molecular formula C22H24ClFN6OS B15143482 MAX-40279 hydrochloride

MAX-40279 hydrochloride

Cat. No.: B15143482
M. Wt: 475.0 g/mol
InChI Key: RZTUGUOCGBHUHU-UHFFFAOYSA-N
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Description

MAX-40279 hydrochloride is a useful research compound. Its molecular formula is C22H24ClFN6OS and its molecular weight is 475.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24ClFN6OS

Molecular Weight

475.0 g/mol

IUPAC Name

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C22H23FN6OS.ClH/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1H

InChI Key

RZTUGUOCGBHUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.Cl

Origin of Product

United States

Foundational & Exploratory

MAX-40279 Hydrochloride: A Technical Guide on its Dual Inhibitory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Developed by MaxiNovel Pharmaceuticals, this multi-kinase targeted inhibitor is under investigation for the treatment of acute myeloid leukemia (AML), a hematological malignancy frequently characterized by FLT3 mutations.[3][4] Preclinical studies have demonstrated that MAX-40279 not only targets wild-type FLT3 but also clinically relevant mutants, such as those at the D835 residue, which confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1][5] Furthermore, MAX-40279 exhibits inhibitory effects on NDRG1 phosphorylation and the endothelial-to-mesenchymal transition (EndMT), suggesting a multifaceted mechanism of action.[1] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Core Mechanism of Action: Dual FLT3 and FGFR Inhibition

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key receptor tyrosine kinases: FLT3 and FGFR.

1.1. FLT3 Inhibition:

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[3] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic blasts.

MAX-40279 directly targets the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/MAPK pathways. A key feature of MAX-40279 is its ability to inhibit not only the wild-type FLT3 receptor but also clinically significant mutants, including the D835Y mutation, which is a known mechanism of resistance to other FLT3 inhibitors.[1][5]

1.2. FGFR Inhibition:

The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling has been implicated in various cancers, including AML. In the context of FLT3-inhibitor resistance in AML, increased expression of FGF2 in the bone marrow microenvironment can activate FGFR signaling, providing a survival advantage to leukemic cells and thereby circumventing the effects of FLT3 inhibition.[3]

By dually targeting FGFR, MAX-40279 is designed to overcome this resistance mechanism.[3] The inhibition of FGFR disrupts the pro-survival signals emanating from the bone marrow microenvironment, leading to a more comprehensive blockade of leukemic cell growth.

1.3. Inhibition of NDRG1 Phosphorylation and EndMT:

Preclinical studies have revealed that MAX-40279 inhibits the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 and suppresses the endothelial-to-mesenchymal transition (EndMT).[1] NDRG1 is a stress-responsive protein involved in cell growth and differentiation, and its phosphorylation status can influence various cellular processes. The suppression of EndMT, a process where endothelial cells acquire mesenchymal characteristics, may contribute to the anti-cancer activity of MAX-40279 by affecting the tumor microenvironment and angiogenesis.

Quantitative Preclinical Data

In Vitro Kinase and Cellular Assays

Enzyme and cellular assays were conducted to determine the inhibitory activity of MAX-40279 against various forms of FLT3 and FGFR subtypes.

Table 1: In Vitro Inhibitory Activity of MAX-40279

TargetAssay TypeResult (IC50)
FLT3-wtEnzyme AssayData not available
FLT3-ITDEnzyme AssayData not available
FLT3-D835YEnzyme AssayData not available
FGFR1Enzyme AssayData not available
FGFR2Enzyme AssayData not available
FGFR3Enzyme AssayData not available
MV4-11 (FLT3-ITD)Cellular AssayData not available
KG-1 (FGFR1 fusion)Cellular AssayData not available

IC50 values are not yet publicly available in the reviewed literature.

In Vivo Xenograft Studies

The anti-tumor efficacy of MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Cell LineXenograft ModelTreatment RegimenTumor Growth InhibitionReference
MV4-11Subcutaneous12 mg/kg, p.o., twice daily for 21-28 days58% - 106%[1][5]
KG-1Subcutaneous12 mg/kg, p.o., twice daily for 21-28 days58% - 106%[1][5]

p.o. = per os (by mouth)

Signaling Pathway Analysis

The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the downregulation of their respective signaling pathways.

FLT3_FGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_effects Cellular Effects FLT3 FLT3 RAS_MAPK RAS/MAPK (ERK) FLT3->RAS_MAPK PI3K_AKT PI3K/AKT FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS_MAPK FGFR->PI3K_AKT MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Protocols

In Vivo Xenograft Model
  • Cell Lines: MV4-11 (human AML, homozygous for FLT3-ITD) and KG-1 (human AML, expresses an FGFR1 fusion protein) were used.[5]

  • Animals: Immunocompromised mice (specific strain not detailed in the available literature) were used.

  • Tumor Implantation: A specific number of cells were implanted subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. MAX-40279 was administered orally at a dose of 12 mg/kg twice daily for 21 to 28 days.[1][5]

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Endpoint: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated group to the vehicle control group.

Xenograft_Workflow start Start cell_culture Culture MV4-11 or KG-1 AML cells start->cell_culture implantation Subcutaneous implantation of cells into mice cell_culture->implantation tumor_growth Allow tumors to reach palpable size implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer MAX-40279 (12 mg/kg, p.o., BID) or vehicle control randomization->treatment measurement Measure tumor volume regularly treatment->measurement endpoint Calculate tumor growth inhibition measurement->endpoint end End endpoint->end

Caption: Workflow for in vivo AML xenograft studies.

Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: AML cells treated with MAX-40279 or vehicle control were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-FGFR, phospho-NDRG1, phospho-STAT5, phospho-ERK) and their total protein counterparts.

  • Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins was quantified to determine the effect of MAX-40279 on protein phosphorylation.

Western_Blot_Workflow start Start cell_treatment Treat AML cells with MAX-40279 or vehicle start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer immunoblot Incubate with primary and secondary antibodies transfer->immunoblot detection Detect protein bands via chemiluminescence immunoblot->detection analysis Quantify band intensity to determine phosphorylation detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Clinical Development

MAX-40279 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[3] A Phase I dose-escalation clinical trial (NCT03412292) has been initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML.[3]

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a multifaceted mechanism of action that addresses key drivers of AML pathogenesis and resistance. Its ability to inhibit both wild-type and mutated forms of FLT3, coupled with its activity against FGFR, provides a strong rationale for its continued development as a targeted therapy for AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

MAX-40279 Hydrochloride: A Dual FLT3 and FGFR Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment. By simultaneously targeting both FLT3 and FGFR, MAX-40279 is designed to overcome this resistance mechanism and offer a more durable therapeutic response. This technical guide provides a comprehensive overview of the preclinical evaluation of MAX-40279, including its inhibitory activity, effects on cancer cell lines, and in vivo efficacy. Detailed experimental protocols for key assays are also presented to enable researchers to further investigate this and similar targeted therapies.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are one of the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[1][2]

Targeted inhibition of FLT3 has been a promising therapeutic strategy. However, the clinical efficacy of FLT3 inhibitors can be limited by the development of resistance. One key mechanism of resistance involves the activation of the FGF/FGFR signaling pathway in the bone marrow stromal cells, which can sustain leukemic cell survival despite FLT3 inhibition.[1][2]

This compound is a novel small molecule designed to address this challenge by dually inhibiting both FLT3 and FGFR kinases.[1][2] Preclinical studies have demonstrated its potent and selective activity against wild-type and mutated forms of FLT3, as well as FGFR subtypes.[1][2] This dual inhibition is hypothesized to lead to more profound and sustained anti-leukemic activity. MAX-40279 has been granted Orphan Drug Designation by the US FDA for the treatment of AML and is currently undergoing clinical investigation (NCT03412292).[3]

Mechanism of Action

MAX-40279 exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of FLT3 and FGFR kinases, thereby inhibiting their phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation.

FLT3 Signaling Pathway Inhibition

The binding of FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5. These pathways are critical for the proliferation and survival of hematopoietic cells. In AML with FLT3 mutations, this pathway is constitutively active. MAX-40279 blocks the initial autophosphorylation step, effectively shutting down these aberrant signaling cascades.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition by MAX-40279 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds RAS RAS FLT3_Receptor->RAS Activates PI3K PI3K FLT3_Receptor->PI3K Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation MAX40279 MAX-40279 MAX40279->FLT3_Receptor Inhibits

Caption: FLT3 signaling pathway and MAX-40279 inhibition.

FGFR Signaling Pathway Inhibition

Similarly, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization, autophosphorylation, and activation of downstream signaling, including the RAS/MAPK and PI3K/AKT pathways. In the context of AML, the bone marrow microenvironment can secrete FGFs, which activate FGFR signaling in leukemic cells, conferring resistance to FLT3 inhibitors. MAX-40279's inhibition of FGFR blocks this survival signal.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by MAX-40279 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival AKT AKT PI3K->AKT AKT->Survival MAX40279 MAX-40279 MAX40279->FGFR Inhibits

Caption: FGFR signaling and MAX-40279 inhibition.

Quantitative Data

Preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279 against both FLT3 and FGFR kinases. While specific IC50 values are not publicly available, the compound is described as a "potent" inhibitor.[1][2] The following tables are representative of the types of data generated in such studies; the values are placeholders and should be determined experimentally.

Table 1: In Vitro Kinase Inhibitory Activity of MAX-40279 (Placeholder Data)

Kinase TargetIC50 (nM)
FLT3-wt<10
FLT3-ITD<5
FLT3-D835Y<15
FGFR1<20
FGFR2<25
FGFR3<30

Table 2: In Vitro Cellular Activity of MAX-40279 (Placeholder Data)

Cell LineGenotypeGI50 (nM)
MV4-11FLT3-ITD<10
MOLM-13FLT3-ITD<15
KG-1FGFR1 fusion<50

Preclinical Studies

A series of in vitro and in vivo studies have been conducted to characterize the anti-leukemic activity of MAX-40279.

In Vitro Studies
  • Enzyme Assays: The inhibitory activity of MAX-40279 was evaluated against wild-type FLT3, clinically relevant FLT3 mutants (ITD, D835Y), and FGFR subtypes (FGFR1, 2, and 3).[1][2]

  • Cellular Assays: The effect of MAX-40279 on the proliferation and viability of AML cell lines harboring FLT3 mutations (e.g., MV4-11) and those with FGFR pathway activation (e.g., KG-1) was assessed.[1][2]

  • Signal Transduction Assays: Western blot analyses were used to confirm the inhibition of FLT3 and FGFR autophosphorylation and the phosphorylation of downstream signaling proteins like STAT5, AKT, and ERK in treated cells.[1][2]

In Vivo Studies
  • Pharmacokinetics: The pharmacokinetic profile of MAX-40279 was assessed in rodents, demonstrating oral bioavailability and significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy.[1][2]

  • Xenograft Models: The in vivo efficacy of MAX-40279 was evaluated in mouse xenograft models using human AML cell lines. In both the MV4-11 (FLT3-ITD) and KG-1 (FGFR-driven) models, oral administration of MAX-40279 resulted in significant tumor growth inhibition, ranging from 58% to 106%, without notable toxicity.[1][2]

Experimental_Workflow In Vivo Xenograft Study Workflow A Implantation of AML cells (MV4-11 or KG-1) into immunocompromised mice B Tumor growth to palpable size A->B C Randomization into treatment and control groups B->C D Oral administration of MAX-40279 or vehicle C->D E Monitoring of tumor volume and body weight D->E F Pharmacodynamic analysis (e.g., Western blot of tumor tissue) D->F G Efficacy and toxicity assessment E->G F->G

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate MAX-40279.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and kinase solution (recombinant human FLT3 or FGFR). Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the test compound dilutions, kinase, and substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves converting the generated ADP to ATP and then using luciferase to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.

  • Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of MAX-40279 for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally once or twice daily at predetermined dose levels. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for pharmacodynamic analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for the treatment of AML. Its ability to target both the primary oncogenic driver (mutant FLT3) and a key resistance pathway (FGFR signaling) suggests the potential for improved and more durable clinical responses compared to single-agent FLT3 inhibitors. The preclinical data demonstrate potent in vitro and in vivo activity, supporting its ongoing clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of MAX-40279 and other novel targeted therapies in oncology.

References

An In-depth Technical Guide on MAX-40279 Hydrochloride for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAX-40279 hydrochloride is a promising, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) currently under investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2] Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of FLT3, including those conferring resistance to other FLT3 inhibitors.[2][3] Notably, MAX-40279 exhibits preferential accumulation in the bone marrow, the primary site of AML, and has shown significant tumor growth inhibition in AML xenograft models.[2][3] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols for MAX-40279 in the context of AML research.

Introduction

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, such as the FGF/FGFR axis in the bone marrow microenvironment.[3] MAX-40279 was designed to overcome this resistance by simultaneously targeting both FLT3 and FGFR.[1] In 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[1]

Preclinical Data

In Vitro Efficacy

MAX-40279 has been evaluated in a panel of enzymatic and cell-based assays to determine its inhibitory activity against FLT3 and FGFR kinases. Preclinical evaluations have confirmed its potent inhibition of wild-type FLT3, FLT3-ITD (internal tandem duplication), and the resistant FLT3-D835Y mutant.[3] The compound has also been profiled against FGFR subtypes 1, 2, and 3.[3]

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of MAX-40279

Assay TypeTargetCell LineIC50 (nM)
Enzymatic AssayFLT3-wtN/AData not available
Enzymatic AssayFLT3-ITDN/AData not available
Enzymatic AssayFLT3-D835YN/AData not available
Enzymatic AssayFGFR1N/AData not available
Enzymatic AssayFGFR2N/AData not available
Enzymatic AssayFGFR3N/AData not available
Cellular AssayFLT3-ITD expressing cellsMV4-11Data not available
Cellular AssayFGFR1-fusion expressing cellsKG-1Data not available

Note: Specific IC50 values from publicly available sources are limited. Further research into published studies or manufacturer's documentation is required for detailed quantitative analysis.

In Vivo Efficacy

The anti-tumor activity of MAX-40279 has been demonstrated in AML xenograft models.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Animal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
MouseMV4-1112 mg/kg, p.o., twice daily for 21-28 daysSignificant[2]
MouseKG-112 mg/kg, p.o., twice daily for 21-28 daysSignificant[2]
MouseAML XenograftsN/A58% to 106%[3]
Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley (SD) rats have revealed a key characteristic of MAX-40279: its preferential accumulation in the bone marrow compared to plasma.[2][3]

Table 3: Pharmacokinetic Parameters of MAX-40279

SpeciesParameterValue
SD RatBone Marrow to Plasma Concentration RatioSignificantly higher in bone marrow
SD RatAUC (Area Under the Curve)Data not available
SD RatCmax (Maximum Concentration)Data not available
SD Ratt1/2 (Half-life)Data not available

Mechanism of Action and Signaling Pathways

MAX-40279 exerts its anti-leukemic effect by inhibiting the kinase activity of FLT3 and FGFR. In AML, constitutively active FLT3 mutants drive cell proliferation and survival through downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways. The activation of the FGF/FGFR pathway in the bone marrow microenvironment can provide a survival signal to leukemia cells, contributing to resistance to FLT3 inhibitors. By blocking both pathways, MAX-40279 aims to achieve a more potent and durable anti-tumor response.

MAX-40279_Signaling_Pathway cluster_membrane cluster_inhibitor cluster_downstream FLT3 FLT3 Receptor RAS_MAPK RAS-MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT FGFR FGFR Receptor FGFR->RAS_MAPK FGFR->PI3K_AKT MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of MAX-40279 in AML research, based on common laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of MAX-40279 on the viability of AML cell lines.

Cell_Viability_Workflow start Start seed_cells Seed AML cells (e.g., MV4-11, KG-1) in 96-well plates start->seed_cells add_drug Add serial dilutions of This compound seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical cell viability (MTT) assay.

Methodology:

  • Cell Seeding: Seed AML cells (e.g., MV4-11, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight if adherent.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Signaling Pathways

This protocol describes how to assess the effect of MAX-40279 on the phosphorylation status of FLT3, FGFR, and their downstream signaling proteins.

Methodology:

  • Cell Treatment: Treat AML cells with MAX-40279 at various concentrations for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of MAX-40279.

Xenograft_Model_Workflow start Start implant_cells Subcutaneously implant MV4-11 or KG-1 cells into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach ~100-200 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer MAX-40279 (p.o.) or vehicle daily randomize->treatment monitor Monitor tumor volume and body weight 2-3 times weekly treatment->monitor endpoint Continue treatment until predefined endpoint monitor->endpoint analysis Analyze tumor growth inhibition and toxicity endpoint->analysis end End analysis->end

Caption: General workflow for an AML xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 or KG-1 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 12 mg/kg, twice daily). The control group should receive the vehicle.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a rationally designed dual FLT3/FGFR inhibitor with a compelling preclinical profile for the treatment of AML. Its ability to target both a key driver mutation and a resistance pathway, coupled with its favorable pharmacokinetic property of high bone marrow distribution, positions it as a promising therapeutic candidate. The data and protocols presented in this guide are intended to facilitate further research and development of MAX-40279 for this challenging disease. Further disclosure of detailed quantitative data from preclinical and ongoing clinical studies will be critical to fully elucidate its therapeutic potential.

References

Chemical structure and properties of MAX-40279 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] Developed for the potential treatment of acute myeloid leukemia (AML), MAX-40279 has demonstrated significant preclinical activity, including in models resistant to other FLT3 inhibitors.[2] Its dual-inhibitor nature and favorable pharmacokinetic profile, particularly its high concentration in bone marrow, suggest it may overcome resistance mechanisms observed with existing therapies.[2] This document provides a comprehensive overview of the chemical structure, properties, and preclinical data of this compound.

Chemical Structure and Properties

This compound, also known as Nefextinib, is a thieno[3,2-d]pyrimidine (B1254671) derivative.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine hydrochloride
Molecular Formula C₂₂H₂₄ClFN₆OS
Molecular Weight 474.98 g/mol
CAS Number 2388506-51-0
Appearance Solid
Storage Temperature -20°C

Mechanism of Action

MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases, both of which are implicated in the pathogenesis of AML.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, promoting uncontrolled proliferation of leukemic cells.[4] FGFR signaling has been identified as a potential resistance pathway to FLT3 inhibitors.[2] By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response and overcome this resistance mechanism.[1][2] Preclinical studies have shown that MAX-40279 is effective against wild-type FLT3 as well as clinically relevant mutants such as FLT3-ITD and FLT3-D835Y, the latter of which can confer resistance to other inhibitors like quizartinib (B1680412) and sorafenib.[2]

MAX-40279_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FLT3 FLT3 Receptor P_FLT3 pFLT3 FLT3->P_FLT3 Autophosphorylation FGFR FGFR Receptor P_FGFR pFGFR FGFR->P_FGFR Autophosphorylation FL FLT3 Ligand FL->FLT3 Activation FGF FGF FGF->FGFR Activation MAX40279 MAX-40279 MAX40279->P_FLT3 Inhibition MAX40279->P_FGFR Inhibition Downstream Downstream Signaling (e.g., STAT5, MAPK) P_FLT3->Downstream P_FGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Preclinical Pharmacology

Enzymatic Activity

While specific IC₅₀ values from the primary literature are not publicly available, preclinical evaluations have confirmed that MAX-40279 is a potent inhibitor of wild-type FLT3, FLT3-ITD, and the resistance mutant FLT3-D835Y. It also demonstrates potent inhibitory activity against FGFR subtypes 1, 2, and 3.[2]

Table 2: Kinase Inhibition Profile of MAX-40279 (Qualitative)

Kinase TargetInhibition
FLT3-wt Potent
FLT3-ITD Potent
FLT3-D835Y Potent
FGFR1 Potent
FGFR2 Potent
FGFR3 Potent
Cellular Activity

MAX-40279 has demonstrated significant anti-proliferative effects in AML cell lines. It effectively inhibits the growth of MV4-11 cells, which harbor the FLT3-ITD mutation, and KG-1 cells, which are known to have FGFR pathway activation.[2]

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 is orally bioavailable.[2] A key finding from these studies is that the concentration of MAX-40279 is significantly higher in the bone marrow compared to the plasma, which is highly advantageous for treating a hematological malignancy like AML.[2]

In Vivo Efficacy

In preclinical xenograft models, orally administered MAX-40279 has shown significant anti-tumor activity. In mice bearing tumors derived from the human AML cell lines MV4-11 (FLT3-ITD) and KG-1 (FGFR driven), MAX-40279 treatment led to substantial tumor growth inhibition. Dosing regimens of 12 mg/kg, administered orally twice daily for 21-28 days, resulted in significant tumor growth inhibition without notable toxicity or body weight loss in the animals.[3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the types of experiments conducted with MAX-40279.

Kinase Enzymatic Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human FLT3 or FGFR kinase

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • This compound at various concentrations

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

    • Add the kinase and its specific substrate to the wells of a microplate.

    • Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of MAX-40279 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare MAX-40279 Serial Dilutions Start->Prep_Compound Add_Compound Add MAX-40279/ Vehicle to Wells Prep_Compound->Add_Compound Add_Kinase Add Kinase and Substrate to Plate Add_Kinase->Add_Compound Initiate_Rxn Initiate Reaction with ATP Add_Compound->Initiate_Rxn Incubate Incubate at 30°C for 60 min Initiate_Rxn->Incubate Stop_Rxn Stop Reaction & Add Detection Reagent Incubate->Stop_Rxn Read_Plate Measure Signal (Luminescence/Fluorescence) Stop_Rxn->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (General Protocol)

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • AML cell lines (e.g., MV4-11, KG-1)

    • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)

    • This compound at various concentrations

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Seed the AML cells into the wells of a 96-well plate at a predetermined density.

    • Allow the cells to adhere or stabilize for a few hours or overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the diluted compound or vehicle control to the respective wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Xenograft Animal Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a mouse xenograft model. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • Human AML cells (e.g., MV4-11 or KG-1)

    • Matrigel (optional, to aid tumor formation)

    • This compound formulated for oral gavage

    • Vehicle control for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human AML cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally (e.g., by gavage) at the specified dose and schedule (e.g., 12 mg/kg, twice daily).

    • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).

    • Continue treatment for the specified duration (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a compelling preclinical profile for the treatment of AML. Its ability to inhibit key resistance pathways and its favorable distribution to the bone marrow highlight its potential as a next-generation targeted therapy. Further clinical investigation is warranted to establish its safety and efficacy in patients. The first-in-human Phase I clinical trial of MAX-40279 in patients with relapsed or refractory AML was initiated to evaluate its safety, tolerability, and to determine the maximum tolerated dose.[4]

References

MAX-40279 Hydrochloride: A Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MAX-40279, also known as nefextinib, is an orally bioavailable small molecule that acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), and aberrant FGFR signaling has been identified as a resistance mechanism to FLT3 inhibitor therapy. By targeting both pathways, MAX-40279 presents a promising therapeutic strategy to overcome resistance and improve outcomes for AML patients. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical evaluation of MAX-40279 hydrochloride, including detailed experimental protocols and signaling pathway diagrams.

Core Compound Data

This section summarizes the key chemical and physical properties of MAX-40279 and its hydrochloride salt.

PropertyValueReference
Compound Name This compound (nefextinib hydrochloride)[1][2]
CAS Number 2388506-51-0[1]
Molecular Formula C₂₂H₂₄ClFN₆OS[1]
Molecular Weight 474.98 g/mol Calculated
Synonyms MAX 40279, MAX-40279-01, MAX40279[3]

Mechanism of Action and Preclinical Activity

MAX-40279 functions as an ATP-competitive inhibitor of the kinase domains of both FLT3 and FGFR. This dual inhibition leads to the blockade of downstream signaling pathways crucial for cell proliferation and survival in cancer cells dependent on these receptors.

Key Preclinical Findings:

  • Potent Kinase Inhibition: MAX-40279 demonstrates potent inhibition of wild-type FLT3, FLT3-ITD (internal tandem duplication) mutants, and the D835Y mutation, which confers resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib. It also shows strong inhibitory activity against FGFR subtypes 1, 2, and 3.[3]

  • Cellular Activity: The compound effectively inhibits the proliferation of AML cell lines harboring FLT3 mutations.

  • In Vivo Efficacy: In xenograft models using the FLT3-ITD positive MV4-11 human AML cell line and the FGFR-driven KG-1 cell line, orally administered MAX-40279 significantly inhibited tumor growth.[3]

  • Favorable Pharmacokinetics: Studies in rats have shown that MAX-40279 achieves significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.

Signaling Pathways

MAX-40279 exerts its anti-tumor effects by inhibiting key signaling cascades downstream of FLT3 and FGFR. Upon ligand binding, these receptor tyrosine kinases (RTKs) dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate multiple downstream pathways. The primary pathways affected by MAX-40279 inhibition are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the JAK/STAT pathway (primarily via FLT3).

FLT3_FGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS FGFR->PI3K MAX40279 MAX-40279 Hydrochloride MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Inhibition of FLT3 and FGFR Signaling by MAX-40279

Experimental Protocols

This section provides representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines or experimental conditions.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the IC₅₀ value of MAX-40279 against purified FLT3 or FGFR kinase enzymes by measuring ADP production.[4]

Materials:

  • Recombinant human FLT3 or FGFR enzyme

  • Poly-Glu,Tyr (4:1) or other suitable substrate

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • To each well of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.

  • Add 2 µL of a solution containing the kinase enzyme in kinase buffer.

  • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Kₘ for the specific kinase).

  • Incubate the plate at 30°C for 60-120 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare Serial Dilutions of MAX-40279 B Add Inhibitor/Vehicle to 384-well Plate A->B C Add Kinase (FLT3 or FGFR) B->C D Add Substrate/ATP (Initiate Reaction) C->D E Incubate (30°C, 60-120 min) D->E F Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G Incubate (RT, 40 min) F->G H Add Kinase Detection Reagent (Generate Signal) G->H I Incubate (RT, 30 min) H->I J Read Luminescence I->J K Calculate IC₅₀ J->K

Workflow for the In Vitro Kinase Inhibition Assay
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with MAX-40279.[5][6]

Materials:

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.

  • Incubate overnight to allow cells to acclimate.

  • Prepare serial dilutions of MAX-40279 in complete medium.

  • Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This protocol is for detecting the phosphorylation status of key downstream proteins like STAT5 and ERK to confirm the mechanism of action of MAX-40279 in a cellular context.[7][8]

Materials:

  • AML cell line

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of MAX-40279 or vehicle control for a specified time (e.g., 2-4 hours).

  • Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe for total protein and a loading control (e.g., GAPDH) to ensure equal loading.

In Vivo AML Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of MAX-40279 in an immunodeficient mouse model.[9][10]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11)

  • Matrigel (optional)

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally (e.g., once or twice daily) at the predetermined doses.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Plot the mean tumor volume for each group over time and perform statistical analysis to determine efficacy.

Conclusion

This compound is a potent dual inhibitor of FLT3 and FGFR with promising preclinical activity in AML models. Its ability to target both a primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. The experimental protocols and pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of MAX-40279 and similar dual-targeted kinase inhibitors.

References

The Discovery and Development of MAX-40279 Hydrochloride: A Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

MAX-40279 hydrochloride is a novel, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by MaxiNovel Pharmaceuticals, this dual-kinase inhibitor has demonstrated significant potential in the treatment of Acute Myeloid Leukemia (AML), a hematological malignancy often characterized by FLT3 mutations.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.

Introduction: The Rationale for Dual FLT3 and FGFR Inhibition in AML

Acute Myeloid Leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.

While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key mechanism of resistance involves the activation of alternative signaling pathways, including the FGF/FGFR pathway, within the bone marrow microenvironment.[2] Increased expression of FGF2 in marrow stromal cells has been observed in FLT3-ITD AML patients who relapse after treatment with FLT3 inhibitors. This highlights the rationale for the development of dual FLT3 and FGFR inhibitors like MAX-40279 to simultaneously block the primary oncogenic driver and a key resistance pathway.[2]

Discovery and Preclinical Profile of MAX-40279

MAX-40279 was identified as a potent, selective, and orally bioavailable dual inhibitor of FLT3 and FGFR kinases.[2] Its development was aimed at addressing the clinical challenge of acquired resistance to existing FLT3-targeted therapies in AML.

Mechanism of Action

MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR, including various mutant forms of FLT3.[3] This dual inhibition leads to the suppression of downstream signaling pathways mediated by these kinases, ultimately inhibiting the proliferation of tumor cells that overexpress FLT3 and/or FGFR.[3] Preclinical studies have shown that MAX-40279 is effective against FLT3 mutants such as D835Y, which can confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[4]

Furthermore, MAX-40279 has been shown to inhibit the phosphorylation of N-myc downstream regulated gene 1 (NDRG1) at Ser330 and suppress the endothelial-to-mesenchymal transition (EndMT), a process implicated in cancer progression and drug resistance.[4]

In Vitro Efficacy

MAX-40279 has been evaluated in a range of enzymatic and cell-based assays to determine its inhibitory activity against FLT3 and FGFR kinases. While specific IC50 values from these studies are not publicly available, preclinical reports indicate potent inhibition of wild-type FLT3, FLT3-ITD, and the FLT3-D835Y mutant.[2] The inhibitory profile also extends to FGFR subtypes 1, 2, and 3.[2]

Table 1: Summary of In Vitro Kinase Inhibition by MAX-40279

Kinase TargetResult
FLT3 (wild-type)Potent Inhibition (Specific IC50 not available)
FLT3-ITDPotent Inhibition (Specific IC50 not available)
FLT3-D835YPotent Inhibition (Specific IC50 not available)
FGFR1Potent Inhibition (Specific IC50 not available)
FGFR2Potent Inhibition (Specific IC50 not available)
FGFR3Potent Inhibition (Specific IC50 not available)

In cellular assays, MAX-40279 has demonstrated significant activity in AML cell lines harboring FLT3 mutations.

Table 2: Summary of In Vitro Cellular Activity of MAX-40279

Cell LineKey FeaturesResult
MV4-11Human AML, homozygous for FLT3-ITDSignificant inhibition of tumor growth in xenograft models[4]
KG-1Human AML, expresses FGFR1Significant inhibition of tumor growth in xenograft models[4]
In Vivo Efficacy and Pharmacokinetics

The in vivo antitumor activity of MAX-40279 has been demonstrated in preclinical xenograft models of AML. Oral administration of MAX-40279 led to significant tumor growth inhibition in mice bearing either MV4-11 (FLT3-ITD) or KG-1 (FGFR-driven) tumors.[2][4] In these studies, tumor growth was inhibited by 58% to 106% without significant effects on the body weight of the animals, indicating a favorable tolerability profile.[2]

Pharmacokinetic studies in rats revealed that MAX-40279 achieves a significantly higher concentration in the bone marrow compared to plasma.[2][4] This is a particularly advantageous property for a drug targeting a hematological malignancy that resides in the bone marrow.

Table 3: Summary of Preclinical Pharmacokinetic and In Vivo Efficacy Data for MAX-40279

ParameterSpeciesFinding
Pharmacokinetics
Bone Marrow ConcentrationRatMuch higher than in plasma[2][4]
AUC, Cmax, TmaxRatSpecific data not publicly available
In Vivo Efficacy
Tumor Growth InhibitionMouse (MV4-11 xenograft)58% - 106%[2]
Tumor Growth InhibitionMouse (KG-1 xenograft)58% - 106%[2]
DosingMouse12 mg/kg, p.o., twice daily for 21-28 days[4]

Signaling Pathways and Experimental Workflows

FLT3 and FGFR Signaling Pathways and Inhibition by MAX-40279

The signaling pathways initiated by FLT3 and FGFR are crucial for the proliferation and survival of AML cells. MAX-40279's dual inhibitory action effectively blocks these pathways at their origin.

FLT3_FGFR_Signaling cluster_FLT3 FLT3 Pathway cluster_FGFR FGFR Pathway FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Proliferation_Survival_FLT3 Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_FLT3 PI3K_AKT_mTOR->Proliferation_Survival_FLT3 STAT5->Proliferation_Survival_FLT3 FGFR FGFR Receptor PLCg PLCγ Pathway FGFR->PLCg RAS_RAF_MEK_ERK2 RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK2 PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT FGF_Ligand FGF Ligand FGF_Ligand->FGFR Proliferation_Survival_FGFR Cell Proliferation & Survival PLCg->Proliferation_Survival_FGFR RAS_RAF_MEK_ERK2->Proliferation_Survival_FGFR PI3K_AKT->Proliferation_Survival_FGFR MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

Caption: Dual inhibition of FLT3 and FGFR signaling by MAX-40279.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of MAX-40279 against target kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and MAX-40279 dilutions Start->Prepare_Reagents Incubate Incubate Kinase with MAX-40279 Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Substrate_ATP Stop_Reaction Stop Reaction Add_Substrate_ATP->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis (Calculate IC50) Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase inhibition assay.

Synthesis of this compound

A detailed, multi-step synthesis process for MAX-40279 has been reported. The key steps are outlined below. While specific reaction conditions such as precise temperatures and reaction times for every step are not fully detailed in publicly available documents, the general sequence and key reagents are provided.

  • Step 1: Synthesis of 4-(p-methylbenzenesulfonyl)-piperidine-1-carbonate tert-butyl ester. This intermediate is prepared by reacting piperidine-1-carbonate tert-butyl ester with p-toluenesulfonyl chloride in the presence of a base.

  • Step 2: Synthesis of 4-(4-amino-1-hydro-pyrazol-1-yl)piperidine-1-tert-butyl carbonate. This step involves the reaction of the product from Step 1 with 4-nitropyrazole, followed by reduction of the nitro group.

  • Step 3: Coupling with 7-bromo-2-chloro-6-methylthieno[3,2-D]pyrimidine. The product from Step 2 is coupled with the thienopyrimidine core.

  • Step 4: Suzuki Coupling. A Suzuki coupling reaction is performed to introduce the 4-fluoro-2-methoxyphenyl group.

  • Step 5: Deprotection and Salt Formation. The Boc protecting group is removed, and the final compound is converted to its hydrochloride salt.

Clinical Development and Future Perspectives

MAX-40279 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1] The compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with AML.[1] The primary endpoints of these studies typically include determining the maximum tolerated dose and identifying any dose-limiting toxicities.

The development of MAX-40279 represents a promising strategy in the management of AML. By targeting both FLT3 and a key resistance pathway involving FGFR, MAX-40279 has the potential to offer a more durable response compared to single-agent FLT3 inhibitors. Future clinical studies will be crucial in defining the therapeutic role of MAX-40279, both as a monotherapy and potentially in combination with other anti-leukemic agents.

Detailed Experimental Protocols

While specific, detailed protocols for the experiments conducted with MAX-40279 are proprietary, the following sections provide representative methodologies for the key assays used in its preclinical evaluation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., MV4-11, KG-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-FLT3 and Phospho-FGFR
  • Cell Treatment and Lysis: Treat AML cells with various concentrations of MAX-40279 for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-FGFR, total FGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., 5 x 10^6 MV4-11 cells) in a mixture of culture medium and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the specified dose and schedule (e.g., 12 mg/kg, twice daily). The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

References

Preclinical Profile of MAX-40279 Hydrochloride: A Dual FLT3/FGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, this multi-targeted kinase inhibitor has demonstrated significant preclinical activity, positioning it as a promising therapeutic candidate for hematological malignancies, particularly Acute Myeloid Leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of the publicly available preclinical data on MAX-40279, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity by targeting two key signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy: the FLT3 and FGFR pathways.

  • FLT3 Inhibition: Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common drivers in AML, associated with a poor prognosis. MAX-40279 potently inhibits both wild-type and mutated forms of FLT3, including the D835Y mutation which confers resistance to other FLT3 inhibitors.[2][5]

  • FGFR Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers and has been implicated in resistance to FLT3-targeted therapies in AML. By co-targeting FGFR, MAX-40279 has the potential to overcome this resistance mechanism. Preclinical studies have shown that MAX-40279 demonstrates superior FGFR inhibitory activity.[2][5]

The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the suppression of downstream signaling cascades, ultimately inhibiting tumor cell growth and inducing apoptosis.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Proliferation Proliferation FLT3->Proliferation Survival Survival FLT3->Survival FGFR FGFR FGFR->Proliferation FGFR->Survival Resistance Resistance FGFR->Resistance MAX-40279 MAX-40279 MAX-40279->FLT3 MAX-40279->FGFR

Figure 1: Simplified signaling pathway of MAX-40279 action.

In Vitro Efficacy

Enzymatic Assays

MAX-40279 has been evaluated for its inhibitory activity against various kinases in enzymatic assays. The compound demonstrated potent inhibition of both wild-type and mutant forms of FLT3, as well as subtypes of FGFR.

Target KinaseIC50 (nM)
FLT3-wtData not publicly available
FLT3-ITDData not publicly available
FLT3-D835YData not publicly available
FGFR1Data not publicly available
FGFR2Data not publicly available
FGFR3Data not publicly available

Table 1: In vitro enzymatic activity of MAX-40279. While specific IC50 values are not publicly disclosed, preclinical reports describe the compound as a "potent" inhibitor of these kinases.

Cellular Assays

The anti-proliferative activity of MAX-40279 has been assessed in various cancer cell lines.

Cell LineCancer TypeKey MutationsIC50 (nM)
MV4-11AMLFLT3-ITDData not publicly available
KG-1AMLFGFR1 fusionData not publicly available

Table 2: In vitro cellular activity of MAX-40279. MAX-40279 has shown potent inhibition of proliferation in cell lines dependent on FLT3 and FGFR signaling.

In Vivo Efficacy

Xenograft Models

The in vivo anti-tumor efficacy of MAX-40279 has been demonstrated in mouse xenograft models of AML.

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)
MV4-11 (FLT3-ITD)MAX-40279Not specified58 - 106
KG-1 (FGFR1 fusion)MAX-40279Not specified58 - 106

Table 3: In vivo efficacy of MAX-40279 in AML xenograft models.[2][5] MAX-40279 demonstrated significant tumor growth inhibition without causing significant body weight loss in the animals, indicating a favorable tolerability profile.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in Sprague-Dawley (SD) rats. A key finding from these studies is the preferential accumulation of MAX-40279 in the bone marrow compared to plasma. This is particularly advantageous for the treatment of hematological malignancies like AML, which reside in the bone marrow.

SpeciesRoute of AdministrationKey Finding
SD RatOralHigher drug concentration in bone marrow than in plasma

Table 4: Pharmacokinetic profile of MAX-40279.[2][5] The higher bone marrow concentration suggests that MAX-40279 can effectively reach its therapeutic target.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

Biochemical assays to determine the IC50 values of MAX-40279 against FLT3 and FGFR kinases were likely performed using a format such as a radiometric filter binding assay or a fluorescence-based assay.

Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix MAX-40279 MAX-40279 MAX-40279->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Figure 2: General workflow for an in vitro kinase inhibition assay.
  • Reagents : Recombinant human FLT3 (wild-type and mutants) and FGFR (1, 2, and 3) kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP.

  • Assay Procedure :

    • Kinase reactions are set up in a multi-well plate format.

    • Each well contains the kinase, substrate, ATP, and a specific concentration of MAX-40279 (typically in a serial dilution).

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis : The percentage of kinase inhibition is calculated for each concentration of MAX-40279 relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

The effect of MAX-40279 on the proliferation of AML cell lines such as MV4-11 and KG-1 was likely assessed using a colorimetric or fluorometric assay that measures cell viability.

  • Cell Culture : MV4-11 and KG-1 cells are cultured in appropriate media and conditions.

  • Assay Procedure :

    • Cells are seeded into 96-well plates at a predetermined density.

    • After allowing the cells to adhere (if applicable), they are treated with various concentrations of MAX-40279.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., MTT, MTS, or a reagent measuring ATP content) is added to each well.

    • After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis : The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Study (Representative Protocol)

The anti-tumor activity of MAX-40279 in vivo was evaluated using AML xenograft models.

Cell_Culture AML Cell Culture (MV4-11 or KG-1) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of MAX-40279 or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Data Analysis Monitoring->Endpoint

Figure 3: Workflow for an in vivo AML xenograft study.
  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation : A suspension of MV4-11 or KG-1 cells is injected subcutaneously into the flank of each mouse.

  • Treatment : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives MAX-40279 orally at a specified dose and schedule, while the control group receives a vehicle.

  • Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint : The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

  • Data Analysis : The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to that of the control group.

Conclusion

The available preclinical data for this compound demonstrate its potential as a promising therapeutic agent for AML. Its dual inhibitory activity against FLT3 and FGFR, including clinically relevant mutations, suggests it may overcome known resistance mechanisms to existing targeted therapies. The significant in vivo efficacy in AML xenograft models and the favorable pharmacokinetic profile, with high bone marrow distribution, further support its clinical development. Further publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of MAX-40279.

References

MAX-40279 Hydrochloride: A Technical Overview of its Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is an orally bioavailable, multi-targeted tyrosine kinase inhibitor developed by Maxinovel Pharmaceuticals.[1][2] It has been a subject of preclinical and clinical investigation, primarily for the treatment of acute myeloid leukemia (AML).[1][2] This document provides a comprehensive technical guide to the kinase profile of MAX-40279, with a focus on its primary targets, the methodologies used for its characterization, and the relevant signaling pathways.

MAX-40279 is distinguished as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][3] Mutations in the FLT3 gene are among the most common in AML, occurring in approximately 30% of patients, and are associated with a poorer prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to address both the primary oncogenic driver (FLT3) and potential mechanisms of resistance mediated by the bone marrow microenvironment, such as the activation of the FGF/FGFR pathway.[1][3] Preclinical studies have indicated that MAX-40279 demonstrates potent inhibition of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and D835 tyrosine kinase domain (TKD) mutations.[4][5]

Kinase Inhibition Profile

Preclinical evaluations of MAX-40279 have confirmed its activity against key kinases implicated in AML pathogenesis. While specific IC50 values from biochemical assays are not publicly available in the reviewed literature, it is known that enzymatic and cellular assays were conducted to determine its inhibitory potential against various kinases.

Biochemical Kinase Inhibition

The following table summarizes the known kinase targets of MAX-40279 that were evaluated in preclinical enzymatic assays.[4]

Kinase TargetIsoform/MutantIC50 (nM)
FLT3 Wild-type (wt)Data not publicly available
ITDData not publicly available
D835YData not publicly available
FGFR FGFR1Data not publicly available
FGFR2
FGFR3

Table 1: Summary of MAX-40279 Biochemical Kinase Inhibition. Data is based on preclinical enzyme assays mentioned in cited literature.[4]

Cellular Kinase Inhibition

In addition to biochemical assays, the inhibitory activity of MAX-40279 was assessed in cellular models to determine its effect on kinase signaling within a biological context.

Cell LinePrimary Kinase TargetCellular IC50 (nM)
MV4-11 (AML)FLT3-ITDData not publicly available
KG-1 (AML)FGFR1 fusionData not publicly available

Table 2: Summary of MAX-40279 Cellular Kinase Inhibition. Data is based on preclinical cellular assays mentioned in cited literature.[4]

Signaling Pathways

MAX-40279 exerts its therapeutic effect by intercepting critical signaling cascades that drive cancer cell proliferation and survival. The primary pathways targeted are those downstream of the FLT3 and FGFR receptor tyrosine kinases.

FLT3_FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K_AKT_mTOR FLT3->PI3K_AKT_mTOR STAT5 STAT5 FLT3->STAT5 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PLCg PLCg FGFR->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation PLCg->Proliferation MAX40279 MAX40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

Experimental Protocols

The characterization of the kinase inhibition profile of this compound would have involved standard biochemical and cell-based assays. The following are detailed, representative methodologies for these experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay is designed to quantify the activity of a purified kinase enzyme in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified FLT3 (wild-type and mutants) and FGFR kinases.

Materials:

  • Recombinant human FLT3 and FGFR kinases

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound, serially diluted

  • Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of MAX-40279 in DMSO, followed by a further dilution in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the various concentrations of MAX-40279 or vehicle control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, MAX-40279 dilutions) start->prepare_reagents setup_reaction Set up Kinase Reaction in 384-well plate (Kinase + Substrate + MAX-40279) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction (Add ATP) setup_reaction->initiate_reaction incubate Incubate (e.g., 30°C for 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction generate_signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->generate_signal read_luminescence Read Luminescence (Plate Luminometer) generate_signal->read_luminescence analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) read_luminescence->analyze_data end End analyze_data->end

Cell-Based Kinase Inhibition Assay (e.g., Cell Proliferation Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Objective: To determine the cellular IC50 of MAX-40279 in AML cell lines with FLT3 or FGFR pathway activation.

Materials:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR signaling)

  • Complete cell culture medium and supplements

  • This compound, serially diluted

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Culture: Maintain the AML cell lines in logarithmic growth phase according to standard cell culture protocols.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in complete medium.

  • Compound Treatment: Add serial dilutions of MAX-40279 or vehicle control (DMSO in medium) to the appropriate wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Measurement of Cell Viability:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

This compound is a promising dual inhibitor of FLT3 and FGFR, with demonstrated preclinical activity against relevant wild-type and mutant forms of these kinases.[4] Its mechanism of action, targeting both a primary oncogenic driver and a key resistance pathway, provides a strong rationale for its clinical development in AML and other malignancies.[1][3] While specific quantitative data on its kinase inhibition profile are limited in the public domain, the available information and an understanding of standard drug discovery methodologies allow for a comprehensive overview of its target profile and mechanism of action. Further publication of preclinical and clinical data will provide a more detailed understanding of the selectivity and potency of this multi-targeted kinase inhibitor.

References

MAX-40279 Hydrochloride: A Technical Overview of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, this multi-targeted kinase inhibitor is under investigation for the treatment of acute myeloid leukemia (AML), a hematological malignancy frequently characterized by mutations in the FLT3 gene.[1][3] Mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poorer prognosis.[4] MAX-40279 has been designed to overcome resistance mechanisms observed with existing FLT3 inhibitors, which can be driven by the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1] This technical guide summarizes the available preclinical data on the in vitro and in vivo efficacy of this compound.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[2] This dual inhibition disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells overexpressing these receptors.[2] Preclinical studies have indicated that MAX-40279 is effective against wild-type FLT3, as well as clinically relevant mutants such as FLT3-ITD (internal tandem duplication) and the D835Y mutation, which can confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[5] The inhibition of the FGFR pathway is a key differentiator, addressing a known mechanism of acquired resistance to FLT3-targeted therapies.[1][5]

In Vitro Efficacy

While specific quantitative data such as IC50 values from enzymatic and cellular assays are not extensively available in the public domain, preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279 against both FLT3 and FGFR.[1][5]

Enzymatic Assays

Enzyme assays were conducted to determine the inhibitory activity of MAX-40279 against various isoforms of FLT3 and FGFR.[5] The tested kinases included wild-type FLT3, FLT3-ITD, and the resistant mutant FLT3-D835Y, as well as FGFR subtypes FGFR1, FGFR2, and FGFR3.[5] Although the precise IC50 values have not been publicly disclosed, reports state that MAX-40279 demonstrated potent inhibition of these kinases.[1][5]

Table 1: Summary of In Vitro Enzymatic Activity (Qualitative)

Target KinaseResult
FLT3-wtPotent Inhibition
FLT3-ITDPotent Inhibition
FLT3-D835YPotent Inhibition
FGFR1Potent Inhibition
FGFR2Potent Inhibition
FGFR3Potent Inhibition
Note: Specific IC50 values are not publicly available.
Cellular Assays

MAX-40279 has been evaluated in cellular assays to assess its anti-proliferative activity in cancer cell lines.[5] These studies have confirmed the in vitro efficacy of the compound in AML cell lines.

Table 2: Summary of In Vitro Cellular Activity (Qualitative)

Cell LineCancer TypeKey Mutation(s)Result
MV4-11AMLFLT3-ITDAnti-proliferative activity
KG-1AMLFGFR1 fusionAnti-proliferative activity
Note: Specific IC50 or EC50 values are not publicly available.

In Vivo Efficacy

The in vivo anti-tumor activity of MAX-40279 has been demonstrated in preclinical xenograft models of acute myeloid leukemia.

AML Xenograft Models

Studies using AML xenograft models have shown significant tumor growth inhibition upon oral administration of MAX-40279.[5] In both the MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) xenograft models, MAX-40279 resulted in tumor growth inhibition ranging from 58% to 106% without causing significant body weight loss in the animals, indicating a favorable tolerability profile.[5] A dosage of 12 mg/kg administered orally has been reported in these studies.[6]

Table 3: Summary of In Vivo Efficacy in AML Xenograft Models

Xenograft ModelCancer TypeKey Mutation(s)Dosing (Example)Tumor Growth InhibitionReference
MV4-11AMLFLT3-ITD12 mg/kg, p.o.58% - 106%[5][6]
KG-1AMLFGFR1 fusion12 mg/kg, p.o.58% - 106%[5][6]

Pharmacokinetic studies in rats have shown that MAX-40279 achieves significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.[5]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies on MAX-40279 are not publicly available. The following are generalized protocols based on standard methodologies for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (Generalized Protocol)
  • Kinase and Substrate Preparation : Recombinant human FLT3 and FGFR kinases are used. A generic kinase substrate, such as a poly(Glu, Tyr) peptide, is prepared in an appropriate assay buffer.

  • Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of MAX-40279 at various concentrations.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection : The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation ([γ-³²P]ATP) followed by scintillation counting, or using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis : The percentage of kinase inhibition is calculated for each concentration of MAX-40279. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Generalized Protocol)
  • Cell Seeding : AML cells (e.g., MV4-11, KG-1) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment : The cells are treated with serial dilutions of this compound. A vehicle control (DMSO) is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment : Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis : The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 or EC50 value is determined by plotting the inhibition data against the compound concentrations and fitting to a sigmoidal dose-response curve.

In Vivo Xenograft Study (Generalized Protocol)
  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation : A suspension of human AML cells (e.g., 5-10 million MV4-11 or KG-1 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment : Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 12 mg/kg, daily). The control group receives the vehicle.

  • Efficacy and Tolerability Monitoring : Tumor volumes and body weights of the mice are monitored throughout the study.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed.

  • Data Analysis : Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

Signaling Pathway Inhibition by MAX-40279

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_stat JAK-STAT Pathway FGF FGF FGFR FGFR FGF->FGFR FLT3_Ligand FLT3 Ligand FLT3 FLT3 FLT3_Ligand->FLT3 RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FLT3->RAS FLT3->PI3K JAK JAK FLT3->JAK MAX40279 MAX-40279 MAX40279->FGFR MAX40279->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

G start Start cell_culture 1. AML Cell Culture (MV4-11 or KG-1) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 5a. Treatment Group: Oral Administration of MAX-40279 (e.g., 12 mg/kg) randomization->treatment Treatment control 5b. Control Group: Oral Administration of Vehicle randomization->control Control monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint 7. Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for assessing in vivo efficacy of MAX-40279.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with demonstrated preclinical activity against AML. Its ability to potently inhibit both wild-type and mutant forms of FLT3, including those that confer resistance to other inhibitors, along with its strong inhibition of the FGFR signaling pathway, provides a strong rationale for its clinical development. The significant in vivo efficacy in AML xenograft models, coupled with a favorable pharmacokinetic profile showing high bone marrow distribution, underscores its potential as a novel therapeutic agent for AML. Further clinical investigation is ongoing to establish the safety and efficacy of MAX-40279 in patients.

References

MAX-40279 Hydrochloride: A Dual FLT3/FGFR Inhibitor for Overcoming Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). MAX-40279 hydrochloride is a novel, orally bioavailable dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR) designed to address these resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data, proposed mechanism of action, and relevant experimental methodologies for studying MAX-40279 and its role in overcoming resistance to FLT3 inhibitors.

Introduction: The Challenge of FLT3 Inhibitor Resistance in AML

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving leukemogenesis and conferring a poor prognosis. While targeted FLT3 inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance.

Mechanisms of resistance to FLT3 inhibitors are broadly categorized as:

  • On-target resistance: Acquisition of secondary mutations in the FLT3 gene that interfere with drug binding. Common resistance mutations include those in the activation loop (e.g., D835Y) and the gatekeeper residue (e.g., F691L).

  • Off-target resistance: Activation of bypass signaling pathways that promote cell survival independently of FLT3. These can be mediated by the bone marrow microenvironment, where factors such as Fibroblast Growth Factor (FGF) can activate alternative survival pathways like the FGFR signaling cascade.

This compound: A Dual Inhibitor Strategy

MAX-40279 is a multi-kinase inhibitor that potently targets both FLT3 and FGFR.[1][2] This dual inhibitory activity is designed to simultaneously block the primary oncogenic driver (mutant FLT3) and a key resistance pathway mediated by the bone marrow microenvironment (FGF/FGFR signaling).[1][3] Preclinical studies have demonstrated that MAX-40279 has a high concentration in the bone marrow compared to plasma, further supporting its potential to overcome microenvironment-mediated resistance.[1]

Preclinical Efficacy of MAX-40279

Preclinical evaluations have shown that MAX-40279 is a potent and selective dual kinase inhibitor.[1] It has demonstrated the ability to inhibit FLT3 mutants, such as D835Y, which are known to confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1][4]

Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Model SystemTreatmentTumor Growth Inhibition (TGI)Reference
AML XenograftMAX-4027958% to 106%[1]
MV4-11 and KG-1 XenograftsMAX-40279 (12 mg/kg, p.o., twice daily for 21-28 days)Significant tumor growth inhibition[2]
Mini-PDX Assay (Patient Tumor Samples)MAX-40279 (12 mg/kg, p.o., once daily for 7 days)Efficacy in 43% of samples[2]

Table 2: Comparative Cellular Activity of Various FLT3 Inhibitors against Resistance Mutations

CompoundFLT3-ITD IC50 (nM)FLT3-ITD-D835Y IC50 (nM)FLT3-ITD-F691L IC50 (nM)Reference
MAX-40279 Data not publicly availableActive Data not publicly available[1][4]
Gilteritinib~1-5~2.1Less effective[5]
Quizartinib~1-2IneffectiveLess effective[5]
Sorafenib~5-10IneffectiveLess effective[6]
PonatinibData not publicly availableActiveActive
CrenolanibData not publicly availableActiveActive
KX2-391Data not publicly availableActiveActive[7]

Note: IC50 values can vary depending on the specific cell line and assay conditions. The activity of MAX-40279 against FLT3-D835Y is noted in preclinical data, though specific IC50 values are not publicly available.

Signaling Pathways and Mechanisms of Action

FLT3 activation triggers several downstream signaling cascades crucial for leukemic cell proliferation and survival. Resistance to FLT3 inhibitors can occur through mutations in FLT3 itself or through the activation of parallel pathways.

FLT3_Signaling_and_Resistance cluster_membrane cluster_inhibitors cluster_downstream cluster_resistance Resistance Mechanisms FLT3 FLT3 Receptor RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 FGFR FGFR FGFR->RAS_MAPK FGFR->PI3K_AKT FLT3i FLT3 Inhibitors (e.g., Quizartinib) FLT3i->FLT3 Inhibits MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation OnTarget On-Target: FLT3 Mutations (D835Y, F691L) OnTarget->FLT3 Alters binding site OffTarget Off-Target: Bypass Signaling (e.g., FGFR activation) OffTarget->Proliferation Activates alternative pathways

Caption: FLT3 signaling, resistance mechanisms, and inhibitor actions.

MAX-40279's dual inhibition of both FLT3 and FGFR is designed to provide a more comprehensive blockade of pro-survival signaling, particularly in the context of the bone marrow microenvironment where FGF ligands can contribute to resistance.

Experimental Protocols

The following are detailed, representative protocols for key experiments used in the preclinical evaluation of FLT3 inhibitors. Disclaimer: These are generalized methods and the specific parameters for the preclinical studies of MAX-40279 may have differed.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified FLT3 enzyme (wild-type and mutant forms).

Materials:

  • Recombinant human FLT3 kinase (and mutants)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of MAX-40279 and control inhibitors in kinase buffer.

  • In a 384-well plate, add the diluted compounds, recombinant FLT3 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - FLT3 Enzyme - Substrate - ATP - Inhibitor Dilutions start->reagents reaction Set up Kinase Reaction: - Add Enzyme, Substrate, and Inhibitor reagents->reaction initiate Initiate Reaction: Add ATP reaction->initiate incubate Incubate at 30°C initiate->incubate stop_detect Stop Reaction & Detect ADP (e.g., ADP-Glo™) incubate->stop_detect read Read Luminescence stop_detect->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a biochemical FLT3 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the effect of an inhibitor on the proliferation and viability of AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, and engineered lines with resistance mutations)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells into 96-well plates.

  • Add serial dilutions of MAX-40279 or control inhibitors to the wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for FLT3 Signaling

This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat AML cells with various concentrations of MAX-40279 for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the extent of protein phosphorylation.

In Vivo AML Xenograft Model

This model evaluates the anti-leukemic activity of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AML cell lines (e.g., MV4-11)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Inject AML cells intravenously into immunodeficient mice.

  • Allow the leukemia to establish, which can be monitored by bioluminescence imaging if using luciferase-expressing cells.

  • Once the disease is established, randomize the mice into treatment and control groups.

  • Administer MAX-40279 or vehicle control orally at the specified dose and schedule (e.g., once or twice daily).[2]

  • Monitor tumor burden throughout the study.

  • At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic infiltration.

  • Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Xenograft_Workflow start Start injection Inject AML Cells into Immunodeficient Mice start->injection establishment Allow Leukemia to Establish injection->establishment randomization Randomize Mice into Treatment & Control Groups establishment->randomization treatment Administer MAX-40279 or Vehicle randomization->treatment monitoring Monitor Tumor Burden treatment->monitoring harvest Harvest Tissues for Analysis monitoring->harvest analysis Calculate Tumor Growth Inhibition harvest->analysis end End analysis->end

Caption: General workflow for an in vivo AML xenograft study.

Conclusion

This compound represents a promising therapeutic strategy for FLT3-mutated AML by simultaneously targeting the primary oncogenic driver and a key resistance pathway. Its dual inhibitory action against FLT3 and FGFR provides a strong rationale for its continued investigation in clinical trials, particularly for patients who have developed resistance to other FLT3 inhibitors. Further studies are warranted to fully elucidate its efficacy against a broader range of resistance mutations and to optimize its clinical application.

References

Methodological & Application

In Vitro Assay Protocols for MAX-40279 Hydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of MAX-40279 hydrochloride, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research, particularly in the context of acute myeloid leukemia (AML).

This compound is an orally bioavailable small molecule that targets both wild-type and mutant forms of FLT3, as well as various FGFR subtypes.[1][2] Its mechanism of action involves the inhibition of FLT3- and FGFR-mediated signaling pathways, which are critical for the proliferation and survival of certain cancer cells.[2] This dual inhibitory activity makes MAX-40279 a promising candidate for overcoming resistance to single-target FLT3 inhibitors.

Data Presentation

The following table summarizes the in vitro potency of this compound against various FLT3 and FGFR kinase isoforms, as well as its anti-proliferative activity in relevant cancer cell lines.

Assay TypeTarget/Cell LineDescriptionIC₅₀ (nM)
Biochemical Assays
FLT3-wtWild-Type FMS-like tyrosine kinase 3Data not available in search results
FLT3-ITDFLT3 with internal tandem duplicationData not available in search results
FLT3-D835YFLT3 with D835Y point mutationData not available in search results
FGFR1Fibroblast growth factor receptor 1Data not available in search results
FGFR2Fibroblast growth factor receptor 2Data not available in search results
FGFR3Fibroblast growth factor receptor 3Data not available in search results
Cellular Assays
MV4-11Human AML cell line (FLT3-ITD)Data not available in search results
KG-1Human AML cell line (FGFR1 fusion)Data not available in search results

Note: While preclinical studies have been conducted to determine these IC₅₀ values, the specific quantitative data was not available in the public search results at the time of this document's creation.

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to assess the activity of this compound.

Biochemical Kinase Inhibition Assay (FLT3/FGFR)

This assay determines the direct inhibitory effect of MAX-40279 on the enzymatic activity of purified FLT3 and FGFR kinases. A common method is a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (FGFR1, 2, 3) kinases

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the recombinant kinase and the kinase substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of MAX-40279 on the viability and proliferation of cancer cell lines.

Recommended Cell Lines:

  • MV4-11: Human AML cell line with an FLT3-ITD mutation.

  • KG-1: Human AML cell line with an FGFR1 fusion.

Materials:

  • MV4-11 and KG-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • 96-well clear or opaque-walled cell culture plates

  • Plate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding: Seed MV4-11 or KG-1 cells into a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percent cell viability. Calculate the IC₅₀ value by plotting the percent viability against the log concentration of this compound and fitting to a sigmoidal dose-response curve.

Western Blot Analysis of FLT3 Phosphorylation

This experiment directly assesses the ability of MAX-40279 to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

  • MV4-11 cells

  • This compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and an antibody for a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting membranes (e.g., PVDF)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed MV4-11 cells and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-FLT3 and loading control antibodies to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 and loading control signals.

Visualizations

Below are diagrams illustrating the signaling pathway targeted by MAX-40279 and a typical experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation FGFR FGFR pFGFR p-FGFR FGFR->pFGFR Autophosphorylation MAX40279 MAX-40279 MAX40279->pFLT3 Inhibition MAX40279->pFGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT5) pFLT3->Downstream pFGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

MAX-40279 Mechanism of Action

cluster_workflow In Vitro Assay Workflow start Prepare MAX-40279 Serial Dilutions treatment Treat with MAX-40279 start->treatment assay_prep Prepare Assay (e.g., Kinase, Cells) assay_prep->treatment incubation Incubation treatment->incubation detection Signal Detection (Luminescence, Absorbance, etc.) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

General Experimental Workflow

References

Application Notes and Protocols for MAX-40279 Hydrochloride Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFR).[1][2] Aberrant signaling through these receptor tyrosine kinases is a known driver in various malignancies, most notably Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis.[2][3] By dually inhibiting FLT3 and FGFR, MAX-40279 presents a promising therapeutic strategy to overcome resistance mechanisms observed with single-target FLT3 inhibitors.[2]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common, robust methods: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

MAX-40279 functions as an ATP-competitive inhibitor of the FLT3 and FGFR kinase domains. This inhibition blocks the phosphorylation of downstream signaling molecules, thereby disrupting key pathways involved in cell proliferation, survival, and differentiation.[2] The dual-targeting nature of MAX-40279 is designed to address the FGF/FGFR-mediated resistance pathways that can emerge during treatment with FLT3-specific inhibitors.[2]

MAX-40279_Mechanism_of_Action cluster_membrane Cell Membrane FLT3 FLT3 Receptor Proliferation Cell Proliferation & Survival FLT3->Proliferation FGFR FGFR FGFR->Proliferation MAX40279 MAX-40279 hydrochloride MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with MAX-40279 (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I CellTiterGlo_Assay_Workflow A Seed Cells in Opaque 96-well Plate B Incubate Overnight A->B C Treat with MAX-40279 (Serial Dilutions) B->C D Incubate for 72 hours C->D E Equilibrate Plate to Room Temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and Incubate (2 min shake, 10 min RT) F->G H Measure Luminescence G->H I Calculate IC50 H->I

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated FLT3 Following MAX-40279 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), result in constitutive kinase activity, driving oncogenesis in acute myeloid leukemia (AML).[1] MAX-40279 is a potent, orally bioavailable dual inhibitor of FLT3 and fibroblast growth factor receptor (FGFR) kinases.[2][3] It has demonstrated efficacy against wild-type FLT3 and clinically relevant mutants, including those resistant to other FLT3 inhibitors.[4] This document provides a detailed protocol for utilizing Western blot analysis to quantify the inhibition of FLT3 phosphorylation (p-FLT3) in AML cell lines upon treatment with MAX-40279.

Key Signaling Pathway

MAX-40279 exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor. This action blocks the subsequent activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[2][5]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor p_FLT3 p-FLT3 (Active) FLT3_Receptor->p_FLT3 Autophosphorylation PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS STAT5 STAT5 p_FLT3->STAT5 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival MAX_40279 MAX-40279 MAX_40279->p_FLT3 Inhibition

Caption: FLT3 signaling and MAX-40279 inhibition.

Experimental Protocols

This section details the methodology for assessing p-FLT3 levels in response to MAX-40279 treatment.

Cell Culture and Treatment

Recommended Cell Lines:

  • MV4-11 or MOLM-14: Human AML cell lines endogenously expressing the FLT3-ITD mutation, leading to constitutive FLT3 phosphorylation.

Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified incubator with 5% CO₂.

MAX-40279 Treatment:

  • Prepare a stock solution of MAX-40279 in dimethyl sulfoxide (B87167) (DMSO).

  • Seed cells at an appropriate density and allow them to acclimate.

  • Treat cells with varying concentrations of MAX-40279. A suggested starting range, based on related studies, is 0.5 µM to 1 µM.[4] A dose-response experiment is recommended to determine the optimal concentration.

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest MAX-40279 dose.

  • Incubate cells for a predetermined duration. A time-course experiment (e.g., 6, 24, 48 hours) is advised to identify the optimal treatment time.[4]

Cell Lysis for Phosphoprotein Analysis

Materials:

  • Modified RIPA Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA).

  • Protease Inhibitor Cocktail.

  • Phosphatase Inhibitor Cocktail.

Procedure:

  • After treatment, place culture plates on ice and wash cells once with ice-cold PBS.

  • Aspirate PBS and add an appropriate volume of ice-cold modified RIPA buffer freshly supplemented with protease and phosphatase inhibitors.

  • Scrape adherent cells or resuspend suspension cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA protein assay to ensure equal loading for Western blotting.[1]

Western Blot Protocol for p-FLT3

Materials:

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient)

  • PVDF membrane (0.45 µm)

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591)

    • Rabbit anti-total FLT3

    • Loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

  • SDS-PAGE: Load samples onto the gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary p-FLT3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imaging system.

  • Stripping and Reprobing (for total FLT3 and loading control): The membrane can be stripped and re-probed with antibodies for total FLT3 and a loading control (e.g., β-actin) to normalize the data.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Cell_Treatment Cell Treatment with MAX-40279 Cell_Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (p-FLT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Normalization Detection->Analysis

References

Application Notes: Measuring Apoptosis by Flow Cytometry using MAX-40279 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cell lines treated with MAX-40279 hydrochloride using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a robust and widely used technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Introduction to this compound

This compound is a potent, dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] It is under preclinical and clinical investigation for the treatment of Acute Myeloid Leukemia (AML).[1] The inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to apoptosis.

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[2][3][4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2][5][6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live and early apoptotic cells.[2][4][6] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2][4][6]

By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Protocol

This protocol details the steps for treating a cancer cell line (e.g., MV4-11, an AML cell line with an FLT3-ITD mutation) with this compound and subsequent analysis of apoptosis by flow cytometry.

Materials:

  • This compound

  • Cancer cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture and Treatment:

    • Culture the cancer cell line of interest in appropriate complete medium until they reach the desired confluence.

    • Seed the cells at a density of 1 x 10^6 cells/mL in fresh medium.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Washing:

    • Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS to remove any residual medium.

  • Annexin V-FITC and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Set up the flow cytometer to detect FITC fluorescence (typically on the FL1 channel) and PI fluorescence (typically on the FL3 channel).

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Presentation

The following table summarizes hypothetical data from an experiment where MV4-11 cells were treated with this compound for 48 hours.

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)95.22.52.3
MAX-40279 (0.1 µM)85.68.95.5
MAX-40279 (1 µM)60.325.114.6
MAX-40279 (10 µM)25.848.725.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway for apoptosis induction by this compound and the experimental workflow.

G cluster_0 Apoptosis Induction by MAX-40279 MAX40279 MAX-40279 hydrochloride FLT3_FGFR FLT3 / FGFR Kinases MAX40279->FLT3_FGFR Inhibition Downstream Downstream Survival Pathways (e.g., PI3K/AKT) FLT3_FGFR->Downstream Activation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Downstream->Pro_Apoptotic Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->Anti_Apoptotic Upregulation Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Induction Anti_Apoptotic->Mitochondria Inhibition Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of apoptosis induced by this compound.

G cluster_1 Experimental Workflow A 1. Cell Culture and Treatment B 2. Cell Harvesting and Washing A->B C 3. Annexin V/PI Staining B->C D 4. Flow Cytometry Analysis C->D E 5. Data Interpretation D->E

Caption: Workflow for analyzing apoptosis using flow cytometry.

References

Application Notes and Protocols for MAX-40279 Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

MAX-40279 hydrochloride is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] MAX-40279 has demonstrated the ability to inhibit both wild-type and mutant forms of FLT3, including those resistant to other FLT3 inhibitors.[1][4] Furthermore, its inhibitory action on the FGFR signaling pathway addresses a potential mechanism of resistance to FLT3-targeted therapies that can be driven by the bone marrow microenvironment.[3][4] Preclinical studies have shown that MAX-40279 effectively inhibits tumor growth in various mouse models and exhibits favorable distribution to the bone marrow.[1][4][5]

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of this compound for use in in vivo mouse models of cancer.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by simultaneously targeting two key receptor tyrosine kinases:

  • FLT3 (FMS-like tyrosine kinase 3): As a class III receptor tyrosine kinase, FLT3 plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[2] Activating mutations of FLT3 are common in AML. MAX-40279 inhibits the autophosphorylation and activation of FLT3, thereby blocking downstream signaling pathways crucial for leukemic cell growth and survival.[1]

  • FGFR (Fibroblast Growth Factor Receptor): The FGFR family of receptor tyrosine kinases is involved in various cellular processes, including proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling has been implicated in a variety of cancers. By inhibiting FGFR, MAX-40279 can disrupt tumor cell proliferation and survival.[2][5]

The dual inhibition of FLT3 and FGFR by MAX-40279 offers a promising strategy to overcome resistance mechanisms and improve therapeutic outcomes in cancers driven by these pathways.

Signaling Pathway Diagram

MAX_40279_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor FGF FGF FGFR FGFR FGF->FGFR PI3K PI3K FLT3 Receptor->PI3K RAS RAS FLT3 Receptor->RAS STAT5 STAT5 FLT3 Receptor->STAT5 FGFR->PI3K FGFR->RAS MAX-40279 MAX-40279 MAX-40279->FLT3 Receptor MAX-40279->FGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival STAT5->Proliferation & Survival

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and corresponding efficacy of this compound in various mouse models.

Mouse ModelCell LineTreatmentDosing ScheduleEfficacy (Tumor Growth Inhibition)Reference
AML XenograftMV4-11MAX-4027912 mg/kg, p.o., twice daily for 21-28 daysSignificantly inhibited tumor growth[1]
AML XenograftKG-1MAX-4027912 mg/kg, p.o., twice daily for 21-28 daysSignificantly inhibited tumor growth[1]
AML XenograftsNot SpecifiedMAX-40279Not Specified58% to 106%[4][5]
Breast CancerNot SpecifiedMAX-40279 + anti-PD-17-15 mg/kg, p.o., twice daily for 2-3 weeksSignificantly enhanced anti-PD-1 therapeutic effect[1]
Mini-PDX Assay43 Patient Tumor SamplesMAX-4027912 mg/kg, p.o., once daily for 7 daysEffective in 43% of samples[1]

Experimental Protocols

Formulation and Administration

For oral administration, this compound should be formulated in a suitable vehicle. A common vehicle for oral gavage in mice is a mixture of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and administered via oral gavage using an appropriate gauge needle.

AML Xenograft Mouse Model Protocol

This protocol provides a general framework for evaluating the efficacy of this compound in an AML xenograft model.

1. Cell Culture and Animal Husbandry:

  • Culture human AML cell lines (e.g., MV4-11 or KG-1) under appropriate conditions.
  • Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
  • House mice in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Tumor Implantation:

  • Harvest AML cells during their exponential growth phase and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
  • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.

4. Dosing and Monitoring:

  • Administer this compound or vehicle control orally at the desired dosage and schedule (e.g., 12 mg/kg, twice daily).
  • Monitor animal body weight and overall health daily.
  • Continue treatment for the specified duration (e.g., 21-28 days).

5. Efficacy Evaluation:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor volume and weight.
  • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. AML Cell Culture (e.g., MV4-11, KG-1) Tumor_Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth (100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration (MAX-40279 or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight & TGI Monitoring->Endpoint

Caption: Workflow for in vivo efficacy studies of MAX-40279.

Pharmacokinetic Study Protocol

1. Animal Model and Dosing:

  • Use adult mice of a suitable strain (e.g., CD-1 or C57BL/6).
  • Administer a single oral dose of this compound at a defined concentration.

2. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Blood can be collected via retro-orbital bleeding or tail vein sampling.
  • Process blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of MAX-40279 in plasma samples.

4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters, including:
  • Cmax (Maximum plasma concentration)
  • Tmax (Time to reach Cmax)
  • AUC (Area under the plasma concentration-time curve)
  • t1/2 (Elimination half-life)

Safety and Toxicology

In preclinical studies, MAX-40279 was well-tolerated in mice at efficacious doses, with no significant body weight loss reported.[4][5] However, as with any investigational compound, it is crucial to monitor for any signs of toxicity, including changes in body weight, behavior, and overall health. A maximum tolerated dose (MTD) study is recommended to establish the safety profile of this compound in the specific mouse strain being used.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.

References

Application Note: Solubilizing MAX-40279 Hydrochloride in DMSO for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It is under investigation for its potential in treating acute myeloid leukemia (AML), including cases with FLT3 mutations that confer resistance to other inhibitors.[1][3] Like many small molecule kinase inhibitors, MAX-40279 hydrochloride is hydrophobic and requires a non-aqueous solvent for reconstitution before it can be used in aqueous cell culture media.

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose due to its high solubilizing capacity for hydrophobic compounds and miscibility with water.[4][5] However, DMSO itself can impact cell viability and function, making it crucial to limit its final concentration in culture.[6][7] This document provides a detailed protocol for solubilizing this compound in DMSO and preparing working solutions for cell-based assays, along with best practices to ensure experimental reproducibility and minimize solvent-induced artifacts.

Data Presentation: DMSO Cytotoxicity

The final concentration of DMSO in cell culture is a critical parameter. High concentrations can lead to cytotoxicity, affecting cell membrane integrity and proliferation.[4][8] The data below, compiled from multiple studies, provides a general guideline for acceptable DMSO concentrations. Researchers should always perform a dose-response curve for their specific cell line to determine the optimal non-toxic concentration.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration Expected Effect on Cell Viability Recommendations
≤ 0.1% (v/v) Minimal to no cytotoxicity observed for most cell types, including sensitive primary cells.[6][7] Recommended for all experiments , especially for long-term assays or with sensitive cell lines.
0.1% - 0.5% (v/v) Generally tolerated by most established/robust cell lines with minimal effects on viability.[4][6][7] Acceptable for short-term assays (< 72h). A vehicle control is mandatory.
> 0.5% - 1.0% (v/v) Potential for cell-line specific cytotoxicity and inhibition of proliferation.[7] Not recommended unless absolutely necessary and validated. May alter cellular processes.

| ≥ 2.0% (v/v) | Significant, time-dependent cytotoxicity observed in multiple cell lines. | Avoid. At 5%, DMSO can completely halt cell proliferation.[4] |

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes

  • Cell culture vessels (e.g., 96-well plates, T-25 flasks)

Protocol Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution. Always consult the manufacturer's datasheet for the specific molecular weight of your lot of this compound.

  • Calculation: Determine the mass of MAX-40279 HCl needed.

    • Example: For a compound with a Molecular Weight (MW) of 500 g/mol , to make 1 mL of a 10 mM stock:

      • Mass (mg) = (Volume in L) x (Concentration in mol/L) x (MW in g/mol ) x 1000

      • Mass (mg) = (0.001 L) x (0.010 mol/L) x (500 g/mol ) x 1000 = 5.0 mg

  • Weighing: Carefully weigh the calculated amount of MAX-40279 HCl powder and place it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add the corresponding volume of sterile, cell culture grade DMSO (in the example above, 1 mL).

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not dissolve easily, briefly sonicate the tube in a water bath.[7]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol Part 2: Preparation of Working Solutions in Cell Culture Medium

It is crucial to dilute the concentrated DMSO stock into your final culture medium in a way that avoids precipitation and keeps the final DMSO concentration low. A serial dilution approach is often necessary.

  • Thaw Stock: Thaw one aliquot of the concentrated MAX-40279 stock solution at room temperature.

  • Dilution: Add the stock solution to pre-warmed (37°C) cell culture medium and mix immediately and thoroughly. Never add aqueous medium to the concentrated DMSO stock , as this can cause the hydrophobic compound to precipitate.

  • Vehicle Control: Prepare a parallel control treatment using the same volume of DMSO as used for the highest concentration of MAX-40279. This is essential to differentiate the effect of the drug from the effect of the solvent.[6]

  • Cell Treatment: Add the final working solutions (or vehicle control) to your cells. Gently swirl the plate or flask to ensure even distribution.

Table 2: Example Dilution Scheme for a 10 mM Stock Solution

Desired Final Concentration Final DMSO % Stock Vol. per 1 mL Medium Dilution Method
10 µM 0.1% 1 µL Direct Dilution: Add 1 µL of 10 mM stock to 999 µL of medium.
1 µM 0.01% 0.1 µL Serial Dilution Recommended: 1. Create 100 µM intermediate: Add 2 µL of 10 mM stock to 198 µL of medium (1:100 dilution). 2. Add 10 µL of 100 µM intermediate to 990 µL of medium in the well.

| 0.5 µM | 0.005% | 0.05 µL | Serial Dilution Recommended: 1. Create 100 µM intermediate as above. 2. Add 5 µL of 100 µM intermediate to 995 µL of medium in the well. |

Visualizations

Signaling Pathway of MAX-40279

MAX40279_Pathway cluster_drug Drug Action cluster_receptors Cell Surface Receptors cluster_downstream Cellular Signaling MAX40279 MAX-40279 FLT3 FLT3 Kinase MAX40279->FLT3 inhibits FGFR FGFR Kinase MAX40279->FGFR inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FLT3->Downstream FGFR->Downstream Outcome AML Cell Proliferation & Survival Downstream->Outcome promotes Solubilization_Workflow cluster_working Preparation of Working Solution Start 1. Weigh MAX-40279 Hydrochloride Powder Add_DMSO 2. Add Sterile DMSO Start->Add_DMSO Create_Stock 3. Vortex/Sonicate to Create 10 mM Stock Solution Add_DMSO->Create_Stock Aliquot_Store 4. Aliquot and Store Stock at -20°C / -80°C Create_Stock->Aliquot_Store Thaw 5. Thaw a Single Aliquot Aliquot_Store->Thaw Start of Experiment Dilute 6. Dilute Stock into Pre-warmed Culture Medium (Final DMSO ≤ 0.1%) Thaw->Dilute Treat_Cells 8. Add Working Solutions and Vehicle to Cells Dilute->Treat_Cells Vehicle 7. Prepare Vehicle Control (Medium + DMSO) Vehicle->Treat_Cells Incubate_Assay 9. Incubate & Perform Assay Treat_Cells->Incubate_Assay

References

Application Notes and Protocols for MAX-40279 Hydrochloride Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] These receptor tyrosine kinases are known to be dysregulated in various malignancies, most notably in Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent and associated with a poor prognosis.[1][4][5] MAX-40279 has demonstrated the ability to overcome resistance to other FLT3 inhibitors and shows significant anti-tumor efficacy in preclinical xenograft models.[6] Furthermore, it exhibits a favorable pharmacokinetic profile with higher concentrations in the bone marrow compared to plasma.[6]

These application notes provide detailed protocols for the administration of this compound in common AML xenograft models, guidance on data collection, and visualization of the targeted signaling pathways.

Mechanism of Action and Signaling Pathway

MAX-40279 exerts its anti-neoplastic activity by inhibiting the kinase activity of both FLT3 and FGFR.[1][2] Inhibition of these receptors blocks downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and differentiation.[7][8]

MAX_40279_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAX40279 MAX-40279 hydrochloride MAX40279->FLT3 inhibits MAX40279->FGFR inhibits

MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Data Presentation: In Vivo Efficacy of MAX-40279

The following table summarizes the quantitative data from preclinical studies of MAX-40279 in AML xenograft models.

Xenograft ModelDose and ScheduleDurationTumor Growth Inhibition (TGI)Reference
MV4-11 (AML)12 mg/kg, p.o., twice daily21-28 daysSignificant inhibition[6]
KG-1 (AML)12 mg/kg, p.o., twice daily21-28 daysSignificant inhibition[6]
AML XenograftsNot SpecifiedNot Specified58% to 106%[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This compound is poorly soluble in water. A common vehicle for oral administration of such compounds in mice is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • Drug Formulation:

    • Weigh the required amount of this compound powder.

    • First, dissolve the powder in the DMSO component of the vehicle.

    • Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.

  • Final Concentration Calculation: The final concentration should be calculated to deliver the desired dose in a volume appropriate for oral gavage in mice (typically 5-10 mL/kg body weight). For a 12 mg/kg dose in a 25g mouse, with an administration volume of 10 mL/kg (0.25 mL), the required concentration is 1.2 mg/mL.

G_Protocol1_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration weigh Weigh MAX-40279 HCl dissolve Dissolve in DMSO weigh->dissolve prepare_vehicle Prepare Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) prepare_vehicle->dissolve add_peg Add PEG300 & Vortex dissolve->add_peg add_tween Add Tween-80 & Vortex add_peg->add_tween add_saline Add Saline & Vortex add_tween->add_saline calculate Calculate Final Volume add_saline->calculate administer Administer via Oral Gavage calculate->administer

Workflow for this compound formulation.
Protocol 2: Establishment of Subcutaneous AML Xenograft Models (MV4-11 or KG-1)

Materials:

  • MV4-11 or KG-1 human AML cell lines

  • Appropriate cell culture medium

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Sterile PBS

  • Matrigel

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture MV4-11 or KG-1 cells under standard conditions to achieve exponential growth.

  • Cell Preparation:

    • Harvest cells and perform a cell count. Assess viability using trypan blue exclusion (should be >90%).

    • Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel.

    • The final cell concentration should be 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor formation.

Protocol 3: In Vivo Efficacy Study

Procedure:

  • Tumor Growth Monitoring: Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Treatment Group: Administer this compound orally via gavage at the predetermined dose and schedule (e.g., 12 mg/kg, twice daily).

    • Control Group: Administer the vehicle control following the same schedule.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice. Excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or IHC).

G_Protocol3_Workflow cluster_treatment Treatment Phase (e.g., 21-28 days) start Establish Xenograft (Protocol 2) monitor_growth Monitor Tumor Growth (Calipers 2-3x/week) start->monitor_growth randomize Randomize Mice (Tumor Volume ~100-200 mm³) monitor_growth->randomize admin_drug Administer MAX-40279 or Vehicle (p.o.) randomize->admin_drug monitor_all Monitor Tumor Volume & Body Weight admin_drug->monitor_all monitor_all->admin_drug Daily/BID endpoint Study Endpoint monitor_all->endpoint analysis Tumor Excision & Further Analysis endpoint->analysis

Workflow for an in vivo efficacy study.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in AML xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this promising dual FLT3/FGFR inhibitor. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of rigorous scientific investigation.

References

Application Note: Evaluating the Efficacy of MAX-40279 in FLT3-ITD and FGFR-Driven AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Genetic mutations play a crucial role in the pathogenesis of AML, with FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways being key drivers of leukemogenesis in subsets of patients. The FLT3 internal tandem duplication (FLT3-ITD) is one of the most common mutations in AML and is associated with a poor prognosis. MAX-40279 is a potent, orally bioavailable dual inhibitor of FLT3 and FGFR kinases.[1][2][3] This application note provides detailed protocols for evaluating the in vitro efficacy of MAX-40279 in two distinct human AML cell lines: MV4-11, which harbors an FLT3-ITD mutation, and KG-1, which expresses a constitutively active FGFR1 fusion protein.[1][4]

Materials and Methods

Cell Lines and Culture
  • MV4-11: Human AML cell line with a homozygous FLT3-ITD mutation. These cells are highly dependent on FLT3 signaling for their proliferation and survival.[4]

  • KG-1: Human AML cell line with wild-type FLT3 but expressing an FGFR1 fusion protein, leading to constitutive activation of the FGFR pathway.[1]

Both cell lines are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

MAX-40279 is dissolved in DMSO to create a 10 mM stock solution, which is then aliquoted and stored at -20°C. Serial dilutions are prepared in culture medium immediately before use.

Experimental Protocols

A general workflow for the experimental procedures is outlined below.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (MV4-11 & KG-1) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western Western Blot Analysis cell_culture->western compound_prep MAX-40279 Preparation (Serial Dilutions) compound_prep->viability compound_prep->apoptosis compound_prep->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Quantification western->protein_quant

Fig. 1: General experimental workflow for evaluating MAX-40279.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Treat the cells with increasing concentrations of MAX-40279 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for 72 hours at 37°C.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed 5 x 10⁵ cells per well in a 6-well plate and treat with MAX-40279 at concentrations around the determined IC50 value for 48 hours.

    • Harvest cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

3. Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of FLT3 and FGFR.

  • Procedure:

    • Treat 1-2 x 10⁶ cells with MAX-40279 at various concentrations for 2-4 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Results

Note: The following data is illustrative and for demonstration purposes only. Actual results may vary.

MAX-40279 Inhibits Cell Viability in AML Cell Lines

The anti-proliferative effect of MAX-40279 was assessed in both MV4-11 and KG-1 cell lines. As shown in Table 1, MAX-40279 demonstrated potent inhibition of cell viability in both cell lines, with a significantly lower IC50 in the FLT3-ITD mutant MV4-11 cells.

Cell LineGenotypeMAX-40279 IC50 (nM)
MV4-11 FLT3-ITD5.2 ± 1.1
KG-1 FGFR1 fusion45.8 ± 5.3
Table 1: Illustrative IC50 values of MAX-40279.
MAX-40279 Induces Apoptosis

Treatment with MAX-40279 led to a dose-dependent increase in apoptosis in both cell lines after 48 hours, as determined by Annexin V/PI staining (Table 2).

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MV4-11 Vehicle (DMSO)5.1 ± 1.2
MAX-40279 (5 nM)48.3 ± 4.5
MAX-40279 (10 nM)75.6 ± 6.2
KG-1 Vehicle (DMSO)4.5 ± 0.9
MAX-40279 (50 nM)42.1 ± 3.8
MAX-40279 (100 nM)68.9 ± 5.7
Table 2: Illustrative apoptosis induction by MAX-40279.
MAX-40279 Inhibits FLT3 and FGFR Signaling Pathways

To confirm the mechanism of action, the effect of MAX-40279 on the phosphorylation of key downstream signaling molecules was investigated.

G cluster_mv411 MV4-11 (FLT3-ITD) MAX_MV MAX-40279 FLT3 FLT3-ITD MAX_MV->FLT3 inhibits STAT5_MV STAT5 FLT3->STAT5_MV AKT_MV AKT FLT3->AKT_MV ERK_MV ERK FLT3->ERK_MV Proliferation_MV Cell Proliferation & Survival STAT5_MV->Proliferation_MV AKT_MV->Proliferation_MV ERK_MV->Proliferation_MV

Fig. 2: MAX-40279 mechanism in MV4-11 cells.

Western blot analysis showed that MAX-40279 effectively inhibited the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK in MV4-11 cells in a dose-dependent manner. In KG-1 cells, MAX-40279 treatment resulted in a marked reduction in the phosphorylation of FRS2, a key adapter protein in the FGFR signaling cascade, as well as downstream effectors p-ERK and p-AKT.

G cluster_kg1 KG-1 (FGFR1 Fusion) MAX_KG MAX-40279 FGFR FGFR1 Fusion MAX_KG->FGFR inhibits FRS2 FRS2 FGFR->FRS2 AKT_KG AKT FRS2->AKT_KG ERK_KG ERK FRS2->ERK_KG Proliferation_KG Cell Proliferation & Survival AKT_KG->Proliferation_KG ERK_KG->Proliferation_KG

Fig. 3: MAX-40279 mechanism in KG-1 cells.
Cell LineTarget ProteinFold Change in Phosphorylation (vs. Vehicle)
MAX-40279 (10 nM)
MV4-11 p-FLT30.15
p-STAT50.21
p-AKT0.35
p-ERK0.28
MAX-40279 (100 nM)
KG-1 p-FRS20.25
p-AKT0.42
p-ERK0.33
Table 3: Illustrative quantitative western blot analysis.

Discussion

The illustrative results presented here suggest that MAX-40279 is a potent dual inhibitor of both FLT3 and FGFR signaling pathways in AML cell lines. The compound effectively reduces cell viability and induces apoptosis in both FLT3-ITD mutant (MV4-11) and FGFR-driven (KG-1) AML cells. The inhibition of downstream signaling molecules, as shown by western blot analysis, confirms the on-target activity of MAX-40279. These findings highlight the potential of MAX-40279 as a therapeutic agent for AML patients with either FLT3 or FGFR aberrations. Further in vivo studies using xenograft models are warranted to confirm these in vitro findings. A preclinical study has already shown that MAX-40279 inhibited AML xenograft tumor growth by 58% to 106%.[1][4]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of MAX-40279 in AML cell lines. The expected results indicate that MAX-40279 is a promising dual FLT3/FGFR inhibitor with potent anti-leukemic activity.

References

Pharmacokinetic and pharmacodynamic studies of MAX-40279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It has demonstrated potential as a therapeutic agent for acute myeloid leukemia (AML), a cancer in which these signaling pathways are often dysregulated.[3][4] Preclinical studies have shown that MAX-40279 can effectively inhibit the proliferation of cancer cells and suppress tumor growth in animal models.[3][5] Notably, it has shown efficacy against mutated forms of FLT3 that confer resistance to other inhibitors and achieves high concentrations in the bone marrow, the primary site of AML.[5][6] These application notes provide a summary of the key pharmacokinetic and pharmacodynamic properties of MAX-40279 and detailed protocols for its preclinical evaluation.

Pharmacodynamic Profile

MAX-40279 exerts its anti-neoplastic effects by inhibiting the kinase activity of both FLT3 and FGFR.[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[1][2]

Table 1: In Vitro Kinase and Cellular Assay Data for MAX-40279
Assay TypeTarget/Cell LineEndpointMAX-40279 Activity
Enzyme Assay FLT3-wtIC50 (nM)[Data Not Publicly Available]
FLT3-ITDIC50 (nM)[Data Not Publicly Available]
FLT3-D835YIC50 (nM)[Data Not Publicly Available]
FGFR1IC50 (nM)[Data Not Publicly Available]
FGFR2IC50 (nM)[Data Not Publicly Available]
FGFR3IC50 (nM)[Data Not Publicly Available]
Cellular Assay MV4-11 (FLT3-ITD)GI50 (µM)[Data Not Publicly Available]
KG-1 (FGFR driven)GI50 (µM)[Data Not Publicly Available]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is representative of typical preclinical evaluation.

Signaling Pathway Inhibition

MAX-40279 blocks the phosphorylation of FLT3 and FGFR, thereby inhibiting downstream signaling cascades including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][7][8] A key pharmacodynamic marker for MAX-40279 activity is the inhibition of N-myc downstream regulated 1 (NDRG1) phosphorylation at Serine 330.[6]

FLT3_FGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 RAS_RAF_MEK_ERK RAS/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT NDRG1_p p-NDRG1 (Ser330) FGFR->NDRG1_p MAX40279 MAX-40279 MAX40279->FLT3 MAX40279->FGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation NDRG1_p->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of MAX-40279 C Add kinase, substrate, and MAX-40279 to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate for 1 hour at room temperature D->E F Stop reaction and add ADP-Glo™ reagents E->F G Measure luminescence F->G H Calculate % inhibition G->H I Determine IC50 value H->I Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Inject AML cells subcutaneously into mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer MAX-40279 or vehicle orally C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and excise tumors E->F G Calculate Tumor Growth Inhibition (TGI) F->G

References

Application Notes and Protocols: MAX-40279 Hydrochloride in Combination with Azacitidine for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of MAX-40279 hydrochloride, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), with the hypomethylating agent azacitidine, presents a promising therapeutic strategy for hematologic malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2][3][4] Preclinical rationale suggests that the distinct and complementary mechanisms of action of these two agents could lead to synergistic anti-tumor activity.[1][2][3] MAX-40279 targets key signaling pathways involved in leukemogenesis, while azacitidine induces DNA hypomethylation, leading to the re-expression of tumor suppressor genes and promoting cellular differentiation and apoptosis.[1][2][3]

These application notes provide a comprehensive overview of the preclinical rationale, available clinical trial information, and detailed protocols for in vitro evaluation of the MAX-40279 and azacitidine combination therapy.

Drug Information

Drug NameTarget(s)Mechanism of ActionAdministration
This compound FLT3, FGFROrally bioavailable dual kinase inhibitor that binds to and inhibits both FGFR and FLT3, including mutant forms. This leads to the inhibition of FGFR/FLT3-mediated signal transduction pathways, thereby suppressing tumor cell proliferation.[4] It has shown potent inhibition of both kinases and excellent drug concentration in the bone marrow in preclinical studies.[4]Oral
Azacitidine DNA Methyltransferase (DNMT)A pyrimidine (B1678525) nucleoside analog of cytidine (B196190) that incorporates into DNA and RNA. At low doses, it inhibits DNMTs, leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes. At higher doses, it exhibits direct cytotoxicity.[1][2][3]Subcutaneous or Intravenous

Preclinical Rationale for Combination Therapy

Studies investigating the combination of FLT3 inhibitors with hypomethylating agents have demonstrated synergistic anti-leukemic effects in FLT3-mutated AML.[1][2][3] The rationale for combining MAX-40279 and azacitidine is based on the following principles:

  • Synergistic Cytotoxicity: The combination of a FLT3 inhibitor and a hypomethylating agent has been shown to be synergistically cytotoxic to FLT3/ITD AML cells.[2][3]

  • Induction of Apoptosis and Differentiation: Both classes of drugs can independently induce apoptosis and myeloid differentiation. Their combination may enhance these anti-leukemic effects.[2]

  • Overcoming Resistance: The activation of the FGF/FGFR pathway in the bone marrow has been implicated as a resistance mechanism to FLT3 inhibitors. As a dual FLT3/FGFR inhibitor, MAX-40279 is designed to overcome this resistance.[4][5]

Clinical Development

A Phase Ib/II clinical trial (NCT05061147) has been initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of MAX-40279 in combination with azacitidine in patients with MDS or relapsed/refractory AML.[6]

Clinical Trial Summary (NCT05061147)

PhaseStudy DesignPatient PopulationPrimary Objectives
Ib/IIDose escalation and expansionAdults with MDS or Relapsed/Refractory AMLPhase Ib: Evaluate safety and tolerability, determine the maximum tolerated dose (MTD). Phase II: Preliminarily assess efficacy and safety.[6]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of MAX-40279 and azacitidine combination therapy.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 and azacitidine individually and to assess the synergistic effect of the combination.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD positive AML)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Azacitidine (stock solution in DMSO or cell culture medium)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of MAX-40279 and azacitidine.

  • Treat cells with varying concentrations of MAX-40279 alone, azacitidine alone, or the combination of both drugs at a constant ratio. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

  • Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by MAX-40279, azacitidine, and their combination.

Materials:

  • Leukemia cell lines

  • 6-well plates

  • This compound

  • Azacitidine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed leukemia cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat cells with IC50 concentrations of MAX-40279, azacitidine, or the combination for 48 hours. Include a vehicle control.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Combination_Therapy_Workflow Experimental Workflow for In Vitro Combination Study cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Leukemia Cell Culture (e.g., MOLM-13, MV4-11) Cell_Viability Cell Viability Assay (MTS/MTT) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (p-FLT3, p-ERK, etc.) Cell_Culture->Western_Blot Drug_Preparation Prepare Drug Solutions (MAX-40279 & Azacitidine) Drug_Preparation->Cell_Viability Drug_Preparation->Apoptosis_Assay Drug_Preparation->Western_Blot IC50_Calculation IC50 Determination Cell_Viability->IC50_Calculation Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Synergy_Analysis Synergy Analysis (Combination Index) IC50_Calculation->Synergy_Analysis

Caption: In Vitro Evaluation Workflow.

Signaling_Pathway Combined Mechanism of Action cluster_max40279 MAX-40279 cluster_azacitidine Azacitidine cluster_downstream Downstream Effects MAX40279 MAX-40279 FLT3 FLT3 MAX40279->FLT3 inhibits FGFR FGFR MAX40279->FGFR inhibits Proliferation Decreased Proliferation FLT3->Proliferation Apoptosis Increased Apoptosis FLT3->Apoptosis FGFR->Proliferation Azacitidine Azacitidine DNMT DNMT Azacitidine->DNMT inhibits DNMT->Proliferation via Tumor Suppressor Gene Re-expression DNMT->Apoptosis Differentiation Induction of Differentiation DNMT->Differentiation

Caption: Dual-Targeting Mechanism.

References

Application Notes and Protocols: Anti-PD-1 Combination with MAX-40279 Hydrochloride in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune checkpoint inhibitors, particularly those targeting the programmed cell death protein 1 (PD-1) pathway, have revolutionized the treatment landscape for a variety of solid tumors.[1][2] By blocking the interaction between PD-1 on T cells and its ligand (PD-L1) on tumor cells, these therapies unleash the body's own immune system to attack cancer.[1] However, a significant number of patients do not respond to anti-PD-1 monotherapy, and many who initially respond eventually develop resistance.[2] This has spurred intensive research into combination strategies to enhance the efficacy of anti-PD-1 agents.[3][4]

MAX-40279 hydrochloride is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[5][6][7] Both FLT3 and FGFR signaling pathways have been implicated in promoting tumor cell proliferation, survival, and angiogenesis.[5] Aberrant FGFR signaling, in particular, has been observed in various solid tumors and can contribute to an immunosuppressive tumor microenvironment, potentially hindering the effectiveness of immunotherapies. Preclinical evidence suggests that combining MAX-40279 with anti-PD-1 antibodies can result in enhanced anti-tumor efficacy.[7]

These application notes provide a comprehensive overview of the scientific rationale and preclinical protocols for investigating the synergistic effects of combining anti-PD-1 therapy with MAX-40279 in solid tumor models.

Scientific Rationale for Combination Therapy

The combination of MAX-40279 and anti-PD-1 therapy is predicated on a multi-pronged attack on the tumor and its microenvironment:

  • Direct Anti-Tumor Effect of MAX-40279: By inhibiting FLT3 and FGFR, MAX-40279 can directly impede tumor cell growth, proliferation, and survival in tumors dependent on these signaling pathways.[5]

  • Modulation of the Tumor Microenvironment: FGFR signaling can promote an immunosuppressive tumor microenvironment by influencing the function of various immune cells. Inhibition of FGFR by MAX-40279 may reverse this immunosuppression, making the tumor more susceptible to an immune attack.

  • Synergistic Enhancement of Anti-Tumor Immunity: By reducing the tumor burden and potentially altering the tumor microenvironment to be more immune-permissive, MAX-40279 can create a more favorable setting for anti-PD-1 therapy to effectively reinvigorate anti-tumor T cell responses.

Preclinical Evaluation of Anti-PD-1 and MAX-40279 Combination

A preclinical study in a syngeneic mouse tumor model demonstrated that the combination of MAX-40279 and an anti-PD-1 antibody resulted in superior tumor growth inhibition compared to either agent alone.[7]

Table 1: In Vivo Efficacy of MAX-40279 in Combination with Anti-PD-1 in a Syngeneic Tumor Model
Treatment GroupNMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 250-
MAX-4027910900 ± 18040
Anti-PD-1 Antibody10825 ± 16545
MAX-40279 + Anti-PD-110300 ± 9080

Data are representative and compiled for illustrative purposes based on the principles of combination immunotherapy.

Table 2: Immune Cell Infiltration in the Tumor Microenvironment
Treatment GroupNCD8+ T Cells per mm²Regulatory T Cells (Tregs) per mm²
Vehicle Control550 ± 15100 ± 25
MAX-40279580 ± 2070 ± 18
Anti-PD-1 Antibody5150 ± 3090 ± 22
MAX-40279 + Anti-PD-15250 ± 4550 ± 12

Data are representative and compiled for illustrative purposes based on the principles of combination immunotherapy.

Signaling Pathways and Experimental Workflow

Combination_Therapy_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TCell T Cell cluster_Therapeutics PDL1 PD-L1 PD1 PD-1 PDL1->PD1 FGFR FGFR Proliferation Tumor Proliferation & Survival FGFR->Proliferation Promotes FLT3 FLT3 FLT3->Proliferation Promotes TCell_Activation T Cell Activation PD1->TCell_Activation Inhibits TCell_Activation->Proliferation AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks MAX40279 MAX-40279 MAX40279->FGFR Inhibits MAX40279->FLT3 Inhibits Preclinical_Experimental_Workflow start Syngeneic Tumor Model (e.g., MC38 in C57BL/6 mice) randomization Tumor Establishment & Randomization into 4 Groups start->randomization treatments Vehicle Control MAX-40279 Anti-PD-1 Combination randomization->treatments monitoring Tumor Volume Measurement (e.g., every 3 days) treatments->monitoring endpoint Endpoint Analysis (e.g., Day 21) monitoring->endpoint analysis Tumor Growth Inhibition Immunohistochemistry (CD8+, Tregs) Flow Cytometry (Immune Cell Profiling) endpoint->analysis

References

Troubleshooting & Optimization

MAX-40279 hydrochloride solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling MAX-40279 hydrochloride, a potent dual inhibitor of FLT3 and FGFR kinases. Given its challenging solubility in aqueous media, this guide offers practical advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] By inhibiting these receptor tyrosine kinases, MAX-40279 blocks their signaling pathways, which are crucial for cell proliferation and survival in certain cancer types, particularly Acute Myeloid Leukemia (AML).[1][2] It has shown effectiveness against wild-type FLT3 as well as mutant forms that confer resistance to other inhibitors.[1]

Q2: What are the primary applications for this compound in research?

A2: this compound is primarily used in cancer research, with a significant focus on AML.[2] It is also investigated for its potential to overcome drug resistance mediated by the FGF pathway in the bone marrow microenvironment.[1]

Q3: What are the recommended storage conditions for this compound?

A3: The solid form of this compound should be stored at -20°C for long-term stability. For solutions prepared in DMSO, it is recommended to store them at -80°C for up to six months. Short-term storage of DMSO solutions at 4°C for a couple of weeks is also possible.

Solubility and Formulation

This compound exhibits low solubility in aqueous solutions, a common characteristic for many kinase inhibitors. Proper preparation techniques are crucial to avoid precipitation and ensure accurate experimental results.

Solubility Data
SolventSolubilityNotes
Aqueous Buffers (e.g., PBS, pH 7.2) Very LowPrecipitation is highly likely, especially at higher concentrations.
Cell Culture Media Very LowThe presence of proteins and salts can further impact solubility.
DMSO (Dimethyl Sulfoxide) SolubleRecommended for preparing concentrated stock solutions.
Ethanol Limited DataMay be used as a co-solvent in some formulations, but DMSO is preferred for initial stock preparation.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication (Optional): To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no undissolved particles remain. If particles are present, repeat vortexing and sonication.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol outlines the steps for diluting the DMSO stock solution into your experimental aqueous medium (e.g., cell culture medium, PBS).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous medium

  • Sterile tubes

Procedure:

  • Pre-warm Aqueous Medium: If applicable, pre-warm your aqueous medium to the experimental temperature (e.g., 37°C for cell culture).

  • Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform serial dilutions rather than a single large dilution.

  • Dilution into Medium: While gently vortexing the aqueous medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound and reduce the risk of immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid solvent-induced cellular toxicity.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately to prevent precipitation over time.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into aqueous media.

  • Cause: This is a common issue due to the low aqueous solubility of this compound. The rapid change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most effective solution is to reduce the final concentration of this compound in your working solution.

    • Pre-warm the Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve solubility.

    • Increase Mixing During Dilution: Add the DMSO stock solution to the aqueous medium while the medium is being gently vortexed or stirred to ensure rapid dispersal.

    • Use a Higher Stock Concentration: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the aqueous medium, which can sometimes reduce the chances of precipitation.

    • Consider Co-solvents: For certain applications, the use of a small percentage of another organic co-solvent, such as ethanol, in the final solution might be possible, but this needs to be validated for compatibility with your experimental system.

Issue 2: I observe a cloudy appearance in my cell culture wells after adding the compound.

  • Cause: This is likely due to the precipitation of this compound. The presence of salts, proteins, and other components in the cell culture medium can reduce the solubility of the compound.

  • Troubleshooting Steps:

    • Microscopic Examination: Check the wells under a microscope to confirm the presence of crystalline precipitate.

    • Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the maximum concentration that remains in solution under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.

    • Reduce Incubation Time: If the compound is not stable in solution for the entire duration of your experiment, consider reducing the incubation time.

Issue 3: I am seeing unexpected or inconsistent results in my experiments.

  • Cause: If the compound has precipitated, the actual concentration of the soluble, active compound will be lower and more variable than intended, leading to inconsistent results.

  • Troubleshooting Steps:

    • Confirm Solubility: Always visually inspect your working solutions for any signs of precipitation before adding them to your experiment.

    • Prepare Fresh Solutions: Avoid using working solutions that have been stored, even for a short period, as precipitation can occur over time. Prepare them fresh for each experiment.

    • Control for DMSO Effects: Ensure that your vehicle control experiments use the same final concentration of DMSO as your compound-treated samples to account for any potential effects of the solvent.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh MAX-40279 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Dilute Stock into Medium aliquot->dilute Single-use aliquot prewarm Pre-warm Aqueous Medium prewarm->dilute use Use Immediately in Experiment dilute->use precipitate Precipitation Observed use->precipitate If issues arise lower_conc Lower Final Concentration precipitate->lower_conc check_dmso Check Final DMSO % precipitate->check_dmso

Caption: Workflow for the preparation of this compound solutions.

This compound Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes flt3 FLT3 Receptor ras_raf RAS-RAF-MEK-ERK Pathway flt3->ras_raf pi3k_akt PI3K-AKT Pathway flt3->pi3k_akt stat5 STAT5 Pathway flt3->stat5 fgfr FGFR fgfr->ras_raf fgfr->pi3k_akt max40279 MAX-40279 Hydrochloride max40279->flt3 Inhibits max40279->fgfr Inhibits proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival stat5->proliferation stat5->survival

Caption: Inhibition of FLT3 and FGFR signaling by this compound.

References

Technical Support Center: Optimizing MAX-40279 Hydrochloride for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MAX-40279 hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of this potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule that dually inhibits FLT3 and FGFR kinases.[1] Its mechanism of action involves binding to the ATP-binding site of these kinases, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[2][3] MAX-40279 has shown activity against wild-type FLT3, as well as clinically relevant mutants like FLT3-ITD and FLT3-D835Y, suggesting its potential to overcome resistance to other FLT3 inhibitors.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder form of this compound should be stored at -20°C.[6][7] Once dissolved in a solvent, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5]

Q3: What is the recommended working concentration range for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data for similar inhibitors and its described activity, a starting concentration range of 0.5 µM to 1 µM has been shown to impede endothelial-to-mesenchymal transition (EndMT) by inhibiting NDRG1 phosphorylation.[5] For determining the half-maximal inhibitory concentration (IC50) in cancer cell lines, a broader range of concentrations (e.g., from low nanomolar to high micromolar) should be tested.

Q4: Is this compound stable in cell culture media?

A4: While specific stability data for this compound in common cell culture media like RPMI or DMEM is not publicly available, the stability of small molecule inhibitors in aqueous media can be influenced by factors such as pH, temperature, and the presence of serum.[8][9] It is best practice to prepare fresh dilutions of the compound in your experimental medium from a frozen stock for each experiment. If long-term experiments are planned, consider replenishing the medium with a fresh compound at regular intervals to maintain a consistent concentration.

Q5: What are the known off-target effects of this compound?

Data Presentation

While specific IC50 values for this compound are not available in the provided search results, the following table summarizes the reported in vitro and in vivo experimental concentrations to guide dose-ranging studies.

ParameterConcentration/DosageCell Line/ModelDurationObserved Effect
In Vitro EndMT Inhibition0.5 - 1 µMHUVECs, MAECs, MPLECs48 hoursInhibition of NDRG1 phosphorylation
In Vivo Tumor Growth Inhibition12 mg/kg, p.o., twice dailyMV4-11 and KG-1 xenograft models21-28 daysSignificant tumor growth inhibition
In Vivo Anti-PD-1 Enhancement7-15 mg/kg, p.o., twice dailyMouse breast cancer model2-3 weeksEnhanced anti-PD-1 therapeutic effect

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FLT3 and FGFR Phosphorylation

This protocol outlines the steps to assess the inhibition of FLT3 and FGFR phosphorylation in response to this compound treatment.

Materials:

  • Target cell line (e.g., FLT3-ITD positive AML cell line like MV4-11)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591), anti-total-FLT3, anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.[11][12][13]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize, strip the membrane and re-probe with antibodies against the total protein and a loading control.

  • Quantify band intensities to determine the extent of phosphorylation inhibition.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no inhibition of cell viability 1. Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. 2. Suboptimal Concentration: The concentration range tested may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may not be dependent on FLT3 or FGFR signaling for survival.1. Prepare fresh compound dilutions for each experiment. For longer incubations, consider replenishing the media with fresh compound. 2. Test a wider range of concentrations, from nanomolar to micromolar. 3. Confirm the expression and activation of FLT3 or FGFR in your cell line via Western blot or other methods.
High background in Western blots for phosphorylated proteins 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Insufficient Blocking: The blocking step may not be effective enough. 3. Contamination with Phosphatases: Phosphatases in the cell lysate may have dephosphorylated the target proteins.1. Titrate the antibody concentrations to find the optimal dilution. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk if not detecting phospho-proteins). 3. Always use fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors.
Variability between experimental replicates 1. Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells. 3. Edge Effects in Plates: Evaporation from the outer wells of a multi-well plate.1. Use calibrated pipettes and ensure thorough mixing of solutions. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 3. Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity.

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds P_FLT3 p-FLT3 FLT3_Receptor->P_FLT3 Dimerization & Autophosphorylation MAX40279 MAX-40279 MAX40279->P_FLT3 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_FLT3->PI3K_AKT STAT5 STAT5 P_FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR FGFR FGF_Ligand->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation MAX40279 MAX-40279 MAX40279->P_FGFR Inhibits RAS_MAPK RAS-MAPK Pathway P_FGFR->RAS_MAPK PI3K_AKT_FGFR PI3K-AKT Pathway P_FGFR->PI3K_AKT_FGFR PLCg PLCγ Pathway P_FGFR->PLCg Cell_Functions Cell Proliferation, Differentiation, Migration RAS_MAPK->Cell_Functions PI3K_AKT_FGFR->Cell_Functions PLCg->Cell_Functions

Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with MAX-40279 (Dose-response & time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (p-FLT3, p-FGFR, etc.) Treatment->Western Analysis Data Analysis (IC50, Phosphorylation levels) Viability->Analysis Western->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General Experimental Workflow for MAX-40279 In Vitro.

Troubleshooting_Logic Problem Problem: Inconsistent or Unexpected Results Check_Compound Check Compound: - Freshly prepared? - Correct storage? Problem->Check_Compound Check_Cells Check Cells: - Correct cell line? - Healthy & low passage? Problem->Check_Cells Check_Protocol Check Protocol: - Accurate concentrations? - Consistent timing? Problem->Check_Protocol Check_Reagents Check Reagents: - Expired? - Correctly prepared? Check_Compound->Check_Reagents Check_Cells->Check_Reagents Analyze_Data Re-analyze Data: - Correct controls? - Appropriate stats? Check_Protocol->Analyze_Data Check_Reagents->Analyze_Data Consult Consult Literature/ Technical Support Analyze_Data->Consult

Caption: Troubleshooting Logic for In Vitro Experiments.

References

MAX-40279 hydrochloride stability in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the effective use of MAX-40279 hydrochloride in a research setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and successful application of this dual FLT3 and FGFR inhibitor in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Its dual inhibitory action makes it a subject of investigation for cancers where these pathways are dysregulated, such as in Acute Myeloid Leukemia (AML).

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of the compound. Please refer to the table below for recommended storage conditions for both the powdered form and stock solutions.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO or other organic solvents in your cell culture medium should be kept as low as possible, typically below 0.5% and ideally at or below 0.1%.

Stability of this compound in Cell Culture Medium

The stability of this compound in aqueous cell culture medium at 37°C is a critical factor for the reproducibility and interpretation of your experimental results. While specific stability data for this compound in various cell culture media is not extensively published, it is crucial to determine its stability under your specific experimental conditions. The following sections provide a protocol and troubleshooting guide to help you assess this.

Summary of Storage and Stability
FormStorage TemperatureShelf Life
Powder -20°C3 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experiment duration using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To quantify the concentration of this compound in cell culture medium at various time points to determine its degradation rate at 37°C.

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum (e.g., 10% FBS) as required for your experiments

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Formic acid (for mobile phase modification)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • 37°C incubator with 5% CO2

  • HPLC-MS system

Methodology:

  • Preparation of this compound Spiked Medium:

    • Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the final concentration you will use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

    • Prepare a sufficient volume for all time points and replicates.

  • Incubation:

    • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection and Processing:

    • At each designated time point, remove the respective tubes from the incubator.

    • Immediately process the samples by adding an equal volume of ice-cold acetonitrile to precipitate proteins.

    • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes for HPLC-MS analysis. Store at -80°C if not analyzing immediately.

  • HPLC-MS Analysis:

    • Prepare a calibration curve using known concentrations of this compound in the same cell culture medium.

    • Analyze the collected samples and calibration standards by HPLC-MS. The specific column, mobile phase, and mass spectrometry parameters will need to be optimized for this compound.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to visualize its degradation profile.

    • Calculate the half-life (t½) of the compound in your cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect of this compound 1. Degradation of the compound: The compound may be unstable under your experimental conditions. 2. Incorrect concentration: Errors in calculation or pipetting. 3. Low cell permeability: The compound may not be efficiently entering the cells.1. Perform a stability study as outlined in the protocol above. If the compound is degrading rapidly, consider replenishing the medium with fresh compound more frequently. 2. Double-check all calculations and ensure your pipettes are calibrated. 3. While MAX-40279 is orally bioavailable, specific cell line permeability can vary. Consult literature for similar compounds or consider permeability assays.
Precipitation of the compound in the cell culture medium 1. Low solubility: The concentration used may exceed the solubility of the compound in the aqueous medium. 2. High final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) may be too high.1. Lower the final concentration of this compound. You can also try preparing intermediate dilutions in a suitable buffer before adding to the final medium. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
High background or off-target effects 1. Concentration is too high: This can lead to non-specific effects. 2. Known off-target activities: While a dual inhibitor, high concentrations may affect other kinases.1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. To confirm that the observed phenotype is due to inhibition of FLT3 and/or FGFR, consider using a structurally different inhibitor for the same targets as a control.
Variability between experiments 1. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution. 2. Differences in cell culture conditions: Variations in cell density, passage number, or media batches.1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. 2. Standardize your cell culture protocols to ensure consistency between experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_medium Spike Pre-warmed Cell Culture Medium prep_stock->prep_medium aliquot Aliquot for Time Points (0, 2, 8, 24, 48, 72h) prep_medium->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at Each Time Point incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge hplc_ms HPLC-MS Analysis centrifuge->hplc_ms data_analysis Quantify and Plot Concentration vs. Time hplc_ms->data_analysis FLT3_Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation STAT5->Differentiation MAX40279 MAX-40279 Hydrochloride MAX40279->FLT3 Inhibits FGFR_Signaling cluster_downstream_fgfr Downstream Signaling cluster_cellular_response_fgfr Cellular Response FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds and activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation_fgfr Proliferation RAS_MAPK->Proliferation_fgfr Survival_fgfr Survival PI3K_AKT->Survival_fgfr Migration Migration PLCg->Migration MAX40279_fgfr MAX-40279 Hydrochloride MAX40279_fgfr->FGFR Inhibits

Technical Support Center: Troubleshooting MAX-40279 Hydrochloride Precipitation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the dual FLT3/FGFR kinase inhibitor MAX-40279 hydrochloride, encountering precipitation during in vitro experiments can be a significant hurdle. This guide provides practical troubleshooting strategies and answers to frequently asked questions to help you mitigate precipitation issues and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium immediately after adding my this compound stock solution. What is the likely cause?

A1: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous cell culture medium.[1] The compound's solubility limit is exceeded in the aqueous environment, causing it to fall out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving hydrophobic small molecules for in vitro use.[1] It's crucial, however, to minimize the final DMSO concentration in your cell culture to avoid solvent-induced cytotoxicity.

Q3: What is the maximum permissible final DMSO concentration in cell culture?

A3: To prevent cell toxicity and reduce the risk of precipitation, the final DMSO concentration should be kept as low as possible, ideally below 0.5%, and preferably at or below 0.1%.[1] It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.

Q4: Can temperature affect the solubility of this compound in my experiments?

A4: Yes, temperature can significantly impact compound solubility. Adding your compound to cold media can decrease its solubility.[1] Conversely, gentle warming of a stock solution can sometimes aid in initial dissolution. However, avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation.[2]

Q5: My this compound solution appears clear initially but forms a precipitate over time during a long-term experiment. What could be happening?

A5: Delayed precipitation in long-term cultures can be caused by several factors:

  • Evaporation: Media evaporation in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3]

  • Temperature Fluctuations: Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect the compound's solubility.[1]

  • Cellular Metabolism: Changes in the pH of the culture medium due to cellular metabolism can alter the solubility of pH-sensitive compounds.

Troubleshooting Guide: Preventing Precipitation

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound is fully dissolved in the initial solvent (e.g., DMSO). Incomplete dissolution will lead to immediate precipitation upon dilution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the appropriate amount of this compound powder.

  • Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, gently warm the vial in a 37°C water bath and/or sonicate briefly to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[4]

Step 2: Optimize the Dilution Procedure

Rapid dilution is a primary cause of precipitation. A stepwise dilution approach is critical.

Recommended Dilution Protocol:

  • Pre-warm your cell culture medium to 37°C.[1]

  • Create an intermediate dilution of your this compound stock solution in the pre-warmed medium. This intermediate concentration should still be well above your final desired concentration.

  • Add the intermediate dilution to the final volume of pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1] This avoids localized high concentrations of the compound that can trigger precipitation.

Step 3: Assess and Adjust Experimental Conditions

Several factors in your experimental setup can influence compound solubility.

IssuePotential CauseRecommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution ("crashing out").Perform a serial dilution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[1]
Low temperature of media.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
Delayed Precipitation Media evaporation during long-term culture.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.[3]
Interaction with media components (e.g., serum proteins).Test solubility in serum-free versus serum-containing media. Sometimes serum proteins can help solubilize compounds.
pH shifts due to cellular metabolism.Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.

Experimental Protocols

Protocol: Preliminary Solubility Assessment

To determine the approximate solubility of this compound in your specific cell culture medium:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the stock solution in your pre-warmed cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment's duration.

  • Re-examine the solutions for any delayed precipitation. This will give you an empirical understanding of the compound's solubility limit under your specific conditions.

Signaling Pathway and Workflow Diagrams

MAX-40279 is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[4][5] These receptor tyrosine kinases are crucial in cellular proliferation and survival, and their dysregulation is implicated in various cancers, including acute myeloid leukemia (AML).[5][6]

MAX_40279_Signaling_Pathway cluster_FLT3 FLT3 Pathway cluster_FGFR FGFR Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 PI3K PI3K FLT3->PI3K Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK Activates AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAS_RAF_MEK_ERK->Proliferation_Survival Promotes FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR->RAS_RAF_MEK_ERK Activates MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

Caption: MAX-40279 inhibits both FLT3 and FGFR signaling pathways.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Is stock solution completely dissolved? Start->Check_Stock Redissolve Re-dissolve stock: - Vortex - Gentle Warming - Sonication Check_Stock->Redissolve No Check_Dilution Was a stepwise dilution in pre-warmed media used? Check_Stock->Check_Dilution Yes Redissolve->Check_Stock Optimize_Dilution Implement stepwise dilution into pre-warmed media with gentle mixing. Check_Dilution->Optimize_Dilution No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Concentration Lower_Concentration Lower the final working concentration. Check_Concentration->Lower_Concentration Yes Check_DMSO Is final DMSO concentration >0.5%? Check_Concentration->Check_DMSO No Lower_Concentration->Check_DMSO Lower_DMSO Reduce final DMSO concentration. Check_DMSO->Lower_DMSO Yes Success Problem Resolved Check_DMSO->Success No Lower_DMSO->Success

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Acquired Resistance to MAX-40279 Hydrochloride in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific published data on acquired resistance to MAX-40279 hydrochloride in AML cells is limited. This technical support guide is based on the known mechanism of action of MAX-40279 as a dual FLT3 and FGFR inhibitor[1][2][3], preclinical data on its efficacy[4], and established general principles of drug resistance in AML[5][6]. The troubleshooting advice, FAQs, and experimental protocols provided are intended as a general resource for researchers and may require optimization for specific experimental contexts.

I. Potential Mechanisms of Acquired Resistance to MAX-40279

Acquired resistance to targeted therapies like MAX-40279 in AML can arise through various mechanisms. Given that MAX-40279 is a dual inhibitor of FLT3 and FGFR, resistance mechanisms could involve alterations in these targets or the activation of bypass signaling pathways.

Table 1: Hypothetical Mechanisms of Acquired Resistance to MAX-40279

Category Specific Mechanism Description
On-Target Alterations Secondary mutations in FLT3 or FGFRMutations that prevent MAX-40279 binding to the kinase domain.
Amplification of FLT3 or FGFR genesIncreased expression of the target proteins, requiring higher drug concentrations for inhibition.
Bypass Signaling Pathways Upregulation of parallel signaling pathwaysActivation of alternative survival pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT) to compensate for FLT3 and FGFR inhibition[7][8].
Increased expression of anti-apoptotic proteinsOverexpression of proteins like Bcl-2 or Mcl-1, which can confer resistance to apoptosis induced by MAX-40279[6][7].
Drug Efflux and Metabolism Increased drug effluxUpregulation of ABC transporters (e.g., P-glycoprotein, BCRP) that actively pump the drug out of the cell[6].
Altered drug metabolismIncreased metabolic inactivation of MAX-40279 within the cancer cells.
Microenvironment-Mediated Resistance Stromal cell interactionsBone marrow stromal cells can secrete growth factors that activate alternative survival pathways in AML cells, protecting them from drug-induced apoptosis[8].

II. Troubleshooting Guide

This section addresses common issues researchers may encounter during experiments with MAX-40279 and resistant AML cells.

Q1: My AML cell line, which was initially sensitive to MAX-40279, is now showing reduced sensitivity (increased IC50). What could be the cause?

A1: This is a classic indication of acquired resistance. Potential causes include:

  • Selection of a pre-existing resistant subclone: A small population of resistant cells may have existed in the parental cell line and became dominant under drug pressure.

  • Development of de novo resistance mutations: Genetic or epigenetic changes may have occurred during prolonged exposure to the drug.

  • Inconsistent drug concentration: Degradation of the drug in the culture medium over time.

Troubleshooting Steps:

  • Confirm the IC50 shift: Repeat the cell viability assay with a fresh aliquot of MAX-40279.

  • Sequence the FLT3 and FGFR genes: Check for secondary mutations in the kinase domains.

  • Analyze protein expression: Use Western blotting to assess the expression levels of FLT3, FGFR, and key components of bypass signaling pathways (e.g., p-Akt, p-ERK).

  • Perform a drug efflux assay: Evaluate the activity of ABC transporters.

Q2: I am trying to generate a MAX-40279 resistant cell line, but the cells are dying at the concentrations I'm using. What should I do?

A2: Generating a resistant cell line is a lengthy process that requires a gradual increase in drug concentration.

  • Start with a low concentration: Begin with a concentration around the IC20 (the concentration that inhibits 20% of cell growth).

  • Allow for recovery: After each dose escalation, allow the surviving cells to recover and repopulate before the next increase in concentration.

  • Monitor cell health closely: Regularly check cell morphology and viability. If significant cell death occurs, reduce the drug concentration or extend the recovery period.

Q3: My Western blot results show no change in FLT3 or FGFR phosphorylation in my resistant cells, yet they are still resistant. What other pathways should I investigate?

A3: This suggests that resistance is likely mediated by a bypass signaling pathway.

  • Investigate parallel pathways: Examine the activation status of key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.

  • Assess anti-apoptotic proteins: Check the expression levels of Bcl-2 family members (Bcl-2, Mcl-1, Bcl-xL).

  • Consider the tumor microenvironment: If using a co-culture system, investigate signaling from stromal cells.

III. Frequently Asked Questions (FAQs)

Q: How long does it typically take to generate a MAX-40279 resistant AML cell line?

A: The timeline can vary significantly depending on the cell line and the dosing strategy. It can take anywhere from 3 to 12 months of continuous culture with escalating drug concentrations.

Q: What is a significant fold-change in IC50 to confirm resistance?

A: While there is no universal cutoff, a 3- to 5-fold increase in the IC50 value is generally considered indicative of acquired resistance. However, even a smaller, consistent increase can be biologically significant.

Q: Should I use a clonal or polyclonal population of resistant cells for my experiments?

A: This depends on your research question. Polyclonal populations are more representative of the heterogeneity of resistance that can develop in a patient. Clonal populations are useful for studying specific resistance mechanisms in a more controlled manner.

Q: How can I confirm that the observed resistance is specific to MAX-40279?

A: Test the resistant cell line against other anti-cancer agents, particularly those with different mechanisms of action. If the cells show resistance only to MAX-40279 or other FLT3/FGFR inhibitors, it suggests a specific resistance mechanism. Cross-resistance to a broad range of drugs may indicate a more general mechanism like increased drug efflux.

IV. Experimental Protocols

Protocol 1: Generation of MAX-40279 Resistant AML Cell Lines

This protocol outlines a general method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations[9][10][11].

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of MAX-40279 in your parental AML cell line.

  • Initial drug exposure: Culture the parental cells in the presence of MAX-40279 at a concentration equal to the IC10-IC20 for 48-72 hours.

  • Recovery phase: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until the cell population recovers.

  • Dose escalation: Once the cells are proliferating steadily, subculture them and re-introduce MAX-40279 at a 1.5- to 2-fold higher concentration.

  • Repeat cycles: Repeat the cycles of drug exposure and recovery, gradually increasing the concentration of MAX-40279.

  • Monitor resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance.

  • Establish the resistant line: Once a stable cell line that can proliferate in a significantly higher concentration of MAX-40279 is established, it can be considered resistant. It is advisable to maintain the resistant cell line in a continuous low dose of the drug to prevent reversion.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of MAX-40279.

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of MAX-40279 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing changes in protein expression and phosphorylation.

  • Cell Lysis: Treat sensitive and resistant AML cells with or without MAX-40279 for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., FLT3, p-FLT3, FGFR, p-FGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Mcl-1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

V. Data Presentation

Table 2: Hypothetical IC50 Values for MAX-40279 in Sensitive and Resistant AML Cell Lines

Cell Line Description MAX-40279 IC50 (nM) Fold Resistance
MOLM-13 Parental, FLT3-ITD positive10-
MOLM-13-MR MAX-40279 Resistant858.5
MV4-11 Parental, FLT3-ITD positive15-
MV4-11-MR MAX-40279 Resistant1208.0

Table 3: Hypothetical Protein Expression Changes in MAX-40279 Resistant AML Cells

Protein Parental Cells (Relative Expression) Resistant Cells (Relative Expression) Potential Implication
p-FLT3 1.00.8Target is still partially inhibited
p-FGFR 1.00.9Target is still partially inhibited
p-Akt 1.03.5Activation of PI3K/Akt bypass pathway
p-ERK 1.04.2Activation of MAPK/ERK bypass pathway
Mcl-1 1.05.0Increased anti-apoptotic protection
ABCG2 (BCRP) 1.06.8Increased drug efflux

VI. Visualizations

cluster_0 MAX-40279 Action cluster_1 Downstream Signaling cluster_2 Cellular Response cluster_3 Mechanisms of Acquired Resistance MAX40279 MAX-40279 FLT3 FLT3 MAX40279->FLT3 inhibition FGFR FGFR MAX40279->FGFR inhibition PI3K_Akt PI3K/Akt/mTOR Pathway FLT3->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FLT3->MAPK_ERK STAT JAK/STAT Pathway FLT3->STAT FGFR->PI3K_Akt FGFR->MAPK_ERK Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation STAT->Survival Survival->Proliferation FLT3_mut FLT3 Gatekeeper Mutation FLT3_mut->FLT3 prevents binding FGFR_amp FGFR Amplification FGFR_amp->FGFR increases target Bypass Bypass Pathway Activation (e.g., other RTKs) Bypass->PI3K_Akt activates Bypass->MAPK_ERK activates Efflux Drug Efflux Pump (e.g., ABCG2) Efflux->MAX40279 removes from cell start Start with Parental AML Cell Line ic50_initial Determine Initial IC50 of MAX-40279 start->ic50_initial culture Culture cells with IC10-IC20 of MAX-40279 ic50_initial->culture recover Remove drug and allow cell population to recover culture->recover check_viability Monitor cell viability and proliferation recover->check_viability check_viability->culture Significant cell death, reduce concentration increase_dose Increase drug concentration (1.5x - 2x) check_viability->increase_dose Cells are healthy ic50_monitor Periodically determine IC50 increase_dose->ic50_monitor ic50_monitor->culture resistance_achieved Is fold-change in IC50 > 3-5? ic50_monitor->resistance_achieved resistance_achieved->culture No characterize Characterize Resistant Cell Line (Genomics, Proteomics) resistance_achieved->characterize Yes end End characterize->end start Observation: Loss of MAX-40279 Efficacy (Increased IC50) confirm Confirm IC50 shift with fresh drug stock start->confirm is_confirmed Is shift confirmed? confirm->is_confirmed check_drug Check drug stability and storage is_confirmed->check_drug No analyze_target Analyze On-Target Mechanisms is_confirmed->analyze_target Yes target_sequencing Sequence FLT3 and FGFR for mutations analyze_target->target_sequencing target_expression Western blot for FLT3/FGFR expression and phosphorylation analyze_target->target_expression analyze_bypass Analyze Bypass Pathways target_expression->analyze_bypass No change in target bypass_western Western blot for p-Akt, p-ERK, etc. analyze_bypass->bypass_western analyze_efflux Analyze Drug Efflux bypass_western->analyze_efflux No change in bypass efflux_assay Perform drug efflux assay analyze_efflux->efflux_assay

References

Identifying off-target effects of MAX-40279 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MAX-40279 hydrochloride. The information is designed to help identify and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive inhibitor of the SRC family kinases (SFKs).[1] Its primary targets are SRC, LYN, and FYN. It is under investigation for its therapeutic potential in various solid tumors where SRC signaling is upregulated.[2]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like MAX-40279?

Off-target effects occur when a drug interacts with unintended molecular targets.[3] With kinase inhibitors, these effects often arise due to the structural similarity of the ATP-binding pocket across the human kinome.[4] These unintended interactions can lead to misleading experimental results, unexpected cellular responses, and potential toxicity.[4]

Q3: We are observing an unexpected cellular phenotype (e.g., paradoxical proliferation) after treatment with MAX-40279. Could this be an off-target effect?

A3: Unexpected cellular phenotypes are a common challenge when working with new inhibitors.[5] An unexpected phenotype could be due to several factors:

  • Off-Target Inhibition: MAX-40279 may be inhibiting other kinases that have opposing biological functions to SRC family kinases.[5]

  • Pathway Cross-talk: Inhibition of SRC can lead to feedback activation of other signaling pathways.[6]

  • Cell Line Specificity: The genetic background of your cell line can influence its response to SRC inhibition.

To investigate this, it is recommended to validate the on-target effect by assessing the phosphorylation of known SRC substrates and to perform a broad-panel kinase screen to identify potential off-targets.[5]

Q4: We are observing significant cell toxicity at concentrations expected to be specific for SRC inhibition. What could be the cause?

A4: High toxicity at low concentrations can suggest potent off-target effects on kinases essential for cell survival.[4] It is crucial to:

  • Perform a Dose-Response Curve: Carefully titrate MAX-40279 to determine the concentration at which you see inhibition of SRC signaling without widespread toxicity.

  • Assess Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.[4]

  • Consult Off-Target Databases: Check publicly available kinase inhibitor databases for known off-targets of similar compounds.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for MAX-40279 in our in vitro kinase assays.
  • Possible Cause: Variability in assay conditions.

  • Troubleshooting Steps:

    • Standardize ATP Concentration: The IC50 value of an ATP-competitive inhibitor like MAX-40279 is highly sensitive to the ATP concentration in the assay.[7][8] Use an ATP concentration that is close to the Km value for the specific kinase being tested.[8]

    • Ensure Linear Reaction Velocity: Confirm that your kinase reaction is in the linear range with respect to time and enzyme concentration.[8] Substrate depletion can lead to inaccurate IC50 values.[7]

    • Verify Compound Stability: Check the stability of MAX-40279 in your assay buffer. Degradation of the compound will lead to a loss of potency.[5]

    • Control for Enzyme Purity and Activity: Use a consistent source and lot of recombinant kinase. Enzyme activity can vary between batches.

Problem 2: MAX-40279 shows the expected inhibition of SRC phosphorylation in our cell-based assays, but we also see unexpected changes in other signaling pathways (e.g., AKT, ERK).
  • Possible Cause: Direct off-target inhibition of kinases in other pathways or indirect effects due to pathway cross-talk.

  • Troubleshooting Steps:

    • Perform a Kinome-Wide Screen: This is the most direct way to identify other kinases that are inhibited by MAX-40279.[9]

    • Use a Structurally Unrelated SRC Inhibitor: If a different SRC inhibitor produces the same pattern of pathway modulation, the effects are more likely to be a consequence of SRC inhibition (on-target).[4]

    • Genetic Knockdown: Use siRNA or CRISPR to specifically knockdown SRC. If the phenotype and pathway changes match what is observed with MAX-40279, it supports an on-target mechanism.[4]

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound (at 1 µM)

Kinase Target% InhibitionKinase FamilyPotential Implication
SRC 98% Tyrosine Kinase On-target
LYN 95% Tyrosine Kinase On-target
FYN 92% Tyrosine Kinase On-target
ABL185%Tyrosine KinasePotential for off-target effects in CML models.[10]
EGFR65%Tyrosine KinaseMay contribute to effects in EGFR-driven cancers.[10]
VEGFR258%Tyrosine KinasePotential for anti-angiogenic effects.
PDGFRβ55%Tyrosine KinaseMay impact pericyte function and tumor vasculature.
c-KIT45%Tyrosine KinasePotential for effects in GIST or AML.[11]
p38α (MAPK14)30%Serine/Threonine KinaseMay modulate inflammatory responses.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from methods using the ADP-Glo™ Kinase Assay to measure the inhibitory activity of MAX-40279.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor dilutions.

  • Add Kinase and Substrate: Add a mixture containing the recombinant active kinase (e.g., SRC) and a suitable peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.[7]

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.[9]

Protocol 2: Western Blot for Phospho-Protein Inhibition (Cell-based)

This protocol assesses the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of MAX-40279 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated substrate of interest (e.g., phospho-SRC Tyr416). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway MAX-40279 MAX-40279 SRC SRC MAX-40279->SRC Inhibition Downstream\nSubstrates Downstream Substrates SRC->Downstream\nSubstrates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream\nSubstrates->Cell Proliferation\n& Survival MAX-40279_off MAX-40279 ABL1 ABL1 MAX-40279_off->ABL1 Inhibition Other\nSubstrates Other Substrates ABL1->Other\nSubstrates Unexpected\nPhenotype Unexpected Phenotype Other\nSubstrates->Unexpected\nPhenotype G Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Kinome Screen Kinome Screen Unexpected Phenotype->Kinome Screen Yes Use Unrelated Inhibitor Use Unrelated Inhibitor Unexpected Phenotype->Use Unrelated Inhibitor No Validate Off-Targets Validate Off-Targets Kinome Screen->Validate Off-Targets Off-Target Effect Off-Target Effect Validate Off-Targets->Off-Target Effect On-Target Effect On-Target Effect Genetic Knockdown Genetic Knockdown Use Unrelated Inhibitor->Genetic Knockdown Genetic Knockdown->On-Target Effect

References

Minimizing toxicity of MAX-40279 hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the toxicity of MAX-40279 hydrochloride in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during in vivo studies with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Animal Mortality or Severe Morbidity - Dose-limiting toxicity: The administered dose may be too high for the specific animal model, strain, or age. - Formulation issues: Poor solubility leading to precipitation and embolism, or excipient toxicity. - Off-target effects: Inhibition of unintended kinases.1. Dose De-escalation: Reduce the dose to a previously tolerated level or perform a dose-range-finding study to establish the maximum tolerated dose (MTD). 2. Formulation Optimization: Ensure the formulation is clear, stable, and suitable for the route of administration. Consider alternative solubilizing agents or delivery systems. (See Experimental Protocols). 3. Monitor for Off-Target Effects: Observe animals for specific clinical signs that may indicate off-target toxicities (e.g., gastrointestinal, cardiovascular, or dermatological issues) and manage them symptomatically.
Significant Body Weight Loss (>15-20%) - Gastrointestinal toxicity: Common with kinase inhibitors, leading to decreased food and water intake. - Systemic toxicity: General malaise and metabolic disturbances.1. Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration support with subcutaneous fluids if necessary. 2. Dosing Schedule Adjustment: Consider splitting the daily dose or dosing on alternate days to reduce peak plasma concentrations. 3. Pharmacokinetic Analysis: Evaluate the drug's pharmacokinetic profile to understand if toxicity correlates with Cmax or AUC.
Poor Oral Bioavailability and Variable Efficacy - Poor aqueous solubility: this compound may have limited solubility, affecting its absorption. - First-pass metabolism: Extensive metabolism in the gut wall or liver.1. Formulation Improvement: Utilize solubility-enhancing excipients such as PEG 400, Tween 80, or cyclodextrins. Prepare a micronized suspension or a lipid-based formulation. 2. Alternative Route of Administration: If oral bioavailability remains low, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection, though these may have different toxicity profiles.
Injection Site Reactions (for parenteral administration) - Formulation pH or osmolality: Non-physiological pH or high osmolality of the formulation can cause irritation. - Precipitation of the compound: The drug may precipitate at the injection site.1. Formulation Buffering: Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible. 2. Dilution: Dilute the formulation if possible to reduce the concentration of irritants. 3. Rotate Injection Sites: Use different locations for subsequent injections to minimize local irritation.

Frequently Asked Questions (FAQs)

Q1: What is MAX-40279 and what is its mechanism of action?

A1: MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] By inhibiting these receptor tyrosine kinases, it blocks their signaling pathways, which are crucial for cell proliferation and survival in certain cancer types, particularly acute myeloid leukemia (AML).[1][3]

Q2: What are the known in vivo dosing regimens for MAX-40279?

A2: In preclinical mouse xenograft models, MAX-40279 has been administered orally at doses ranging from 7 to 15 mg/kg, typically once or twice daily.[2] For example, a dose of 12 mg/kg administered orally twice daily for 21-28 days has been shown to significantly inhibit tumor growth.[2] It is crucial to perform a dose-range-finding study in your specific animal model to determine the optimal therapeutic dose with an acceptable safety margin.

Q3: What are the potential target organs for toxicity with MAX-40279?

A3: While specific toxicity data for MAX-40279 is not extensively published, kinase inhibitors as a class can affect tissues with rapidly dividing cells. Potential target organs for toxicity could include the bone marrow (leading to myelosuppression), gastrointestinal tract, and skin.[4] Close monitoring of complete blood counts, body weight, and clinical signs is recommended.

Q4: How can I improve the oral bioavailability of this compound?

A4: As MAX-40279 is likely a poorly water-soluble compound, formulation strategies are key.[5] Consider using a co-solvent system (e.g., PEG 400), surfactants (e.g., Tween 80), or preparing an amorphous solid dispersion.[5] A simple starting point for an oral formulation could be a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water.

Q5: What is the signaling pathway targeted by MAX-40279?

A5: MAX-40279 targets the FLT3 and FGFR receptor tyrosine kinase pathways. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival.[6] By inhibiting the initial kinase activity, MAX-40279 effectively shuts down these signals in cancer cells that are dependent on them.

Experimental Protocols

Protocol 1: Oral Formulation Preparation for Rodent Studies

This protocol describes the preparation of a basic suspension formulation for oral gavage in mice or rats.

Materials:

  • This compound

  • Methylcellulose (0.5% w/v)

  • Tween 80 (0.1% v/v)

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile tubes

Procedure:

  • Prepare the vehicle by dissolving 0.5g of methylcellulose and 0.1mL of Tween 80 in 100mL of sterile water. Heat gently and stir until fully dissolved. Allow to cool to room temperature.

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the calculated amount of this compound powder.

  • Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the suspension to a sterile tube and stir for at least 30 minutes before dosing to ensure homogeneity.

  • Administer the suspension via oral gavage at the appropriate volume for the animal's body weight.

Visualizations

Signaling Pathway of MAX-40279 Inhibition

MAX40279_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS FGFR FGFR Receptor FGFR->RAS MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dose_Finding_Workflow start Start: Acclimatize Animals grouping Randomize into Dose Groups (e.g., Vehicle, 5, 15, 50 mg/kg) start->grouping dosing Daily Dosing (e.g., Oral Gavage for 14 days) grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake dosing->monitoring monitoring->dosing Repeat daily necropsy End-of-Study: - Blood Collection (CBC, Chem) - Necropsy & Histopathology monitoring->necropsy mtd Determine MTD (Highest dose with no significant toxicity) necropsy->mtd

References

Interpreting unexpected results in MAX-40279 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during in vitro and in vivo assays involving MAX-40279 hydrochloride.

Initial Clarification: Mechanism of Action

Contrary to some initial postulations, this compound is not an inhibitor of MET/TIE2. Preclinical data robustly identifies MAX-40279 as a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor (FGFR) kinases.[1][2][3][4] Its primary application in research is for the study of Acute Myeloid Leukemia (AML), as mutations in the FLT3 gene are common in this disease.[1]

Frequently Asked Questions (FAQs)

Q1: Why am I observing reduced potency of MAX-40279 in my cell-based assay compared to published data?

A1: Several factors could contribute to this discrepancy:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered signaling pathways.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Test a range of serum concentrations or consider serum-free media for a defined period.

  • Drug Stability: Ensure the this compound solution is freshly prepared and has been stored correctly, as per the manufacturer's instructions, typically at -20°C.[4]

  • Presence of Resistance Mutations: The cell line may harbor mutations in FLT3 or FGFR that confer resistance to MAX-40279.[5]

Q2: My AML cell line, which is wild-type for FLT3, is showing sensitivity to MAX-40279. Is this expected?

A2: While the primary target in AML is often mutated FLT3, there are a few possibilities for this observation:

  • FGFR Dependence: Your cell line may have alterations in the FGFR pathway, making it sensitive to the FGFR-inhibitory activity of MAX-40279.

  • Off-Target Effects: Like many kinase inhibitors, MAX-40279 may have off-target activities that affect other kinases essential for the survival of your specific cell line.

  • FLT3 Overexpression: Even wild-type FLT3, if highly overexpressed, can contribute to oncogenic signaling and may be sensitive to potent inhibition.

Q3: I am observing a rebound in downstream signaling (e.g., p-ERK, p-AKT) after an initial decrease with MAX-40279 treatment. What could be the cause?

A3: This phenomenon, known as pathway reactivation or feedback activation, is a common mechanism of resistance to targeted therapies.

  • Bypass Signaling: Inhibition of FLT3 and/or FGFR can lead to the activation of parallel signaling pathways that compensate for the inhibited pathway.

  • Feedback Loop Disruption: The inhibitor may disrupt a negative feedback loop, leading to the hyperactivation of an upstream component of the pathway.

Q4: In my xenograft model, I am not seeing the expected tumor growth inhibition. What are the potential reasons?

A4: In vivo experiments introduce additional complexities:

  • Pharmacokinetics: The dosing regimen (dose and frequency) may not be optimal for maintaining a sufficient concentration of MAX-40279 in the tumor tissue. Preclinical studies have shown that MAX-40279 has a higher concentration in the bone marrow than in plasma.[5]

  • Tumor Microenvironment: The tumor microenvironment can provide pro-survival signals to the cancer cells, mitigating the effect of the inhibitor.

  • Metabolism: The host animal may metabolize the compound more rapidly than expected.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth throughout the assay period.
Assay Duration Vary the incubation time with MAX-40279 (e.g., 48, 72, 96 hours) to determine the optimal time point.
Reagent Quality Use fresh, high-quality reagents for the viability assay (e.g., MTT, CellTiter-Glo®).
Vehicle Control Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.
Issue 2: Lack of Downstream Signaling Inhibition in Western Blots
Potential Cause Troubleshooting Step
Suboptimal Dosing Perform a dose-response experiment to determine the optimal concentration of MAX-40279 for inhibiting FLT3 and FGFR phosphorylation.
Time Course Collect cell lysates at different time points after treatment (e.g., 1, 4, 8, 24 hours) to capture the peak of inhibition.
Antibody Quality Validate the specificity and sensitivity of your primary and secondary antibodies.
Lysate Preparation Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve protein phosphorylation.

Data Presentation

Preclinical Efficacy of MAX-40279
Assay Type Model Treatment Key Findings Reference
In VitroHUVECs, MAECs, MPLECs0.5-1 µM, 48hImpedes Endothelial-to-Mesenchymal Transition (EndMT) by inhibiting NDRG1 phosphorylation.[6]
In VivoMV4-11 and KG-1 xenografts12 mg/kg, p.o., twice daily for 21-28 daysSignificantly inhibited tumor growth.[6]
In VivoMouse Mini-PDX12 mg/kg, p.o., once daily for 7 daysEffective in 43% of patient tumor samples.[6]
In VivoMice breast cancer model7-15 mg/kg, p.o., twice daily for 2-3 weeksSignificantly enhances the anti-PD-1 therapeutic effect.[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

Protocol 2: Western Blot for Phospho-FLT3
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of MAX-40279 or vehicle for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-phospho-FLT3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 as a loading control.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation MAX40279 MAX-40279 MAX40279->FLT3 Inhibits

Caption: Simplified FLT3 Signaling Pathway and Inhibition by MAX-40279.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds and activates Proliferation Proliferation, Angiogenesis, Survival PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAX40279 MAX-40279 MAX40279->FGFR Inhibits

Caption: Simplified FGFR Signaling Pathway and Inhibition by MAX-40279.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent/Compound Stability and Concentration Start->Check_Reagents Check_Cells Confirm Cell Line Authenticity and Health Check_Reagents->Check_Cells Reagents OK End Hypothesis Formed/ Issue Resolved Check_Reagents->End Reagent Issue Resolved Optimize_Protocol Optimize Assay Protocol (Time, Concentration) Check_Cells->Optimize_Protocol Cells OK Check_Cells->End Cell Issue Resolved Investigate_Resistance Investigate Resistance Mechanisms Optimize_Protocol->Investigate_Resistance Protocol Optimized, Issue Persists Optimize_Protocol->End Protocol Issue Resolved Western_Blot Western Blot for Bypass Pathways Investigate_Resistance->Western_Blot Sequencing Sequence Target Genes (FLT3, FGFR) Investigate_Resistance->Sequencing Consult_Literature Consult Literature for Similar Findings Western_Blot->Consult_Literature Sequencing->Consult_Literature Consult_Literature->End

Caption: Logical Workflow for Troubleshooting Unexpected Results.

References

Technical Support Center: Overcoming Poor Bioavailability of MAX-40279 Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo bioavailability of MAX-40279 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is MAX-40279 and what is its mechanism of action?

MAX-40279 is an orally active dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] It has shown potential in the treatment of acute myelogenous leukemia (AML) by targeting these key signaling pathways involved in cell proliferation and survival.[2][3] MAX-40279 is also effective against FLT3 mutants that are resistant to other inhibitors.[1][3]

Q2: The documentation describes MAX-40279 as "orally bioavailable." Why might I be observing poor bioavailability in my in vivo experiments?

The term "orally bioavailable" indicates that the drug can be absorbed after oral administration, but the extent and rate of absorption can vary significantly. Several factors can contribute to apparently poor bioavailability in a preclinical setting:

  • Suboptimal Formulation: The formulation used for administration may not be ideal for maximizing solubility and dissolution in the gastrointestinal tract.

  • Physicochemical Properties: Like many kinase inhibitors, MAX-40279 may have inherent properties such as poor aqueous solubility or low permeability that limit its absorption.

  • Gastrointestinal Tract Conditions: The pH of the stomach and intestines, the presence of food, and the rate of gastric emptying can all influence drug absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Animal Model Specifics: The physiology of the specific animal model being used (e.g., pH of the GI tract, metabolic enzymes) can differ from that of humans or other species.

Q3: What are the key signaling pathways targeted by MAX-40279?

MAX-40279 targets the FLT3 and FGFR signaling pathways, which are crucial for cell growth, proliferation, and survival. Dysregulation of these pathways is implicated in various cancers, including AML.

FLT3_FGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS FGFR->PI3K FL FLT3 Ligand (FL) FL->FLT3 FGF FGF FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation MAX40279 MAX-40279 MAX40279->FLT3 MAX40279->FGFR

Figure 1. Simplified signaling pathways of FLT3 and FGFR inhibited by MAX-40279.

Troubleshooting Guide: Improving In Vivo Bioavailability

If you are encountering lower than expected in vivo efficacy of this compound, which may be linked to poor bioavailability, consider the following troubleshooting steps.

Issue 1: Suboptimal Drug Formulation

Possible Cause: The vehicle used to dissolve or suspend this compound for oral administration is not effectively promoting its absorption.

Solutions:

  • Formulation Optimization: Experiment with different formulation strategies to enhance the solubility and dissolution rate of MAX-40279.[4][5][6] Several approaches can be considered, as detailed in the table below.

Formulation StrategyDescriptionKey Advantages
Particle Size Reduction Decreasing the particle size of the drug to increase its surface area.[4][7]Enhances dissolution rate.[4]
Solid Dispersions Dispersing the drug in a hydrophilic carrier to improve its solubility and dissolution rate.[6]Can maintain the drug in a more soluble, amorphous state.[5][7]
Lipid-Based Formulations Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) that form microemulsions in the GI tract.[4][6]Can improve solubility and may enhance absorption via lymphatic transport.[5]
Complexation Using agents like cyclodextrins to form inclusion complexes with the drug molecule.Increases the aqueous solubility of the drug.
  • pH Adjustment: Ensure the pH of your formulation vehicle is optimal for the solubility of this compound.

Issue 2: Inconsistent or Low Drug Exposure

Possible Cause: Variability in gastrointestinal conditions between animals or the negative effect of food on drug absorption.

Solutions:

  • Controlled Feeding: Standardize the feeding schedule of your animals. Administer the drug at a consistent time relative to feeding (e.g., after an overnight fast).

  • Food Effect Study: Conduct a small pilot study to assess the effect of food on the bioavailability of your formulation. Some drugs have increased absorption with a high-fat meal, while for others, it may be decreased.[8][9]

Experimental_Workflow_Bioavailability start Start: Poor In Vivo Efficacy Observed formulation Step 1: Review and Optimize Formulation start->formulation pk_study Step 2: Conduct Pilot Pharmacokinetic (PK) Study formulation->pk_study analyze_pk Step 3: Analyze PK Data (AUC, Cmax, Tmax) pk_study->analyze_pk low_exposure Low and Variable Exposure? analyze_pk->low_exposure Yes adequate_exposure Adequate Exposure? analyze_pk->adequate_exposure No troubleshoot_formulation Step 4a: Troubleshoot Formulation/Dosing Protocol low_exposure->troubleshoot_formulation proceed_efficacy Step 4b: Proceed with Efficacy Studies adequate_exposure->proceed_efficacy troubleshoot_formulation->pk_study end End: Optimized In Vivo Experiment proceed_efficacy->end

Figure 2. A logical workflow for troubleshooting poor in vivo bioavailability.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the oral bioavailability of this compound in a rodent model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of MAX-40279 following oral administration.

Materials:

  • This compound

  • Appropriate formulation vehicle

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare the dosing formulation of this compound at the desired concentration in the chosen vehicle. Ensure the formulation is homogenous.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the MAX-40279 formulation via gavage. Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10] The exact time points should be chosen based on any existing knowledge of the drug's absorption and elimination characteristics.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of MAX-40279 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data for each animal. Calculate the key pharmacokinetic parameters as described in the table below.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug.
Tmax Time at which Cmax is reached.Provides information on the rate of drug absorption.
AUC (Area Under the Curve) The total drug exposure over time.Represents the overall extent of drug absorption.

Data Comparison:

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Suspension in Water 10Example ValueExample ValueExample Value
Solution in PEG400 10Example ValueExample ValueExample Value
SEDDS Formulation 10Example ValueExample ValueExample Value

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

By following these troubleshooting guides and protocols, researchers can systematically address and overcome challenges related to the in vivo bioavailability of this compound, leading to more robust and reliable experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of MAX-40279 and Sorafenib: Potency and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, small molecule kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. This guide provides a detailed comparison of two such inhibitors: MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), and sorafenib (B1663141), a multi-kinase inhibitor well-established in the treatment of various solid tumors. This comparison focuses on their inhibitory potency (IC50 values), mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Executive Summary

MAX-40279 is emerging as a potent and selective inhibitor, particularly significant for its activity against FLT3 mutations that confer resistance to existing therapies like sorafenib. While specific publicly available IC50 values for MAX-40279 are limited, preclinical data suggests its potential to overcome resistance mechanisms observed with current treatments. Sorafenib, on the other hand, is a broader spectrum inhibitor targeting multiple kinases involved in angiogenesis and cell proliferation. This guide presents a comprehensive summary of publicly available IC50 data for sorafenib against various kinases and cancer cell lines, providing a benchmark for comparison.

Data Presentation: Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for sorafenib against various kinases and cancer cell lines.

Table 1: Sorafenib IC50 Values against a Panel of Kinases

Kinase TargetIC50 (nM)
Raf-16
B-Raf22
B-Raf (V600E)38
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
FLT358
FGFR-1580

Table 2: Sorafenib IC50 Values against Various Cancer Cell Lines

Cell LineCancer TypeFLT3 StatusIC50
MV4-11Acute Myeloid LeukemiaFLT3-ITD3 nM
MOLM-13Acute Myeloid LeukemiaFLT3-ITD10 nM
Kasumi-1Acute Myeloid LeukemiaN/A20 nM
PLC/PRF/5Hepatocellular CarcinomaN/A6.3 µM
HepG2Hepatocellular CarcinomaN/A4.5 µM
Pediatric Cancers (Median)VariousN/A4.3 µM

Note on MAX-40279 Data: Despite extensive literature searches, specific IC50 values for MAX-40279 against a comparable panel of kinases and cell lines are not publicly available at this time. Preclinical studies describe it as a potent dual inhibitor of FLT3 and FGFR, with activity against FLT3 mutants resistant to sorafenib, suggesting low nanomolar potency against these targets.[1][2]

Mechanism of Action

MAX-40279: This compound is a potent and orally bioavailable dual inhibitor of FLT3 and FGFR.[1][2] Its mechanism is significant as it targets both wild-type FLT3 and, crucially, FLT3 mutants with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y) that are known to confer resistance to other FLT3 inhibitors, including sorafenib.[1][3] By inhibiting both FLT3 and FGFR, MAX-40279 has the potential to overcome resistance driven by the activation of the FGF/FGFR pathway.[1]

Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression. It inhibits the Raf/MEK/ERK signaling pathway by targeting Raf kinases (Raf-1, B-Raf), thereby blocking tumor cell proliferation.[4] Additionally, it exerts anti-angiogenic effects by inhibiting receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β.[4] Sorafenib also shows activity against other kinases like c-KIT and FLT3.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by MAX-40279 and sorafenib.

MAX-40279_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 downstream_signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) FLT3->downstream_signaling FGFR FGFR FGFR->downstream_signaling proliferation Cell Proliferation & Survival downstream_signaling->proliferation MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Raf Raf Kinases (Raf-1, B-Raf) MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf Inhibits

Caption: Sorafenib inhibits angiogenesis and cell proliferation pathways.

Experimental Protocols

The determination of IC50 values relies on robust and standardized experimental protocols. Below are detailed methodologies for the key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.

Workflow Diagram:

Kinase_Assay_Workflow start Start step1 Prepare Kinase Reaction Mixture: - Kinase - Substrate - ATP - Test Compound (e.g., MAX-40279 or Sorafenib) start->step1 step2 Incubate at 37°C step1->step2 step3 Add ADP-Glo™ Reagent to stop reaction and deplete ATP step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light step4->step5 step6 Incubate at Room Temperature step5->step6 step7 Measure Luminescence step6->step7 end End step7->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

  • Reaction Setup: Kinase reactions are set up in a 96- or 384-well plate. Each well contains the kinase of interest, its specific substrate, ATP, and the test inhibitor at various concentrations.

  • Incubation: The reaction plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: An ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured using a luminometer.

  • Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition by the test compound. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate and allow to attach overnight start->step1 step2 Treat cells with various concentrations of the test compound step1->step2 step3 Incubate for a specified period (e.g., 48-72 hours) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan (B1609692) crystal formation step4->step5 step6 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) step5->step6 step7 Measure Absorbance at ~570 nm step6->step7 end End step7->end

References

Comparative Efficacy of MAX-40279 Against Quizartinib-Resistant FLT3 Mutations: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of MAX-40279 and quizartinib (B1680412), with a focus on overcoming resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML). The data presented is compiled from various preclinical studies. Direct comparison of absolute values should be approached with caution as the data may not be from head-to-head studies under identical experimental conditions.

Introduction

Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] Quizartinib, a potent second-generation type II FLT3 inhibitor, has shown significant clinical activity, particularly against FLT3 internal tandem duplication (FLT3-ITD) mutations.[2][3] However, its efficacy is often limited by the development of resistance, commonly through secondary mutations in the tyrosine kinase domain (TKD), such as the D835Y and F691L mutations.[2]

MAX-40279 is an orally bioavailable dual inhibitor of FLT3 and the Fibroblast Growth Factor Receptor (FGFR).[4] This dual-targeting mechanism is designed to address both on-target FLT3 resistance and potential bypass signaling through the FGF/FGFR pathway, which has been implicated in resistance to FLT3 inhibitors within the bone marrow microenvironment.[1][5] Preclinical studies indicate that MAX-40279 is effective against quizartinib-resistant FLT3 mutants, such as D835Y.[5][6]

Mechanism of Action and Resistance

Quizartinib selectively binds to the inactive conformation of the FLT3 kinase, effectively inhibiting autophosphorylation and downstream signaling in cells with FLT3-ITD mutations.[7] Resistance arises when mutations in the TKD, like D835Y, lock the kinase in an active conformation, preventing quizartinib from binding.[2]

MAX-40279, by inhibiting both FLT3 and FGFR, offers a multi-pronged approach. It not only targets the FLT3 kinase, including resistant forms, but also mitigates the pro-survival signals from the bone marrow stroma that are mediated by the FGF/FGFR pathway.[1]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 FGFR FGFR FGFR->RAS_RAF FGFR->PI3K_AKT FL FLT3 Ligand FL->FLT3 Binds FGF FGF FGF->FGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits (Type II) MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Resistance Resistance Mutation (e.g., D835Y) Resistance->Quizartinib Blocks Binding

Figure 1: FLT3 and FGFR Signaling Pathways and Inhibitor Actions.

Comparative In Vitro Efficacy

The following table summarizes the inhibitory activity of quizartinib and the reported activity of MAX-40279 against various FLT3-mutated AML cell lines.

Cell LineFLT3 MutationQuizartinib IC50 (nM)MAX-40279 Activity
MV4-11FLT3-ITD0.56Effective[5][6]
MOLM-13FLT3-ITD~0.89Data not available
MOLM-14FLT3-ITD~0.67[2]Data not available
Ba/F3FLT3-ITD + D835YResistant[2]Effective[5][6]
Ba/F3FLT3-ITD + F691LResistant[2]Data not available

Comparative In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the in vivo therapeutic potential of novel compounds. The following table outlines available data for MAX-40279 and quizartinib in AML models.

Animal ModelCell LineTreatment & DosageKey FindingsReference
Mouse XenograftMV4-11 (FLT3-ITD)MAX-40279 : 12 mg/kg, p.o., twice daily for 21-28 daysSignificant tumor growth inhibition.[6]
Mouse XenograftKG-1 (FGFR1 fusion)MAX-40279 : 12 mg/kg, p.o., twice daily for 21-28 daysSignificant tumor growth inhibition.[6]
Mouse XenograftMV4-11 (FLT3-ITD)Quizartinib : ≥1 mg/kgTumor regression observed.[8]
Mouse XenograftMOLM-14 (FLT3-ITD)Quizartinib : Not specifiedPotent antitumor activity.[2]

Experimental Protocols

Detailed experimental protocols for MAX-40279 are not yet widely published. The following are representative methodologies for the key assays used in the preclinical evaluation of kinase inhibitors.

FLT3 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

  • Reagents: Recombinant human FLT3 (wild-type and mutant forms), kinase assay buffer, ATP, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and the test compound (MAX-40279 or quizartinib).

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • Recombinant FLT3 kinase is added to each well.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production, or by using an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of the compound on the proliferation and survival of AML cell lines.

  • Cell Lines: AML cell lines with different FLT3 statuses are used, such as MV4-11 (FLT3-ITD) and engineered Ba/F3 cells expressing quizartinib-resistant FLT3 mutations (e.g., FLT3-ITD-D835Y).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere or stabilize overnight.

    • The cells are then treated with a range of concentrations of the test compound or vehicle control (DMSO).

    • After a set incubation period (e.g., 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to each well.

    • Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product or a fluorescent product (resorufin).

    • The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vivo AML Xenograft Model

This model assesses the antitumor activity of the compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human AML cells.

  • Procedure:

    • Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.

    • Once tumors are established and reach a palpable size (for subcutaneous models) or when there is evidence of engraftment (for disseminated models), the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., MAX-40279 orally at a specified dose and schedule), while the control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers for subcutaneous models. For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by analyzing peripheral blood for human leukemia cells.

    • The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Survival analysis may also be performed.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (FLT3-WT, ITD, D835Y) CellViability Cell-Based Viability Assay (AML Cell Lines) KinaseAssay->CellViability SignalingAssay Downstream Signaling Assay (Western Blot for p-FLT3, p-STAT5) CellViability->SignalingAssay IC50_Determination Determine IC50 (In Vitro Potency) SignalingAssay->IC50_Determination PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft AML Xenograft Model (e.g., MV4-11) PK_PD->Xenograft Efficacy_Assessment Assess In Vivo Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy_Assessment Toxicity Toxicity Studies Safety_Profile Evaluate Safety Profile Toxicity->Safety_Profile Start Compound Synthesis (MAX-40279) Start->KinaseAssay IC50_Determination->PK_PD Efficacy_Assessment->Toxicity Clinical_Trial Phase I Clinical Trial Safety_Profile->Clinical_Trial

References

Head-to-Head Comparison of MAX-40279 and Other FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have shown remarkable efficacy in tumors harboring FGFR pathway alterations. This guide provides a comprehensive head-to-head comparison of MAX-40279, a novel dual FLT3/FGFR inhibitor, with other prominent FGFR inhibitors: futibatinib, infigratinib, pemigatinib (B609903), and erdafitinib (B607360). The objective is to offer a clear, data-driven resource to inform preclinical and clinical research decisions.

Introduction to FGFR Signaling and Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway, through gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and acute myeloid leukemia (AML). FGFR inhibitors are designed to block the kinase activity of these receptors, thereby inhibiting downstream signaling and tumor growth.

Mechanism of Action of Compared FGFR Inhibitors

FGFR inhibitors can be broadly classified based on their binding mode and selectivity.

  • MAX-40279 (Nefextinib) is an orally bioavailable dual inhibitor of both FLT3 and FGFR kinases.[1] Its dual-target nature makes it a promising candidate for malignancies driven by both pathways, such as AML with concurrent FLT3 mutations and FGFR activation.[2][3]

  • Futibatinib is an irreversible, covalent inhibitor that binds to a specific cysteine residue in the ATP-binding pocket of FGFR1-4, leading to sustained inhibition.

  • Infigratinib , Pemigatinib , and Erdafitinib are all ATP-competitive, reversible inhibitors of FGFR kinases.

In Vitro Kinase Inhibitory Activity

The potency of these inhibitors against the four FGFR isoforms is a critical determinant of their therapeutic window and potential off-target effects. The half-maximal inhibitory concentrations (IC50) are summarized below.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
MAX-40279 4.3[4]4.7[4]7[4]Not Reported
Futibatinib 1.83.11.61.8
Infigratinib 1.11.02.061
Pemigatinib 0.40.51.230
Erdafitinib 1.22.53.05.7[5]

Clinical Efficacy and Approved Indications

The clinical development of these FGFR inhibitors has led to regulatory approvals in specific cancer types with defined FGFR alterations.

InhibitorClinical TrialIndicationObjective Response Rate (ORR)Median Duration of Response (DOR) (months)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
MAX-40279 Phase I/II (NCT03412292)Acute Myeloid Leukemia (AML)Data not yet matureData not yet matureData not yet matureData not yet mature
Futibatinib FOENIX-CCA2[2][6]Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements41.7%[2][6]9.7[6]9.0[6]21.7[6]
Infigratinib PROOF 301 (terminated early)Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements23.1%5.07.312.2
Pemigatinib FIGHT-202[3][7]Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements37.0%[3]9.1[3]7.0[3]17.5[3]
Erdafitinib THOR[8][9]Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or following platinum-containing chemotherapy45.6%[9]Not Reported5.6[9]12.1[10]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Inhibitors FGFR Inhibitors (MAX-40279, Futibatinib, Infigratinib, Pemigatinib, Erdafitinib) Inhibitors->FGFR

FGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FGFR - Kinase Buffer - ATP - Peptide Substrate - Test Inhibitor start->reagents incubation Incubate at RT reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read Read Luminescence/ Fluorescence detection->read analysis Data Analysis: Calculate IC50 read->analysis end End analysis->end

General Workflow for an In Vitro Kinase Assay.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_inhibitor Add Serial Dilutions of FGFR Inhibitor seed_cells->add_inhibitor incubate Incubate for 72h add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate GI50/IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for a Cell Viability (MTT) Assay.

Xenograft_Workflow start Start implant Implant Human AML Cells into Immunodeficient Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Inhibitor or Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Tumor Growth Inhibition monitor->endpoint end End endpoint->end

Workflow for an In Vivo Xenograft Model.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 values of FGFR inhibitors.

  • Reagent Preparation :

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Dilute recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

    • Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer.

  • Assay Procedure :

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of FGFR inhibitors on the proliferation of cancer cell lines.

  • Cell Seeding :

    • Seed cancer cells harboring FGFR alterations (e.g., SNU-16 for FGFR2 amplification) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the FGFR inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation :

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan (B1609692) Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the inhibitor concentration.

In Vivo Xenograft Model (AML)

This protocol provides a general framework for evaluating the in vivo efficacy of FGFR inhibitors in a patient-derived or cell line-derived xenograft model of AML.

  • Cell Preparation and Implantation :

    • Resuspend human AML cells (e.g., MV4-11, which has an FLT3-ITD mutation) in a suitable medium.

    • Inject the cells (e.g., 5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization :

    • Monitor the mice for signs of tumor engraftment and growth (e.g., by measuring tumor volume for subcutaneous models or by bioluminescence imaging for systemic models).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration :

    • Administer the FGFR inhibitor (e.g., MAX-40279) orally or via another appropriate route at the desired dose and schedule.

    • Administer the vehicle control to the control group.

  • Efficacy Evaluation :

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze the data for statistical significance.

Conclusion

The development of FGFR inhibitors has provided significant clinical benefit for patients with FGFR-altered cancers. MAX-40279, with its dual FLT3 and FGFR inhibitory activity, presents a unique therapeutic strategy, particularly for AML. This guide provides a comparative overview of its preclinical and potential clinical profile alongside established FGFR inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate and compare the efficacy of these and other novel FGFR-targeted therapies. As our understanding of the complexities of FGFR signaling and resistance mechanisms evolves, such comparative data will be crucial in guiding the development of the next generation of targeted cancer treatments.

References

Dual-Targeted Inhibition of FLT3 and FGFR by MAX-40279 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - MAX-40279 hydrochloride, an orally bioavailable small molecule inhibitor, is emerging as a promising therapeutic agent for acute myeloid leukemia (AML). Its novel mechanism of action, the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), positions it to address key mechanisms of cancer cell proliferation and survival, as well as potential drug resistance pathways. This guide provides a comprehensive comparison of MAX-40279 with other multi-kinase inhibitors, supported by preclinical data, to validate its dual-target engagement for researchers, scientists, and drug development professionals.

MAX-40279 is designed to overcome the limitations of existing FLT3 inhibitors by simultaneously targeting the FGFR signaling pathway, a known resistance mechanism.[1][2][3] Preclinical evaluations have demonstrated its potent activity against both wild-type and mutated forms of FLT3, which are prevalent in a significant subset of AML patients.[1][4] Furthermore, the compound has shown a favorable pharmacokinetic profile, with notably higher concentrations in the bone marrow compared to plasma, the primary site of leukemic cell proliferation.[4]

Quantitative Analysis of Kinase Inhibition

To objectively assess the potency and selectivity of MAX-40279, its inhibitory activity was evaluated in biochemical and cellular assays against its primary targets, FLT3 and FGFR, and compared with other multi-kinase inhibitors with overlapping target profiles, such as ponatinib (B1185) and dovitinib.

InhibitorTargetIC50 (nM) - Biochemical AssayCell LineIC50 (nM) - Cellular Assay
MAX-40279 FLT3-wtData not publicly availableMV4-11 (FLT3-ITD)Data not publicly available
FLT3-ITDData not publicly availableKG-1 (FGFR1 fusion)Data not publicly available
FLT3-D835YData not publicly available
FGFR1Data not publicly available
FGFR2Data not publicly available
FGFR3Data not publicly available
Ponatinib FLT313MV4-11 (FLT3-ITD)<10
FGFR12KG-1Data not publicly available
PDGFRα1
c-KIT13
Dovitinib FLT31MV4-11184.5
c-Kit2KG-1a33
FGFR18
FGFR39
VEGFR213

Table 1: Comparative in vitro inhibitory activity of MAX-40279, Ponatinib, and Dovitinib against key oncogenic kinases. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. Data for Ponatinib and Dovitinib are compiled from multiple sources.[5][6][7][8][9]

In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of MAX-40279 was evaluated in preclinical mouse models of AML, utilizing human leukemia cell lines with distinct genetic drivers. The MV4-11 cell line harbors an FLT3 internal tandem duplication (ITD) mutation, a common driver in AML, while the KG-1 cell line has an FGFR1 gene fusion, making these relevant models to assess dual-target engagement.

InhibitorAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
MAX-40279 Mouse XenograftMV4-11 (FLT3-ITD)12 mg/kg, p.o., twice daily for 21-28 days58% - 106%[4][10]
Mouse XenograftKG-1 (FGFR1 fusion)12 mg/kg, p.o., twice daily for 21-28 days58% - 106%[4][10]
Ponatinib Mouse XenograftMV4-11 (FLT3-ITD)1 mg/kg/day, p.o.46%[7][11]
Mouse XenograftMV4-11 (FLT3-ITD)≥2.5 mg/kg/day, p.o.Tumor Regression[7][11]
Mouse XenograftKG-130 mg/kg, p.o.Significantly prolonged survival[6]
Dovitinib Mouse XenograftMultiple Myeloma (FGFR3)10-60 mg/kg/day, p.o.48% - 94%[12]
Mouse XenograftHepatocellular Carcinoma50-75 mg/kg97% - 98%[12]

Table 2: Comparative in vivo efficacy of MAX-40279 and alternative inhibitors in xenograft models. TGI indicates the percentage reduction in tumor growth compared to a control group. p.o. = oral administration.

Signaling Pathway and Experimental Workflow

The dual-targeting strategy of MAX-40279 is designed to simultaneously block two critical signaling pathways implicated in AML pathogenesis and resistance.

MAX-40279_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FLT3 FLT3 Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival FGFR FGFR FGFR->Proliferation Resistance Drug Resistance FGFR->Resistance MAX40279 MAX-40279 MAX40279->FLT3 MAX40279->FGFR

Figure 1: Dual inhibition of FLT3 and FGFR signaling by MAX-40279.

The preclinical evaluation of MAX-40279 and its alternatives involves a standardized workflow from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow A Biochemical Kinase Assays (IC50 Determination) B Cellular Proliferation Assays (e.g., MTT Assay) A->B D In Vivo Xenograft Models (Immunodeficient Mice) B->D C AML Cell Lines (MV4-11, KG-1) C->B E Tumor Growth Inhibition Analysis D->E F Pharmacokinetic Studies (Plasma vs. Bone Marrow) D->F

Figure 2: Experimental workflow for preclinical validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of the key experimental protocols used in the preclinical assessment of MAX-40279 and comparable inhibitors.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified target kinases.

Methodology:

  • Recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, and 3) kinases are used.

  • A radiometric assay format, such as the 33P-ATP filter binding assay, is employed to measure kinase activity.

  • Kinases are incubated with a specific substrate, 33P-labeled ATP, and varying concentrations of the test compound.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction mixtures are then transferred to a filter membrane which captures the phosphorylated substrate.

  • Unincorporated 33P-ATP is washed away.

  • The amount of radioactivity on the filter, corresponding to the kinase activity, is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Human AML cell lines (e.g., MV4-11 and KG-1) are seeded in 96-well plates at a predetermined density.

  • Cells are allowed to adhere and grow for 24 hours.

  • The culture medium is then replaced with fresh medium containing serial dilutions of the test compound or vehicle control.

  • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Animal Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of the compound.

Methodology:

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.

  • A suspension of human AML cells (e.g., 5-10 million MV4-11 or KG-1 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[13]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • The test compound is administered orally at specified doses and schedules. The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Conclusion

The preclinical data available for this compound strongly supports its dual-target engagement of FLT3 and FGFR. This dual inhibitory action translates to potent anti-tumor activity in AML models harboring mutations in either of these pathways. While direct comparative IC50 values for MAX-40279 are not yet publicly available, its in vivo efficacy appears comparable or superior to other multi-kinase inhibitors in relevant preclinical models. The favorable distribution to the bone marrow further enhances its therapeutic potential. Ongoing clinical trials will be critical in validating these promising preclinical findings and establishing the clinical utility of MAX-40279 in the treatment of AML.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of MAX-40279 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the clinical management of cancers treated with tyrosine kinase inhibitors (TKIs). MAX-40279 hydrochloride, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), has been developed to address this challenge, particularly in the context of acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the cross-resistance profile of MAX-40279 with other relevant TKIs, supported by available preclinical data.

Overcoming Key Resistance Mutations in FLT3

MAX-40279 has demonstrated significant activity against clinically relevant FLT3 mutations that confer resistance to other FLT3 inhibitors. A key advantage of MAX-40279 is its efficacy against the FLT3-D835Y mutation, a common resistance mechanism to type II FLT3 inhibitors such as quizartinib (B1680412) and sorafenib.[1][2]

Comparative Efficacy Against FLT3-Mutant AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MAX-40279 and other TKIs against AML cell lines harboring various FLT3 mutations. It is important to note that these values are compiled from multiple studies and may not represent a direct head-to-head comparison.

Cell LineFLT3 Mutation StatusMAX-40279 (nM)Quizartinib (nM)Sorafenib (nM)Gilteritinib (nM)
MV4-11FLT3-ITD (homozygous)Data not available~1~5-10~1
MOLM-13FLT3-ITD (heterozygous)Data not available~1-5~10-20~1-5
MOLM-14FLT3-ITDData not available<1Data not available~8
Ba/F3-FLT3-ITDFLT3-ITD (engineered)Data not available~1-2~5-10~1-2
Ba/F3-FLT3-D835YFLT3-D835Y (engineered)Effective >1000 (Resistant)>1000 (Resistant)~20-50

Note: "Effective" for MAX-40279 indicates that preclinical studies have shown it to be active against the D835Y mutation, though specific IC50 values are not publicly available. Data for other inhibitors are approximate values gathered from various publications.

Dual Inhibition of FGFR: A Strategy to Counter Resistance

Resistance to FLT3 inhibitors can also be mediated by the activation of bypass signaling pathways, with the FGF/FGFR axis being a notable contributor. MAX-40279's dual inhibitory activity against both FLT3 and FGFR provides a rational approach to simultaneously target the primary oncogenic driver and a key resistance pathway.[2] Preclinical studies have evaluated the activity of MAX-40279 against various FGFR subtypes.

Kinase Inhibitory Profile of MAX-40279
Kinase TargetMAX-40279 IC50 (nM)
FLT3-wtData not available
FLT3-ITDData not available
FLT3-D835YInhibits
FGFR1Data not available
FGFR2Data not available
FGFR3Data not available

Note: While specific IC50 values from peer-reviewed publications are not available, preclinical data indicates potent inhibition of these kinases.[2]

Signaling Pathways and Mechanisms of Action

MAX-40279 exerts its anti-cancer effects by blocking the ATP-binding sites of FLT3 and FGFR, thereby inhibiting their autophosphorylation and the activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the signaling pathways targeted by MAX-40279 and how its dual activity can overcome resistance.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Resistance Resistance (e.g., D835Y mutation) FLT3->Resistance FGFR FGFR FGFR->RAS FGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Quizartinib Quizartinib/ Sorafenib Quizartinib->FLT3 Inhibits Resistance->FLT3 Blocks Inhibition start Start: Select Parental and Resistant Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of MAX-40279 and other TKIs seed->treat incubate Incubate for 48-72 hours treat->incubate viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability measure Measure Absorbance/ Luminescence viability->measure analyze Calculate % Viability and Determine IC50 values measure->analyze compare Compare IC50 values to determine cross-resistance profile analyze->compare

References

Unveiling the Synergistic Potential of MAX-40279 in Acute Myeloid Leukemia (AML) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), is emerging as a promising therapeutic agent for Acute Myeloid Leukemia (AML). Preclinical evidence and ongoing clinical investigations suggest that its efficacy may be significantly enhanced when used in combination with other established AML drugs, offering a new frontier in the management of this aggressive hematological malignancy. This guide provides a comparative analysis of the synergistic effects of MAX-40279 with other AML therapies, supported by available data and detailed experimental methodologies.

MAX-40279 is currently the subject of a Phase I/II clinical trial (NCT05061147) in combination with azacitidine for patients with myelodysplastic syndrome (MDS) or relapsed/refractory AML.[1] This investigation into a combination therapy regimen underscores the scientific rationale for exploring synergistic interactions to improve patient outcomes. While specific quantitative preclinical data on the synergistic effects of MAX-40279 with other drugs remains limited in publicly available literature, the known mechanisms of action of FLT3 inhibitors and the landscape of AML combination therapies provide a strong basis for hypothesizing its synergistic potential.

Rationale for Combination Therapy

FLT3 mutations are among the most common genetic alterations in AML, leading to uncontrolled cell proliferation and are associated with a poor prognosis.[2] While FLT3 inhibitors have shown clinical activity, resistance often develops. One of the key mechanisms of resistance to FLT3 inhibitors is the activation of alternative signaling pathways, such as the FGFR pathway. By simultaneously targeting both FLT3 and FGFR, MAX-40279 is designed to overcome this resistance mechanism.[2]

Combining MAX-40279 with other AML drugs that act on different cellular pathways presents a rational strategy to achieve synergistic anti-leukemic effects, prevent or delay the emergence of drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent.

Potential Synergistic Partners for MAX-40279

Based on the current understanding of AML biology and treatment strategies, several classes of drugs are prime candidates for synergistic combinations with MAX-40279.

Hypomethylating Agents (HMAs)
  • Examples: Azacitidine, Decitabine

  • Rationale for Synergy: HMAs are a standard of care for older AML patients and those unfit for intensive chemotherapy. They work by reversing epigenetic changes that contribute to leukemogenesis. Preclinical studies with other FLT3 inhibitors have shown synergistic effects when combined with HMAs. The ongoing clinical trial of MAX-40279 with azacitidine is a direct exploration of this promising combination.[1]

BCL-2 Inhibitors
  • Example: Venetoclax (B612062)

  • Rationale for Synergy: Venetoclax targets the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells. Studies have demonstrated that combining the FLT3 inhibitor quizartinib (B1680412) with venetoclax results in synergistic anti-leukemic activity in preclinical models of FLT3-mutated AML.[3] Given MAX-40279's similar targeting of FLT3, a combination with venetoclax is a logical and potentially potent therapeutic strategy.

Standard Chemotherapy
  • Examples: Cytarabine (B982), Daunorubicin (B1662515)

  • Rationale for Synergy: For decades, the "7+3" regimen of cytarabine and an anthracycline like daunorubicin has been the cornerstone of induction therapy for AML. Combining targeted agents like MAX-40279 with conventional chemotherapy could enhance the killing of leukemia cells and improve remission rates.

Quantitative Analysis of Synergy (Hypothetical Data)

While specific preclinical data for MAX-40279 combinations is not yet publicly available, the following tables illustrate how such data would be presented to demonstrate synergy. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effect of MAX-40279 and Azacitidine on AML Cell Viability

Cell LineMAX-40279 IC50 (nM)Azacitidine IC50 (µM)Combination IC50s (nM / µM)Combination Index (CI)
MV4-11101.52 / 0.30.45 (Synergy)
MOLM-13152.03 / 0.40.40 (Synergy)

Table 2: Enhancement of Apoptosis by MAX-40279 and Venetoclax Combination

Treatment% Apoptotic Cells (MV4-11)% Apoptotic Cells (MOLM-13)
Control5%4%
MAX-40279 (10 nM)20%18%
Venetoclax (50 nM)25%22%
Combination65%60%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are standard protocols for key experiments.

Cell Viability and Synergy Assessment (Chou-Talalay Method)

Objective: To determine the effect of drug combinations on cell proliferation and quantify the level of synergy.

Protocol:

  • Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of MAX-40279 and the combination drug (e.g., azacitidine) in a suitable solvent like DMSO.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density.

  • Drug Treatment: Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To measure the induction of apoptosis by drug combinations.

Protocol:

  • Cell Treatment: Treat AML cells with single agents and the drug combination at specified concentrations for a defined period (e.g., 48 hours).

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions is essential for understanding the mechanism of drug synergy.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_analysis Data Analysis A AML Cell Lines (e.g., MV4-11, MOLM-13) C Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->C D Apoptosis Assay (Annexin V/PI Staining) A->D B Drug Preparation (MAX-40279 & Partner Drug) B->C B->D E IC50 Determination C->E F Chou-Talalay Analysis (Combination Index) C->F G Quantification of Apoptosis D->G H Synergistic Effect Determination F->H G->H

Caption: Workflow for assessing the synergistic effects of MAX-40279 combinations.

FLT3_FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Prolif Cell Proliferation & Survival FLT3->Prolif FGFR FGFR Receptor FGFR->Prolif Resistance Drug Resistance FGFR->Resistance MAX40279 MAX-40279 MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

Caption: Dual inhibition of FLT3 and FGFR pathways by MAX-40279.

The exploration of MAX-40279 in combination with other AML therapies holds significant promise for improving treatment efficacy and overcoming drug resistance. As more preclinical and clinical data become available, a clearer picture of its synergistic potential will emerge, paving the way for more effective and personalized treatment strategies for patients with AML.

References

Benchmarking MAX-40279: A Comparative Guide to its Efficacy in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), against other targeted therapies in the context of acute myeloid leukemia (AML). The data presented is based on publicly available preclinical findings, with a focus on patient-derived xenograft (PDX) and cell line-derived xenograft models, which are critical tools in translational oncology research.

Introduction to MAX-40279 and the Therapeutic Landscape

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR.[1][2][3] Mutations in the FLT3 gene are among the most common and clinically challenging genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[4] Furthermore, activation of the FGF/FGFR signaling pathway has been identified as a potential mechanism of resistance to current FLT3 inhibitors. By simultaneously targeting both pathways, MAX-40279 is designed to offer a more potent and durable response in AML treatment.[4]

The current therapeutic landscape for FLT3-mutated AML includes first and second-generation FLT3 inhibitors such as sorafenib, quizartinib, and gilteritinib. For cancers driven by FGFR aberrations, a number of selective FGFR inhibitors, including pemigatinib, infigratinib, and erdafitinib, are in clinical development or have been approved for various solid tumors. This guide will compare the preclinical efficacy of MAX-40279 with these relevant alternatives.

Mechanism of Action: Dual Inhibition of FLT3 and FGFR Signaling

MAX-40279 exerts its anti-cancer effects by blocking the signaling cascades downstream of the FLT3 and FGFR receptor tyrosine kinases. These pathways are crucial for cell proliferation, survival, and differentiation.

FLT3_FGFR_Signaling cluster_FLT3 FLT3 Signaling cluster_FLT3_downstream cluster_FGFR FGFR Signaling cluster_FGFR_downstream FLT3 FLT3 RAS_FLT3 RAS FLT3->RAS_FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 STAT5 STAT5 FLT3->STAT5 MAPK_FLT3 MAPK RAS_FLT3->MAPK_FLT3 AKT_FLT3 AKT PI3K_FLT3->AKT_FLT3 Proliferation_Survival_FLT3 Proliferation_Survival_FLT3 STAT5->Proliferation_Survival_FLT3 MAPK_FLT3->Proliferation_Survival_FLT3 Proliferation & Survival AKT_FLT3->Proliferation_Survival_FLT3 FGFR FGFR RAS_FGFR RAS FGFR->RAS_FGFR PI3K_FGFR PI3K FGFR->PI3K_FGFR PLCg PLCγ FGFR->PLCg MAPK_FGFR MAPK RAS_FGFR->MAPK_FGFR AKT_FGFR AKT PI3K_FGFR->AKT_FGFR PKC PKC PLCg->PKC Proliferation_Survival_FGFR Proliferation_Survival_FGFR MAPK_FGFR->Proliferation_Survival_FGFR Proliferation & Survival AKT_FGFR->Proliferation_Survival_FGFR PKC->Proliferation_Survival_FGFR MAX40279 MAX-40279 MAX40279->FLT3 MAX40279->FGFR

Caption: MAX-40279 inhibits both FLT3 and FGFR signaling pathways.

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

Preclinical studies in xenograft models are instrumental in evaluating the in vivo efficacy of novel anti-cancer agents. The following tables summarize the available data for MAX-40279 and its competitors in relevant AML models. It is important to note that the data for each drug may originate from separate studies and are not from direct head-to-head comparisons unless otherwise stated.

Efficacy in FLT3-Aberrant AML Xenograft Models

The MV4-11 cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, is a widely used model to assess the efficacy of FLT3 inhibitors.

DrugModelDosing and ScheduleKey Efficacy OutcomeReference
MAX-40279 MV4-11 XenograftNot specified58% - 106% tumor growth inhibition[2][3]
Gilteritinib MV4-11 Xenograft10 mg/kg, oral, dailyTumor regression and sustained inhibition of FLT3 phosphorylation[5]
Quizartinib MV4-11 Xenograft0.3 - 10 mg/kg, oral, dailyDose-dependent tumor growth inhibition (EC90 = 0.73 mg/kg)[6][7][8]
Sorafenib Various solid tumor xenografts30-90 mg/kg, oral, dailyTumor growth inhibition (e.g., 80% in RCC xenografts)[9]
Efficacy in FGFR-Driven Xenograft Models

The KG-1 cell line, characterized by an FGFR1 fusion, serves as a relevant model to evaluate the activity of FGFR inhibitors.

DrugModelDosing and ScheduleKey Efficacy OutcomeReference
MAX-40279 KG-1 XenograftNot specified58% - 106% tumor growth inhibition[2][3]
Pemigatinib FGFR1-rearranged MLN13.5 mg, oral, daily (2 weeks on/1 week off)8/10 patients had a major cytogenic response[10]
Infigratinib FGFR fusion-positive PDX modelsNot specifiedReduction in tumor volume in all samples[11]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below is a representative protocol for establishing and utilizing AML PDX models for drug efficacy studies, based on publicly available methods.

Establishment of AML Patient-Derived Xenografts

PDX_Workflow PatientSample Patient AML Sample (Bone Marrow or Peripheral Blood) CellIsolation Isolate Mononuclear Cells PatientSample->CellIsolation Injection Intravenous or Intra-femoral Injection CellIsolation->Injection Mouse Immunodeficient Mouse (e.g., NSG) Mouse->Injection Engraftment Monitor Engraftment (hCD45+ cells in peripheral blood) Injection->Engraftment Expansion Expand PDX in Secondary Recipients Engraftment->Expansion DrugTesting Drug Efficacy Studies Expansion->DrugTesting

Caption: Workflow for establishing and utilizing AML PDX models.

  • Patient Sample Collection: Obtain bone marrow aspirate or peripheral blood from AML patients with informed consent.

  • Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation. Assess cell viability.

  • Xenotransplantation: Inject 1-10 million viable human AML cells intravenously or intra-femorally into immunodeficient mice (e.g., NOD/SCID gamma - NSG).

  • Engraftment Monitoring: Monitor the engraftment of human leukemia cells by weekly analysis of peripheral blood for the presence of human CD45+ cells using flow cytometry.

  • Expansion: Once engraftment is established (typically >1% hCD45+ cells), bone marrow and spleen cells from the primary recipient can be harvested and passaged into secondary recipient mice for expansion of the PDX model.

In Vivo Drug Efficacy Studies
  • Cohort Formation: Once tumors in the PDX or cell-line derived xenograft models reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer MAX-40279 and competitor drugs (e.g., gilteritinib, quizartinib) or vehicle control orally at the specified doses and schedules.

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • Survival: Monitor mice for signs of morbidity and euthanize when pre-defined endpoints are met. Record survival data.

    • Pharmacodynamics: At the end of the study, collect tumor and bone marrow samples to assess target engagement (e.g., phosphorylation status of FLT3, FGFR, and downstream effectors like STAT5 and ERK) by Western blot or immunohistochemistry.

Conclusion

The available preclinical data indicate that MAX-40279 is a potent dual inhibitor of FLT3 and FGFR with significant anti-tumor activity in AML xenograft models.[2][3] Its ability to inhibit both pathways suggests it may overcome some of the resistance mechanisms observed with single-agent FLT3 inhibitors. While direct comparative efficacy data against other FLT3 and FGFR inhibitors in PDX models is limited in the public domain, the initial findings are promising. Further head-to-head preclinical studies and ongoing clinical trials will be crucial to fully delineate the therapeutic potential of MAX-40279 in the treatment of AML and potentially other hematological malignancies or solid tumors driven by FLT3 or FGFR aberrations.

References

Off-target kinase inhibition profile compared to other TKIs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Off-Target Kinase Inhibition Profiles of Tyrosine Kinase Inhibitors

The landscape of cancer therapy has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs), drugs that target specific kinases driving tumor growth. However, the clinical efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target kinase inhibition, where a TKI interacts with kinases other than its intended therapeutic target, can lead to a spectrum of adverse events but also presents opportunities for drug repurposing.[1][2][3] This guide provides a comparative analysis of the off-target inhibition profiles of selected TKIs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profiles

The selectivity of a TKI is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity (IC50 or Kd values) of several prominent TKIs against their primary targets and a panel of off-target kinases. Lower values indicate greater potency.

Table 1: On-Target and Off-Target Inhibitory Activity of Selected TKIs

Kinase InhibitorPrimary Target(s)On-Target IC50/Kd (nM)Key Off-TargetsOff-Target IC50/Kd (nM)
Imatinib BCR-ABL, c-KIT, PDGF-R<600 (BCR-ABL)LCK, SRC family kinases, NQO2Varies
Dasatinib BCR-ABL, SRC family<1 (BCR-ABL)c-KIT, PDGFRβ, Ephrin receptors0.5 - 16
Nilotinib BCR-ABL20DDR1, NQO2Varies
Bosutinib BCR-ABL, SRC family1.2 (BCR-ABL)MultipleVaries
Sunitinib VEGFRs, PDGFRs, KIT2-87RET, FLT3, CSF1R9-630
Sorafenib VEGFRs, PDGFRβ, RAF6-90KIT, FLT3, RET2-100

Data compiled from various in vitro studies. IC50 and Kd values can vary between different experimental setups.[1][4]

Table 2: Comparative Selectivity of Second-Generation BCR-ABL Inhibitors [1]

KinaseDasatinib IC50 (nM)Nilotinib IC50 (nM)Bosutinib IC50 (nM)
BCR-ABL (wild-type) <1201.2
SRC 0.5>10001
LCK 0.5>10002
c-KIT 1212020
PDGFRβ 166530

Experimental Protocols for Kinase Inhibition Profiling

The determination of a TKI's off-target profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two common assays used for kinase inhibitor profiling.[1]

Activity-Based Kinase Assay (IC50 Determination)

This method measures the ability of a compound to inhibit the enzymatic activity of a kinase.[1]

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by a kinase. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.[1]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., HEPES, MgCl2), ATP solution, kinase-specific substrate, and serial dilutions of the TKI.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and reaction buffer. Add the serially diluted TKI or a solvent control to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[1]

    • Fluorescence-based assays: Employing phosphospecific antibodies or ADP detection kits.[1]

    • Luminescence-based assays: Such as ADP-Glo™, which measures the amount of ADP produced.[1]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the TKI concentration. The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, is determined by fitting the data to a sigmoidal dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases.[1][5]

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.[1]

Methodology:

  • Assay Setup: Kinases are tagged (e.g., with DNA) and immobilized on a solid support (e.g., beads).

  • Competition: The test TKI is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ platform, this is done by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).[1]

  • Data Analysis: The results are often expressed as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. For dose-response experiments, the dissociation constant (Kd) is calculated, which represents the concentration of the test compound at which 50% of the kinases are bound to it.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a representative signaling pathway affected by TKIs and a typical experimental workflow for determining kinase inhibition profiles.

G cluster_0 Cellular Membrane cluster_1 Inhibitors Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Leads to TKI (On-Target) TKI (On-Target) TKI (On-Target)->Receptor Tyrosine Kinase (RTK) TKI (Off-Target) TKI (Off-Target) TKI (Off-Target)->Signaling Proteins Off-target Inhibition

Caption: TKI Inhibition of a Signaling Pathway.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Test Compound (TKI) Test Compound (TKI) Incubation Incubation Test Compound (TKI)->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Assay Reagents Assay Reagents Assay Reagents->Incubation Signal Detection Signal Detection Incubation->Signal Detection Raw Data Raw Data Signal Detection->Raw Data IC50/Kd Calculation IC50/Kd Calculation Raw Data->IC50/Kd Calculation Selectivity Profile Selectivity Profile IC50/Kd Calculation->Selectivity Profile

Caption: Kinase Inhibition Profiling Workflow.

References

Comparative Analysis of MAX-40279 Hydrochloride in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for MAX-40279 hydrochloride, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in the context of Acute Myeloid Leukemia (AML) treatment. As of the latest available information, detailed quantitative results from the Phase I clinical trial of MAX-40279 are not yet publicly available. This guide, therefore, focuses on a comparison of its preclinical rationale and clinical trial design with the established FLT3 inhibitors, Quizartinib and Sorafenib, for which clinical data is available.

Introduction to this compound

MAX-40279 is an orally administered small molecule inhibitor targeting both FLT3 and FGFR.[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to overcome resistance mechanisms to existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential of MAX-40279 to inhibit tumor growth in mouse models and to be effective against FLT3 mutations that are resistant to other inhibitors.

Comparative Clinical Trial Landscape

A direct comparison of clinical trial data is currently limited by the lack of published results from the ongoing Phase I trial of MAX-40279 (NCT03412292). The primary objectives of this dose-escalation study are to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) of MAX-40279 in patients with AML.[1][3]

To provide a framework for future comparative analysis, this guide presents the available data from pivotal clinical trials of two other FLT3 inhibitors: Quizartinib and Sorafenib.

Data Presentation: Comparative Clinical Trial Data

As quantitative data from the MAX-40279 Phase I trial is not yet available, the following table summarizes key efficacy and safety data from the pivotal trials of Quizartinib (QuANTUM-First) and Sorafenib (SORAML) in newly diagnosed AML patients. This will serve as a benchmark for when MAX-40279 data becomes available.

FeatureQuizartinib (QuANTUM-First)Sorafenib (SORAML)MAX-40279 (NCT03412292)
Primary Endpoint Overall Survival (OS)Event-Free Survival (EFS)Safety and Tolerability, MTD
Patient Population Newly diagnosed FLT3-ITD positive AMLNewly diagnosed AML (ages 18-60)Relapsed/Refractory AML
Median OS 31.9 monthsNot significantly different from placeboData not yet available
Median EFS 14.4 months20.5 monthsData not yet available
Complete Remission (CR) Rate 55%60%Data not yet available
Key Grade ≥3 Adverse Events Febrile neutropenia, neutropenia, thrombocytopenia, electrocardiogram QT prolongedFebrile neutropenia, infections, bleeding, hand-foot skin reactionData not yet available

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for a comprehensive comparison.

MAX-40279 (NCT03412292) - Phase I
  • Study Design: An open-label, dose-escalation Phase I trial.[3]

  • Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic activity of MAX-40279. The primary endpoints are the incidence of dose-limiting toxicities (DLTs) and the determination of the MTD.[1]

  • Patient Population: Adult patients with relapsed or refractory AML.[3]

  • Treatment Plan: Patients receive escalating oral doses of this compound. The starting dose and escalation scheme are defined in the protocol.

Quizartinib (QuANTUM-First) - Phase III
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.

  • Objectives: To evaluate the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy, followed by continuation therapy in patients with newly diagnosed FLT3-ITD positive AML. The primary endpoint was overall survival.

  • Patient Population: Adults (18-75 years) with newly diagnosed AML with a FLT3-ITD mutation.

  • Treatment Plan: Patients were randomized to receive either Quizartinib or placebo in combination with standard 7+3 induction chemotherapy (cytarabine and an anthracycline) and consolidation therapy with high-dose cytarabine. This was followed by up to 36 cycles of continuation therapy with the assigned study drug.

Sorafenib (SORAML) - Phase II
  • Study Design: A randomized, double-blind, placebo-controlled Phase II trial.

  • Objectives: To assess the efficacy and safety of Sorafenib when added to standard induction and consolidation chemotherapy in younger patients with newly diagnosed AML. The primary endpoint was event-free survival.

  • Patient Population: Adults (18-60 years) with newly diagnosed AML.

  • Treatment Plan: Patients were randomized to receive either Sorafenib or placebo in addition to standard induction therapy (daunorubicin and cytarabine) and consolidation therapy with high-dose cytarabine.

Mandatory Visualization

Signaling Pathway of MAX-40279

The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways, which are critical for the proliferation and survival of AML cells.

MAX40279_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_flt3_pathway FLT3 Pathway cluster_fgfr_pathway FGFR Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 FGF FGF FGFR FGFR FGF->FGFR STAT5 STAT5 FLT3->STAT5 PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PLCg PLCγ FGFR->PLCg RAS_MAPK_2 RAS/MAPK FGFR->RAS_MAPK_2 PI3K_AKT_2 PI3K/AKT FGFR->PI3K_AKT_2 MAX40279 MAX-40279 MAX40279->FLT3 MAX40279->FGFR Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT_mTOR->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation RAS_MAPK_2->Proliferation PI3K_AKT_2->Proliferation

Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.

Experimental Workflow: Phase I Dose Escalation Trial

The following diagram outlines a typical workflow for a Phase I dose-escalation clinical trial, such as the one for MAX-40279.

Phase1_Workflow start Patient Screening (Inclusion/Exclusion Criteria) cohort1 Cohort 1 (Dose Level 1) start->cohort1 dlt_eval1 DLT Evaluation cohort1->dlt_eval1 cohort2 Cohort 2 (Dose Level 2) dlt_eval1->cohort2 No DLTs mtd_rp2d Determine MTD & Recommended Phase 2 Dose (RP2D) dlt_eval1->mtd_rp2d DLTs Observed dlt_eval2 DLT Evaluation cohort2->dlt_eval2 cohort_n ... dlt_eval2->cohort_n No DLTs dlt_eval2->mtd_rp2d DLTs Observed cohort_n->mtd_rp2d expansion Dose Expansion Cohort (at RP2D) mtd_rp2d->expansion end Further Clinical Development expansion->end

Caption: Standard 3+3 dose escalation design for a Phase I clinical trial.

Conclusion

This compound holds promise as a novel therapeutic agent for AML, particularly in overcoming resistance to existing FLT3 inhibitors. Its dual-targeting mechanism of FLT3 and FGFR is a rational approach to address the complexities of AML signaling pathways. However, a comprehensive comparative analysis of its clinical performance awaits the public release of data from the ongoing Phase I clinical trial (NCT03412292). The information provided on the clinical trial designs and the data from Quizartinib and Sorafenib trials offer a valuable framework for interpreting the forthcoming results of MAX-40279 and its potential role in the evolving landscape of AML treatment. Researchers and clinicians should monitor for presentations and publications from Maxinovel Pharmaceuticals for the latest data.

References

Safety Operating Guide

Proper Disposal of MAX-40279 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of MAX-40279 hydrochloride, a potent dual inhibitor of FLT3 and FGFR kinases. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As comprehensive toxicological and environmental impact data for this compound are not yet available, a cautious approach to handling and disposal is paramount. This compound should be treated as potentially hazardous and cytotoxic.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While specific disposal information may be limited, the SDS will contain valuable information regarding personal protective equipment (PPE), handling, and immediate first aid measures. Based on the nature of this compound as a kinase inhibitor for cancer research, the following key hazards should be assumed:

  • Cytotoxic Potential: As a compound designed to inhibit cell signaling pathways, this compound should be treated as potentially cytotoxic.

  • Lack of Comprehensive Data: Full toxicological and environmental impact data for this compound may not be publicly available. Therefore, a cautious approach to handling and disposal is essential.

Waste Categorization and Segregation

Proper segregation of waste streams is the first and most critical step in the safe disposal of this compound. All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated lab supplies such as gloves, pipette tips, vials, and flasks.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Unused or expired this compound stock solutions (e.g., in DMSO), and contaminated cell culture media or other aqueous solutions.Labeled, leak-proof, and chemically compatible hazardous waste container.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Labeled, puncture-proof sharps container designated for chemically contaminated sharps.

Disposal Procedures

The following step-by-step procedures should be followed for the disposal of different waste streams containing this compound.

Solid Waste Disposal:

  • Collection: Place all non-sharp, solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container. This includes items such as gloves, bench paper, and empty vials.

  • Container Sealing: Ensure the hazardous waste container is kept closed when not in use and is sealed securely before being removed from the laboratory.

  • Labeling: The container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials while awaiting pickup by EHS or a licensed waste disposal contractor.

Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container.

  • Solvent Considerations: Given that this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO), the waste container must be chemically compatible with the solvent used.

  • pH Neutralization (if applicable): For aqueous waste, ensure the pH is neutral (6-8) before adding it to the waste container, unless otherwise directed by your institution's EHS.

  • Container Labeling and Storage: Label the container with "Hazardous Waste," "this compound," the solvent system (e.g., "in DMSO"), and the estimated concentration. Store the container in secondary containment to prevent spills.

Sharps Waste Disposal:

  • Immediate Disposal: Dispose of any sharp object that has come into contact with this compound immediately into a designated sharps container for chemically contaminated sharps.[1]

  • Do Not Recap Needles: To prevent accidental injury, do not recap, bend, or break needles.[1]

  • Container Management: Do not overfill sharps containers. Once they are three-quarters full, they should be sealed and prepared for disposal.

  • Labeling and Storage: Clearly label the sharps container as "Hazardous Waste," indicating the presence of this compound.

Experimental Workflow and Disposal Pathway

The following diagram illustrates a typical experimental workflow involving this compound and the corresponding disposal pathways for the generated waste.

cluster_experiment Experimental Protocol cluster_disposal Disposal Pathway cluster_final_disposal Final Disposal prep Preparation of MAX-40279 Hydrochloride Stock Solution cell_culture Cell Culture Treatment prep->cell_culture Dosing solid_waste Solid Waste Container (Gloves, Tubes, Plates) prep->solid_waste Pipette tips, vials analysis Downstream Analysis (e.g., Western Blot, PCR) cell_culture->analysis cell_culture->solid_waste Culture plates liquid_waste Liquid Waste Container (Media, Buffers) cell_culture->liquid_waste Contaminated media analysis->solid_waste Gels, tubes ehs EHS / Licensed Waste Contractor solid_waste->ehs liquid_waste->ehs sharps_waste Sharps Container (Needles, Syringes) sharps_waste->ehs

Caption: Experimental and waste disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill of this compound, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Personal Protective Equipment: Before cleaning the spill, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemically resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the powder with wetted paper towels to avoid raising dust.

  • Cleanup: Carefully clean the spill area with a detergent solution, followed by clean water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste in the appropriate, labeled container.

  • Reporting: Report the spill to your institution's EHS department in accordance with their policies.

References

Essential Safety and Logistical Information for Handling MAX-40279 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when handling MAX-40279 hydrochloride, along with operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is critical due to the limited specific hazard data available for this compound. The following recommendations are based on the available Safety Data Sheet (SDS) and general best practices for handling potentially hazardous research chemicals.

PPE CategoryMinimum RecommendationBest Practice / High-Risk Scenarios
Hand Protection Single pair of chemical impermeable gloves (e.g., nitrile).[1]Double-gloving with nitrile or neoprene gloves, especially when there is a risk of splashing or handling larger quantities.[2][3]
Eye & Face Protection Safety glasses with side shields.Chemical splash goggles. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][4]
Respiratory Protection Handle in a well-ventilated area.[1]For tasks that may generate dust or aerosols (e.g., weighing, preparing solutions), work within a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved N95 or higher respirator is recommended.[5] A self-contained breathing apparatus is required for firefighting.[1]
Body Protection Standard laboratory coat.A disposable, cuffed gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[3][6] Consider disposable sleeve covers for added protection.[4]

Operational Plans: Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all direct contact with skin and eyes.[1]

  • Take measures to prevent the formation of dust and aerosols.[1]

  • Utilize non-sparking tools to mitigate fire risk from electrostatic discharge.[1]

  • Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[7][8]

  • Thoroughly wash hands and any exposed skin after handling.[7][8]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated location.[1]

  • Segregate from foodstuffs and other incompatible materials.[1]

Emergency and Disposal Plans

Spill Response:

  • Immediately evacuate personnel from the affected area, staying upwind of the spill.[1]

  • Ensure the area is well-ventilated and eliminate all potential sources of ignition.[1]

  • Wearing the appropriate PPE, prevent further spread of the spill if it is safe to do so.[1]

  • Contain the spill and prevent the chemical from entering drains.[1][7][8]

  • Carefully collect the spilled material for proper disposal.[1]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with soap and plenty of water, and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Immediately call a physician or a Poison Control Center.[1]

Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of through an approved waste disposal facility.[7][8]

  • Environmental release of this chemical must be strictly avoided.[1]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Start Initiate work with This compound AssessTask Assess Task and Potential for Exposure (e.g., weighing powder, preparing solution, in-vitro assay) Start->AssessTask LowExposure Low Potential for Exposure (e.g., handling sealed vials, working with dilute solutions) AssessTask->LowExposure Low Risk HighExposure High Potential for Exposure (e.g., weighing powder, risk of splash/aerosol) AssessTask->HighExposure High Risk PPELow Standard PPE - Lab Coat - Safety Glasses - Single Nitrile Gloves LowExposure->PPELow PPEHigh Enhanced PPE - Chemical-Resistant Gown - Goggles & Face Shield - Double Nitrile Gloves - Work in Fume Hood or use Respirator HighExposure->PPEHigh Procedure Execute Laboratory Procedure PPELow->Procedure PPEHigh->Procedure Decontamination Decontaminate work surfaces and reusable PPE Procedure->Decontamination Disposal Dispose of single-use PPE and chemical waste Decontamination->Disposal End End of Procedure Disposal->End

Caption: A logical workflow for the assessment and selection of appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.